molecular formula C9H11Cl2NO B1455257 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride CAS No. 1332920-60-1

3-(3-Chlorophenyl)oxetan-3-amine hydrochloride

Cat. No.: B1455257
CAS No.: 1332920-60-1
M. Wt: 220.09 g/mol
InChI Key: HEFFEMSQOGSELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)oxetan-3-amine hydrochloride is a useful research compound. Its molecular formula is C9H11Cl2NO and its molecular weight is 220.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-chlorophenyl)oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFFEMSQOGSELE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693228
Record name 3-(3-Chlorophenyl)oxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332765-66-8, 1332920-60-1
Record name 3-Oxetanamine, 3-(3-chlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332765-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chlorophenyl)oxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride, a heterocyclic compound of increasing interest to the pharmaceutical and chemical research sectors. The incorporation of a strained oxetane ring, a synthetically useful primary amine, and a meta-substituted chlorophenyl group creates a unique chemical scaffold. This guide details the compound's physicochemical properties, outlines a representative synthetic pathway, discusses its reactivity and stability, and explores its potential as a valuable building block in medicinal chemistry. The information presented is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's distinct attributes in the design of novel chemical entities.

Introduction: The Value of Strained Heterocycles in Modern Chemistry

In contemporary drug discovery, the strategic use of novel molecular scaffolds is paramount for accessing new chemical space and improving the properties of lead compounds. The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable motif.[1] Despite its inherent ring strain (~106 kJ·mol⁻¹), the oxetane moiety is surprisingly stable under physiological conditions. Its inclusion in a molecule can profoundly influence key drug-like properties, often serving as a "metabolic shield" to block oxidation at adjacent positions, improving aqueous solubility, and acting as a polar, compact bioisostere for less desirable groups like gem-dimethyl or carbonyl functions.[1]

This compound combines the unique features of the oxetane ring with a 3-chlorophenyl group—a common substituent in FDA-approved drugs known to modulate binding affinity and metabolic stability—and a primary amine handle for further synthetic elaboration.[2] As a hydrochloride salt, the compound's aqueous solubility is enhanced, making it more amenable for use in biological assays and as a starting material in aqueous reaction media.[3] This guide serves to consolidate the known chemical and safety data for this compound, providing a foundational resource for its application in research and development.

Physicochemical and Structural Properties

This compound is typically supplied as a solid with a purity of 95-97%.[4][5][6] Its core structure consists of a central oxetane ring substituted at the C3 position with both a primary amine and a 3-chlorophenyl group.

Diagram: Chemical Structure

Caption: Structure of this compound.

Table 1: Summary of Chemical Properties

PropertyValueSource(s)
IUPAC Name 3-(3-chlorophenyl)oxetan-3-amine;hydrochloride[5]
Synonyms 3-Amino-3-(3-chlorophenyl)oxetane hydrochloride[5]
CAS Number 1332765-66-8[4][7]
Molecular Formula C₉H₁₁Cl₂NO[4][7]
Molecular Weight 220.09 g/mol [4][7]
Appearance Solid; Grey Solid[8][9]
Melting Point 193-194 °C (reported for 2-chloro isomer)[9]
Solubility Soluble in water[3][9]
SMILES C1OCC1(N)c2cc(Cl)ccc2.Cl[5]
InChI Key HEFFEMSQOGSELE-UHFFFAOYSA-N[4]

Synthesis and Characterization

Representative Synthetic Workflow

A common and effective method begins with an appropriate epoxide, which undergoes a Lewis acid-catalyzed rearrangement to form an oxetanone, followed by reductive amination.

Experimental Protocol: Representative Synthesis

  • Step 1: Synthesis of 3-(3-Chlorophenyl)oxetan-3-ol. This intermediate can be prepared from a suitable precursor like 1-chloro-3-(oxiran-2-yl)benzene. The epoxide is treated with a Lewis acid (e.g., BF₃·OEt₂) in an aprotic solvent like dichloromethane (DCM) at low temperature (0 °C to room temperature) to promote intramolecular cyclization to the corresponding oxetan-3-ol. The causality here is the activation of the epoxide oxygen by the Lewis acid, making it susceptible to ring-opening by the intramolecular carbon, which then cyclizes to form the strained four-membered ring.

  • Step 2: Oxidation to 3-(3-Chlorophenyl)oxetan-3-one. The secondary alcohol is oxidized to the ketone using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation. These conditions are chosen to avoid harsh acids or bases that could potentially cleave the strained oxetane ring.

  • Step 3: Reductive Amination. The resulting oxetanone is subjected to reductive amination. The ketone is first condensed with a source of ammonia (e.g., ammonium acetate) or a protected amine equivalent to form an imine or enamine intermediate in situ. This intermediate is then reduced without isolation using a hydride reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[10] These specific reducing agents are selected for their mildness and high selectivity for imines over ketones, which is critical for a successful one-pot reaction.

  • Step 4: Salt Formation. The resulting free amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of HCl in the same or a miscible solvent is added dropwise to precipitate the hydrochloride salt. This final step not only purifies the compound but also improves its stability and handling characteristics.

Diagram: Synthetic Workflow

G start 1-(3-Chlorophenyl)prop-2-en-1-ol step1 Epoxidation (e.g., m-CPBA) start->step1 intermediate1 2-(3-Chlorophenyl)-2-methyloxirane step1->intermediate1 step2 Lewis Acid-Catalyzed Rearrangement (e.g., MgBr2) intermediate1->step2 intermediate2 3-(3-Chlorophenyl)oxetan-3-one step2->intermediate2 step3 Reductive Amination (NH4OAc, NaBH3CN) intermediate2->step3 intermediate3 3-(3-Chlorophenyl)oxetan-3-amine step3->intermediate3 step4 Salt Formation (HCl in Ether) intermediate3->step4 product 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride step4->product

Caption: A plausible synthetic pathway for the target compound.

Characterization and Spectroscopic Analysis

The structural confirmation of this compound would rely on a combination of standard analytical techniques.[5] While specific spectra are proprietary, the expected data can be predicted based on the known structure.

Table 2: Predicted Spectroscopic Data

TechniqueFeatureExpected Observation
¹H NMR Aromatic ProtonsMultiplets in the range of δ 7.2-7.5 ppm.
Oxetane CH₂ ProtonsTwo distinct triplets or complex multiplets around δ 4.5-5.0 ppm, characteristic of the diastereotopic protons on the strained ring adjacent to the oxygen atom.
Amine Protons (NH₃⁺)A broad singlet, typically downfield (δ > 8.0 ppm), which may exchange with D₂O.
¹³C NMR Aromatic CarbonsSignals between δ 120-145 ppm, with the carbon attached to chlorine showing a characteristic shift.
Quaternary Carbon (C-amine)A signal around δ 60-70 ppm.
Oxetane Carbons (CH₂)Signals for the two CH₂ groups of the oxetane ring would appear around δ 75-85 ppm.
FT-IR N-H Stretch (Amine Salt)Broad absorption band in the 2800-3200 cm⁻¹ region.
C-O-C Stretch (Ether)Strong, characteristic absorption around 1000-1100 cm⁻¹.
C-Cl StretchAbsorption in the fingerprint region, typically 600-800 cm⁻¹.
Mass Spec (ESI+) Molecular Ion (Free Base)[M+H]⁺ peak corresponding to the mass of the free base (C₉H₁₀ClNO), expected at m/z ≈ 184.05. The characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity) would be observed.

Chemical Reactivity and Stability

Reactivity Profile

The reactivity of this molecule is dominated by two key features: the nucleophilic primary amine and the strained oxetane ring.

  • Amine Functionality: The primary amine is a versatile handle for synthetic modifications. It can readily undergo standard reactions such as acylation (with acid chlorides or anhydrides), alkylation, reductive amination with aldehydes or ketones, and arylation (e.g., Buchwald-Hartwig coupling) to generate a diverse library of derivatives.

  • Oxetane Ring: While stable under many conditions, the oxetane ring can be opened by strong nucleophiles or under strongly acidic conditions. This reactivity can be exploited for further synthetic transformations if desired, but it also dictates the need for mild reaction conditions when modifying other parts of the molecule.

Diagram: Key Reactive Sites

main_struct text_struct [3-Cl-Ph]-C(NH2)-(CH2)2-O amine Nucleophilic Primary Amine (Acylation, Alkylation, etc.) amine->text_struct NH2 oxetane Strained Ether Ring (Potential for Ring-Opening) oxetane->text_struct O

Caption: Primary sites of chemical reactivity.

Stability and Storage

The compound is reported to be stable under normal storage and handling conditions.[9] As a hydrochloride salt, it is likely hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight.[9][11]

Incompatible Materials: To prevent degradation or hazardous reactions, the compound should be kept away from strong oxidizing agents, strong acids (which could promote ring-opening), acid anhydrides, and acid chlorides (which will react with the amine).[9][12]

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but is classified as a valuable building block or intermediate for the synthesis of more complex molecules.[5] Its utility stems from the advantageous combination of its structural motifs.

  • Scaffold Hopping and Bioisosterism: The 3,3-disubstituted oxetane core provides a rigid, three-dimensional exit vector that can be used to orient substituents in a precise manner for optimal interaction with biological targets. The oxetane can serve as a bioisosteric replacement for gem-dimethyl, carbonyl, or cyclobutyl groups, often leading to improved physicochemical properties such as solubility without increasing lipophilicity.[1]

  • Access to Novel Chemical Space: As a non-classical and relatively under-explored scaffold, it allows medicinal chemists to move away from "flat" aromatic structures and explore more three-dimensional chemical space, which is often key to achieving higher potency and selectivity.

  • Modulation of PK/PD Properties: The 3-chlorophenyl group is a well-established moiety in medicinal chemistry used to enhance binding interactions (e.g., through halogen bonding) and to block sites of metabolism, thereby improving a compound's pharmacokinetic profile.[2] The primary amine provides a straightforward attachment point for linkers or pharmacophoric elements necessary for biological activity.

This building block could foreseeably be used in the synthesis of inhibitors for various target classes, including kinases, proteases, and G-protein coupled receptors (GPCRs), where precise spatial orientation of substituents is critical for activity.[1]

Safety and Handling

This compound is intended for laboratory research use only.[4] Users must adhere to good industrial hygiene and safety practices. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[12] All handling should be performed in a well-ventilated area or a chemical fume hood.[9]

Table 3: GHS Hazard Information

CategoryCodeDescriptionSource(s)
Pictogram GHS07Exclamation Mark[5][6]
Signal Word Warning[6]
Hazard Statements H302Harmful if swallowed[6][11]
H315Causes skin irritation[6][11]
H319Causes serious eye irritation[6][11]
H335May cause respiratory irritation[6][11]
Precautionary Statements P261Avoid breathing dust.[11]
P280Wear protective gloves/eye protection.[11][12]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

Conclusion

This compound is a specialized chemical intermediate that offers significant potential for medicinal chemistry and drug discovery programs. Its unique topology, combining a strained polar oxetane ring with key functional handles, provides a robust platform for developing novel therapeutics. The insights into its physicochemical properties, reactivity, and safety detailed in this guide provide a critical foundation for scientists looking to incorporate this valuable building block into their synthetic and research endeavors.

References

An In-Depth Technical Guide to the Synthesis of 3-(3-Chlorophenyl)oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically-grounded pathway for the synthesis of 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The narrative focuses on a robust and logical three-step synthetic sequence: (1) Base-catalyzed formation of the key intermediate, 3-(3-chlorophenyl)oxetane-3-carbonitrile, from 2-(3-chlorophenyl)acetonitrile and epichlorohydrin; (2) Selective reduction of the nitrile moiety to the primary amine via catalytic hydrogenation; and (3) Conversion of the resulting amine to its stable hydrochloride salt. This document is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Retrosynthetic Analysis and Pathway Design

The target molecule, this compound, features a quaternary carbon center bearing both an aromatic group and an amine, embedded within a strained oxetane ring. A logical retrosynthetic approach disconnects the molecule at the C-N bond of the amine and the C-Cl bond of the salt, leading back to the free amine and subsequently to a more stable nitrile precursor. This strategy is advantageous as the reduction of a nitrile is a well-established and high-yielding transformation. The key challenge lies in the construction of the 3-aryl-3-cyanooxetane ring system. A plausible forward synthesis, therefore, involves an initial ring-forming reaction to create the oxetane core, followed by functional group interconversion.

The chosen synthetic pathway is as follows:

  • Step 1: Oxetane Ring Formation. Synthesis of 3-(3-chlorophenyl)oxetane-3-carbonitrile (3 ) via a base-catalyzed reaction between 2-(3-chlorophenyl)acetonitrile (1 ) and epichlorohydrin (2 ).

  • Step 2: Nitrile Reduction. Catalytic hydrogenation of the nitrile intermediate (3 ) to the free primary amine, 3-(3-chlorophenyl)oxetan-3-amine (4 ).

  • Step 3: Hydrochloride Salt Formation. Treatment of the free amine (4 ) with hydrochloric acid to yield the final product, this compound (5 ).

This pathway was selected for its reliance on common starting materials and well-documented, scalable reaction classes.

Visualized Synthetic Workflow

The overall process can be visualized as a linear three-step sequence.

Fig. 1: Overall synthetic workflow for the target compound.

Detailed Synthesis and Mechanistic Discussion

Step 1: Synthesis of 3-(3-chlorophenyl)oxetane-3-carbonitrile

The construction of the 3,3-disubstituted oxetane ring is the pivotal step. This is achieved through a base-catalyzed intramolecular cyclization. The acidic α-proton of 2-(3-chlorophenyl)acetonitrile (1 ) is deprotonated by a strong, non-nucleophilic base like sodium hydride (NaH) to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the terminal carbon of epichlorohydrin (2 ) in an S(_N)2 reaction, opening the epoxide to form a chlorohydrin alkoxide intermediate. A subsequent intramolecular S(_N)2 reaction, where the newly formed alkoxide attacks the carbon bearing the chlorine atom, results in the closure of the four-membered oxetane ring to yield the nitrile intermediate (3 ).

Experimental Protocol: Step 1

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.

  • Dissolve 2-(3-chlorophenyl)acetonitrile (1 , 1.0 eq.) in anhydrous DMF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the carbanion.

  • Add epichlorohydrin (2 , 1.1 eq.) dropwise to the reaction mixture, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cautiously quench the reaction by slowly adding ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-(3-chlorophenyl)oxetane-3-carbonitrile (3 ) as a solid.

Step 2: Reduction of Nitrile to 3-(3-Chlorophenyl)oxetan-3-amine

The conversion of the nitrile group to a primary amine is a critical transformation. Catalytic hydrogenation is often the method of choice in industrial settings due to its efficiency and cleaner workup compared to metal hydride reagents.[1] Raney® Nickel is a highly effective catalyst for this purpose.[2][3] A key challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amine byproducts, which arise from the reaction of the intermediate imine with the primary amine product.[1] This can be effectively suppressed by conducting the reaction in the presence of ammonia, which competes for reaction with the imine intermediate, thereby favoring the formation of the desired primary amine.[4]

Alternative Method: Reduction using lithium aluminum hydride (LiAlH(_4)) is also highly effective but requires stringent anhydrous conditions and a more complex quenching procedure.[5] LiAlH(_4) is a powerful reducing agent and is less suitable for large-scale synthesis due to safety concerns.

Experimental Protocol: Step 2 (Catalytic Hydrogenation)

  • To a high-pressure hydrogenation vessel (e.g., a Parr autoclave), add 3-(3-chlorophenyl)oxetane-3-carbonitrile (3 , 1.0 eq.) and a solvent such as ethanol saturated with ammonia.

  • Under an inert atmosphere (argon or nitrogen), carefully add Raney® Nickel catalyst (approx. 10-20% by weight, as a slurry in water or ethanol). Caution: Raney® Nickel is pyrophoric when dry and must be handled with care.[6]

  • Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring.

  • Heat the reaction to a moderate temperature (e.g., 50-80 °C) and monitor the reaction by observing hydrogen uptake.

  • Once hydrogen uptake ceases (typically 4-12 hours), cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol. Caution: Do not allow the catalyst on the Celite® pad to dry out; keep it wet with solvent until it can be safely quenched.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-(3-chlorophenyl)oxetan-3-amine (4 ), which can be used directly in the next step or purified further if necessary.

Step 3: Formation of this compound

The final step involves converting the free amine, which may be an oil or a low-melting solid, into a stable, crystalline hydrochloride salt. This is a standard acid-base reaction that enhances the compound's stability, crystallinity, and often its water solubility, which is crucial for pharmaceutical applications.[7] The salt is typically formed by treating a solution of the amine with an anhydrous solution of hydrogen chloride.[8][9]

Experimental Protocol: Step 3

  • Dissolve the crude 3-(3-chlorophenyl)oxetan-3-amine (4 , 1.0 eq.) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M, 1.1 eq.) dropwise with stirring.[5]

  • A white precipitate of the hydrochloride salt should form immediately upon addition.

  • Continue stirring the suspension at 0 °C for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Dry the product under vacuum to yield this compound (5 ) as a stable, crystalline solid.

Data Summary

StepReactionKey Reagents & ConditionsTypical YieldProduct Form
1 Oxetane Formation2-(3-chlorophenyl)acetonitrile, Epichlorohydrin, NaH, DMF, 0 °C to RT60-75%White to off-white solid
2 Nitrile ReductionRaney® Ni, H₂ (50-100 psi), NH₃/EtOH, 50-80 °C85-95%Oil or low-melting solid
3 Salt FormationHCl in Diethyl Ether, 0 °C>95%White crystalline solid

Mechanistic Visualization

The selectivity of the nitrile reduction is critical. The following diagram illustrates the catalytic hydrogenation pathway and the potential side reaction leading to secondary amine impurities.

G cluster_main Catalytic Hydrogenation of Nitrile (3) cluster_side Side Reaction Pathway (Minimized by NH₃) A R-C≡N Nitrile (3) B [R-CH=NH] Imine Intermediate A->B + H₂ (Catalyst) C R-CH₂-NH₂ Primary Amine (4) (Desired Product) B->C + H₂ (Catalyst) (Fast) E R-CH(NH₂)-NH-CH₂-R Aminal Intermediate B->E + R-CH₂-NH₂ (D) (Slow) D R-CH₂-NH₂ (from C) F (R-CH₂)₂NH Secondary Amine (Impurity) E->F - NH₃

Fig. 2: Mechanism of nitrile reduction and byproduct formation.

Conclusion

The synthesis of this compound can be reliably achieved through a three-step sequence involving oxetane ring formation, selective nitrile reduction, and salt formation. The critical steps—constructing the strained ring system and ensuring high selectivity in the hydrogenation—are addressed with robust and well-precedented protocols. By understanding the causality behind reagent choice and reaction conditions, such as the use of ammonia to suppress byproduct formation, researchers can confidently and efficiently produce this valuable chemical intermediate for applications in drug discovery and development.

References

A Technical Guide to Elucidating the Mechanism of Action of 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride: A Speculative Inquiry

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document presents a speculative yet scientifically grounded exploration into the mechanism of action of 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride. Based on a comprehensive analysis of its molecular architecture, we hypothesize that this compound functions as a monoamine reuptake inhibitor. This guide provides a detailed roadmap for the systematic investigation of this hypothesis, outlining a suite of in-vitro and in-vivo assays designed to characterize its pharmacological profile. The methodologies presented herein are intended to serve as a robust framework for researchers seeking to unravel the therapeutic potential of this and structurally related novel chemical entities.

Introduction: Deconstructing the Molecule to Form a Hypothesis

The compound this compound is a synthetic small molecule with a distinct structural motif.[1][2][3] At the heart of its structure lies a 3-amino-3-phenyloxetane core. The key features that inform our mechanistic speculation are:

  • A Primary Amine Group: This functional group is a common feature in a vast array of neuroactive compounds and is crucial for interaction with biological targets.[4]

  • A Phenyl Ring: The aromatic ring provides a scaffold for various substitutions and is often involved in binding to protein targets through hydrophobic and electronic interactions.

  • A Constrained Oxetane Ring: This four-membered ether ring introduces conformational rigidity to the molecule, which can enhance selectivity for a specific biological target by locking the pharmacophore into an optimal binding conformation.

  • Spatial Relationship: The arrangement of the amine and the aryl group separated by sp3 hybridized carbon atoms is a well-established pharmacophore for monoamine reuptake inhibitors.[5]

Monoamine reuptake inhibitors are a cornerstone of treatment for numerous psychiatric disorders.[6][7] They act by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT), thereby increasing the synaptic concentrations of these key neurotransmitters.[7][8]

Hypothesis: Based on its structural analogy to known monoamine reuptake inhibitors, we speculate that This compound functions as an inhibitor of one or more of the major monoamine transporters (SERT, NET, DAT). The primary objective of the investigative workflow outlined in this guide is to test this hypothesis and to determine the compound's potency and selectivity profile.

Proposed Investigative Workflow: From In Vitro Screening to In Vivo Validation

To systematically test our hypothesis, we propose a multi-tiered experimental approach. This workflow is designed to first establish the molecular target in vitro and then to confirm the physiological consequences of target engagement in a living system.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation Binding Affinity Assays Binding Affinity Assays Functional Uptake Assays Functional Uptake Assays Binding Affinity Assays->Functional Uptake Assays Confirms functional inhibition Microdialysis Studies Microdialysis Studies Functional Uptake Assays->Microdialysis Studies Translates to physiological effect Behavioral Pharmacology Behavioral Pharmacology Microdialysis Studies->Behavioral Pharmacology Links neurochemistry to behavior Hypothesis Formulation Hypothesis Formulation Hypothesis Formulation->Binding Affinity Assays G cluster_0 In Vitro Assay Logic cluster_1 Measured Outcome Compound Test Compound Transporter Monoamine Transporter (SERT, NET, or DAT) Compound->Transporter Binds to Outcome Binding Affinity (Ki) or Functional Inhibition (IC50) Transporter->Outcome Radioligand Radiolabeled Ligand or Neurotransmitter Radioligand->Transporter Competes for binding / uptake

References

The Oxetane Core in Neurotransmitter Reuptake Inhibition: A Technical Guide to the Structure-Activity Relationship of 3-(3-Chlorophenyl)oxetan-3-amine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane motif, a four-membered ether ring, has emerged as a valuable scaffold in modern medicinal chemistry. Its unique stereoelectronic properties, including its ability to act as a bioisosteric replacement for gem-dimethyl and carbonyl groups, offer a compelling strategy to modulate the physicochemical and pharmacokinetic profiles of drug candidates.[1][2][3] This technical guide delves into the structure-activity relationship (SAR) of a specific class of oxetane-containing compounds: 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride and its analogs. By examining the intricate interplay between structural modifications and biological activity, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel central nervous system (CNS) agents, particularly those targeting monoamine transporters.

Introduction: The Strategic Incorporation of the Oxetane Moiety

The pursuit of novel CNS therapeutics is an ongoing challenge, demanding innovative approaches to scaffold design and property modulation. The oxetane ring, while once considered a synthetic curiosity, is now recognized for its profound impact on drug-like properties.[3][4] Its incorporation can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of proximal amine groups.[1] These characteristics make the oxetane scaffold particularly attractive for the development of agents targeting the CNS, where blood-brain barrier penetration and metabolic stability are critical determinants of efficacy.

This guide focuses on 3-amino-3-aryloxetanes, a class of compounds with the potential to interact with monoamine transporters, which are crucial for regulating neurotransmitter levels in the synaptic cleft.[5] Specifically, we will explore the SAR of analogs of this compound, a representative member of this class, to elucidate the structural requirements for potent and selective inhibition of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Synthetic Strategies for 3-Amino-3-aryloxetanes

The synthesis of 3-amino-3-aryloxetanes typically commences with the preparation of a key intermediate, 3-oxetanone. Several methods for the synthesis of 3-oxetanone have been reported, with a common approach involving the cyclization of a di-halo-acetone derivative.

Synthesis of 3-Oxetanone: A Key Intermediate

A robust and scalable synthesis of 3-oxetanone can be achieved from 1,3-dichloroacetone. This multi-step process, while involving several transformations, utilizes readily available starting materials.[6][7]

Experimental Protocol: Synthesis of 3-Oxetanone from 1,3-Dichloroacetone [6]

  • Ketalization: To a solution of 1,3-dichloroacetone (1.0 eq) in toluene, add ethylene glycol (2.0 eq) and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until completion. Upon cooling, wash the solution with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the protected intermediate.

  • Cyclization: Prepare a solution of sodium hydroxide (large excess) in water and heat to 90°C. Add the protected intermediate dropwise to the heated solution. Increase the temperature to reflux and monitor the reaction by GC-MS. After completion, cool the mixture to room temperature and extract with methyl tert-butyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the cyclized intermediate.

  • Deprotection: To a solution of the cyclized intermediate in water, add a catalytic amount of a strong acid (e.g., phosphoric acid or hydrochloric acid). Heat the mixture and monitor the reaction by TLC. Upon completion, neutralize the reaction with a suitable base and extract the product with dichloromethane. Dry the combined organic layers, filter, and purify by distillation under reduced pressure to obtain 3-oxetanone.

G A 1,3-Dichloroacetone B Protected Intermediate (Ketal) A->B Ethylene Glycol, p-TsOH C Cyclized Intermediate B->C NaOH, H2O, Reflux D 3-Oxetanone C->D H3O+

Caption: General synthetic scheme for 3-oxetanone.

Synthesis of this compound

The target compound can be synthesized from 3-oxetanone through a Grignard reaction followed by a Ritter reaction and subsequent deprotection.

Experimental Protocol: Synthesis of this compound

  • Grignard Reaction: Prepare the Grignard reagent from 1-bromo-3-chlorobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF). Cool the solution of 3-oxetanone in anhydrous THF to 0°C and slowly add the prepared Grignard reagent. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 3-(3-chlorophenyl)oxetan-3-ol.

  • Ritter Reaction: To a solution of 3-(3-chlorophenyl)oxetan-3-ol in acetonitrile, add concentrated sulfuric acid dropwise at 0°C. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). Carefully pour the reaction mixture into ice-water and basify with a strong base (e.g., NaOH) to pH > 10. Extract the product with dichloromethane. Dry the combined organic layers, filter, and concentrate to give the crude N-acetyl derivative.

  • Deprotection and Salt Formation: Reflux the crude N-acetyl derivative in aqueous hydrochloric acid. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and wash with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities. Concentrate the aqueous layer under reduced pressure to obtain this compound as a solid.

G A 3-Oxetanone B 3-(3-Chlorophenyl)oxetan-3-ol A->B 1. 3-Cl-Ph-MgBr 2. H2O C N-acetyl-3-(3-chlorophenyl)oxetan-3-amine B->C CH3CN, H2SO4 D 3-(3-Chlorophenyl)oxetan-3-amine HCl C->D HCl, H2O, Reflux

Caption: Synthesis of 3-(3-Chlorophenyl)oxetan-3-amine HCl.

Structure-Activity Relationship (SAR) Analysis

While a dedicated, publicly available SAR study for a series of this compound analogs as monoamine reuptake inhibitors is not available at the time of this writing, we can infer critical SAR trends by drawing parallels with structurally related compounds that have been extensively studied for their interaction with DAT, SERT, and NET. The following analysis is based on established principles of medicinal chemistry and data from related classes of monoamine reuptake inhibitors.

The core pharmacophore for many monoamine reuptake inhibitors consists of an amine and an aryl group separated by a carbon spacer.[8] In the case of 3-amino-3-aryloxetanes, the oxetane ring serves as a rigid scaffold that orients the aryl group and the amine in a specific spatial arrangement. The interaction with the monoamine transporters is expected to be highly sensitive to the nature and position of substituents on the phenyl ring.

Influence of Phenyl Ring Substitution

The substitution pattern on the phenyl ring is a key determinant of both potency and selectivity for the monoamine transporters.

  • Position of Substitution:

    • Para-substitution: In many classes of monoamine reuptake inhibitors, para-substitution on the phenyl ring is well-tolerated and can enhance affinity, particularly for SERT. For instance, in a series of diarylpyrrolemethylamines, a 4-chloro substitution resulted in potent SERT inhibition.[9]

    • Meta-substitution: As seen in the parent compound, 3-(3-Chlorophenyl)oxetan-3-amine, meta-substitution can also lead to potent activity. The electronic and steric effects of a meta-substituent will influence the orientation of the phenyl ring within the transporter's binding pocket.

    • Ortho-substitution: Ortho-substitution is often detrimental to activity due to steric hindrance, which can disrupt the optimal binding conformation.

  • Nature of the Substituent:

    • Halogens (Cl, F, Br): Halogen substituents, particularly chlorine and fluorine, are frequently employed in the design of monoamine reuptake inhibitors. Their electron-withdrawing nature and moderate size can lead to favorable interactions within the binding site. Dichloro-substitution, as seen in some potent nortropane-based SERT inhibitors, can significantly enhance affinity.[5]

    • Electron-Donating Groups (e.g., -OCH3, -CH3): The introduction of electron-donating groups can modulate the electronic properties of the phenyl ring and may shift selectivity towards DAT or NET.

    • Electron-Withdrawing Groups (e.g., -CF3, -CN): Strong electron-withdrawing groups can also influence potency and selectivity, though their effects can be unpredictable and may depend on the specific transporter.

Table 1: Postulated SAR Trends for 3-Aryloxetan-3-amine Analogs

R (Substitution on Phenyl Ring)Expected Impact on DAT AffinityExpected Impact on SERT AffinityExpected Impact on NET AffinityRationale (by analogy)
H BaselineBaselineBaselineUnsubstituted parent compound.
3-Cl Moderate to HighModerate to HighModerate to HighParent compound, known scaffold for monoamine transporter ligands.
4-Cl Moderate to HighHighModeratePara-chloro substitution often enhances SERT affinity.[9]
3,4-diCl HighHighHighDichloro-substitution can significantly increase potency at all three transporters.[5]
4-F ModerateHighModerateFluorine is a common bioisostere for hydrogen and can enhance binding.
4-CH3 ModerateModerateModerateSmall alkyl groups are generally well-tolerated.
4-OCH3 ModerateModerateModerateMethoxy group can act as a hydrogen bond acceptor.
4-CF3 VariableVariableVariableStrong electron-withdrawing group; effects are context-dependent.

Note: This table represents a hypothetical SAR based on data from related compound classes and should be validated by experimental data.

The Role of the Amine Group

The primary amine in 3-(3-Chlorophenyl)oxetan-3-amine is crucial for its activity. It is expected to form a key salt bridge with a conserved aspartate residue in the binding pocket of the monoamine transporters. Modifications to this amine group are likely to have a significant impact on binding affinity.

  • N-Alkylation: Introduction of small alkyl groups (e.g., methyl, ethyl) on the nitrogen may be tolerated and could potentially modulate selectivity. However, larger, bulky substituents are likely to decrease potency due to steric clashes.

  • Acylation: Acylation of the amine would likely abolish activity by removing the basic nitrogen required for the key ionic interaction.

Mechanism of Action: Inhibition of Monoamine Reuptake

The primary mechanism of action for this compound and its analogs is believed to be the inhibition of monoamine reuptake by binding to one or more of the monoamine transporters: DAT, SERT, and NET.[5] These transporters are responsible for clearing dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating their signaling. By blocking these transporters, these compounds increase the concentration of these neurotransmitters in the synapse, leading to enhanced neuronal signaling.

The binding of these ligands to the transporters is a complex process involving a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. The aryl group is thought to engage with a hydrophobic pocket within the transporter, while the protonated amine forms a critical salt bridge with a conserved aspartate residue.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicle Neurotransmitter Vesicle->Neurotransmitter Release DAT/SERT/NET Monoamine Transporter MAO MAO DAT/SERT/NET->MAO Metabolism Neurotransmitter->DAT/SERT/NET Reuptake Receptor Receptor Neurotransmitter->Receptor Binding Analog Oxetane Analog Analog->DAT/SERT/NET Inhibition

Caption: Proposed mechanism of action at the synapse.

Conclusion and Future Directions

The 3-amino-3-aryloxetane scaffold represents a promising starting point for the development of novel CNS agents targeting monoamine transporters. The strategic incorporation of the oxetane ring offers a means to fine-tune the physicochemical properties of these compounds, potentially leading to improved pharmacokinetic profiles. The SAR of this class of compounds is highly dependent on the substitution pattern of the aryl ring, with the position and electronic nature of the substituents playing a critical role in determining potency and selectivity.

Future research in this area should focus on the synthesis and systematic biological evaluation of a diverse library of 3-amino-3-aryloxetane analogs. Such studies will be crucial for validating the postulated SAR trends and for identifying candidates with optimal potency and selectivity profiles for DAT, SERT, and NET. A thorough investigation of the in vitro and in vivo pharmacological properties of lead compounds will be necessary to assess their therapeutic potential for the treatment of depression, anxiety, ADHD, and other CNS disorders.

References

An In-Depth Technical Guide to 3-Amino-3-Aryloxetanes: Discovery, Synthesis, and Significance in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: While specific information regarding 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride is not extensively available in public literature, this compound belongs to the broader, highly significant class of 3-amino-3-aryloxetanes. This guide provides a comprehensive overview of this class of molecules, which have garnered substantial attention in medicinal chemistry. We will delve into the history of their emergence, key synthetic strategies for their preparation, and their critical role as versatile scaffolds in contemporary drug discovery. The principles and methodologies discussed herein are directly applicable to the synthesis and understanding of specific derivatives like this compound.

Introduction: The Rise of the Oxetane Motif in Medicinal Chemistry

The oxetane ring, a four-membered heterocycle containing one oxygen atom, has transitioned from a synthetic curiosity to a valuable component in the medicinal chemist's toolkit.[1] Initially, there were concerns about the potential instability of the strained four-membered ring system.[1] However, subsequent research demonstrated that the stability of the oxetane ring is highly dependent on its substitution pattern, with 3,3-disubstituted oxetanes showing notable stability.[1]

The unique properties of the oxetane motif, such as its low molecular weight, high polarity, and distinct three-dimensional structure, make it an attractive scaffold in drug design.[1][2] Oxetanes have been successfully employed as bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups.[1][3][4][5] This bioisosteric replacement can lead to significant improvements in a molecule's physicochemical properties, including:

  • Enhanced Aqueous Solubility: The polar nature of the oxetane ring can improve a compound's solubility, which is often a critical factor for bioavailability.[3][4][6]

  • Improved Metabolic Stability: The oxetane scaffold is generally more resistant to metabolic degradation compared to gem-dimethyl groups, which are susceptible to oxidation by cytochrome P450 enzymes.[4][6]

  • Modulation of Lipophilicity: Replacing a nonpolar group with a polar oxetane can reduce a molecule's lipophilicity (LogD), potentially leading to a more favorable pharmacokinetic profile.[3][4]

The 3-amino-3-aryloxetane scaffold, in particular, has emerged as a privileged motif in medicinal chemistry, offering a versatile platform for the synthesis of diverse compound libraries with a wide range of biological activities.[7][8]

The Strategic Value of 3-Amino-3-Aryloxetanes in Drug Design

The incorporation of the 3-amino-3-aryloxetane core into a drug candidate offers several strategic advantages. The aryl group provides a vector for interaction with aromatic binding pockets in biological targets, while the amino group serves as a key handle for further functionalization and for establishing crucial hydrogen bonding interactions.

The oxetane ring itself imparts a defined three-dimensional geometry, which can be advantageous for optimizing ligand-receptor binding. Furthermore, the inherent polarity of the oxetane can help to mitigate the lipophilicity often associated with aromatic and aliphatic scaffolds, thereby improving the overall drug-like properties of the molecule.[2]

Synthetic Strategies for 3-Amino-3-Aryloxetanes

The synthesis of 3-amino-3-aryloxetanes can be approached through several key methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Synthesis via Ring Opening of Epoxides

One common and versatile approach involves the intramolecular cyclization of a suitably functionalized precursor derived from an epoxide. This strategy offers a high degree of control over the stereochemistry of the final product.

Experimental Protocol: A General Synthesis of a 3-Amino-3-Aryloxetane Precursor

  • Epoxide Formation: Start with an appropriate styrenic precursor. Perform an epoxidation reaction, for example, using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), to form the corresponding styrene oxide.

  • Nucleophilic Opening: React the styrene oxide with a protected amine nucleophile, such as benzylamine, in the presence of a Lewis acid catalyst. This will open the epoxide ring to form an amino alcohol intermediate.

  • Activation of the Hydroxyl Group: The primary hydroxyl group of the amino alcohol is then activated for intramolecular cyclization. This can be achieved by converting it into a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like triethylamine.

  • Intramolecular Cyclization: Treatment of the activated intermediate with a strong base, such as sodium hydride, will induce an intramolecular Williamson ether synthesis to form the desired N-protected 3-aryloxetane-3-amine.

  • Deprotection: The protecting group on the amine is then removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group) to yield the final 3-amino-3-aryloxetane.

  • Salt Formation: To improve stability and handling, the free amine can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol.

Diagram: Synthetic Workflow for 3-Amino-3-Aryloxetanes via Epoxide Ring Opening

G Styrene Aryl Styrene Epoxide Aryl Epoxide Styrene->Epoxide Epoxidation (e.g., m-CPBA) AminoAlcohol Amino Alcohol Intermediate Epoxide->AminoAlcohol Nucleophilic Opening (Protected Amine) ActivatedIntermediate Activated Intermediate (e.g., Tosylate) AminoAlcohol->ActivatedIntermediate Activation of OH (e.g., TsCl) ProtectedOxetane N-Protected 3-Amino-3-Aryloxetane ActivatedIntermediate->ProtectedOxetane Intramolecular Cyclization (Base) FinalProduct 3-Amino-3-Aryloxetane ProtectedOxetane->FinalProduct Deprotection Salt Hydrochloride Salt FinalProduct->Salt Salt Formation (HCl)

Caption: General synthetic workflow for 3-amino-3-aryloxetanes.

Synthesis from 3-Oxetanone

Commercially available 3-oxetanone is a versatile starting material for the synthesis of a variety of substituted oxetanes.[4]

Experimental Protocol: Synthesis from 3-Oxetanone

  • Reductive Amination: 3-Oxetanone can undergo reductive amination with an appropriate aryl amine in the presence of a reducing agent like sodium triacetoxyborohydride to yield the corresponding 3-(arylamino)oxetane.

  • Alternative: Grignard Addition followed by Functional Group Manipulation: A Grignard reagent derived from an aryl halide can be added to 3-oxetanone to form a tertiary alcohol. Subsequent functional group interconversion, for instance, via a Mitsunobu reaction with a nitrogen nucleophile, can then be employed to introduce the amino group.

Diagram: Synthetic Routes from 3-Oxetanone

G Oxetanone 3-Oxetanone ReductiveAmination Reductive Amination (Aryl Amine, NaBH(OAc)3) Oxetanone->ReductiveAmination Grignard Grignard Addition (Aryl-MgBr) Oxetanone->Grignard FinalProduct 3-Amino-3-Aryloxetane ReductiveAmination->FinalProduct TertiaryAlcohol 3-Aryl-3-hydroxyoxetane Grignard->TertiaryAlcohol Mitsunobu Mitsunobu Reaction (e.g., DPPA, PPh3) TertiaryAlcohol->Mitsunobu Mitsunobu->FinalProduct

Caption: Synthetic pathways to 3-amino-3-aryloxetanes from 3-oxetanone.

Modern Cross-Coupling Strategies

Recent advances in synthetic methodology have enabled the use of cross-coupling reactions to construct the aryl-oxetane bond. For instance, 3-iodooxetane has emerged as a versatile building block for Suzuki-Miyaura cross-coupling reactions with arylboronic acids.[9] This approach allows for the late-stage introduction of the aryl moiety, which is highly advantageous for the rapid synthesis of compound libraries.

Physicochemical and Pharmacological Properties

The introduction of a 3-amino-3-aryloxetane moiety can have a profound impact on the physicochemical and pharmacological properties of a molecule.

PropertyGeneral Effect of Oxetane IncorporationRationale
Aqueous Solubility Generally IncreasedThe polar ether oxygen of the oxetane ring can act as a hydrogen bond acceptor, improving interactions with water.[3][4][6]
Lipophilicity (LogD) Generally DecreasedThe replacement of a nonpolar group (e.g., gem-dimethyl) with the more polar oxetane reduces the overall lipophilicity of the molecule.[3][4]
Metabolic Stability Often EnhancedThe oxetane ring is typically more resistant to oxidative metabolism by cytochrome P450 enzymes compared to more labile functional groups.[4][6]
pKa Can be ModulatedThe electron-withdrawing nature of the oxetane ring can influence the basicity of the adjacent amino group.[2]
Three-Dimensional Shape Defined and RigidThe strained four-membered ring provides a rigid scaffold that can be used to orient substituents in a specific and predictable manner.[2]

The specific pharmacological activity of a 3-amino-3-aryloxetane derivative will, of course, depend on the nature of the aryl substituent and any other functional groups present in the molecule. This scaffold has been explored in the context of a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[2]

Conclusion and Future Perspectives

The 3-amino-3-aryloxetane scaffold has firmly established itself as a valuable and versatile platform in modern medicinal chemistry. Its unique combination of physicochemical properties and synthetic accessibility makes it an attractive starting point for the design of novel therapeutics. While detailed public information on specific derivatives such as this compound may be limited, the general principles and synthetic methodologies outlined in this guide provide a robust framework for the synthesis, understanding, and further exploration of this important class of molecules. Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods, as well as the continued exploration of the 3-amino-3-aryloxetane scaffold in the context of new and challenging biological targets.

References

An In-depth Technical Guide to 3-(3-Chlorophenyl)oxetan-3-amine Hydrochloride (CAS No. 1332765-66-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Chlorophenyl)oxetan-3-amine hydrochloride, identified by CAS number 1332765-66-8, is a substituted oxetane derivative that has emerged as a noteworthy building block in medicinal chemistry and drug discovery. The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups. Its incorporation into molecular scaffolds can favorably modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity, thereby enhancing the drug-like characteristics of a compound. This guide provides a comprehensive overview of the available technical information for this compound, including its properties, a plausible synthetic route, and its potential applications based on the broader class of 3-aryl-3-aminooxetanes.

Physicochemical Properties

PropertyValueSource
CAS Number 1332765-66-8Multiple Chemical Suppliers
Chemical Name This compoundMultiple Chemical Suppliers
Molecular Formula C₉H₁₁Cl₂NO--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 220.09 g/mol --INVALID-LINK--[1]
Appearance White to off-white solid (predicted)General knowledge of similar compounds
Solubility Soluble in water and polar organic solvents (predicted)General knowledge of hydrochloride salts
InChI Key HEFFEMSQOGSELE-UHFFFAOYSA-N--INVALID-LINK--[1]
SMILES Cl.NC1(C2=CC(Cl)=CC=C2)COC1--INVALID-LINK--[2]

Synthesis and Chemical Reactivity

Detailed, step-by-step synthetic protocols for this compound are not explicitly published. However, based on established methodologies for the synthesis of analogous 3-aryl-3-aminooxetanes, a plausible synthetic pathway can be proposed. The general strategy often involves the construction of the oxetane ring followed by the introduction of the amine functionality.

Proposed Synthetic Pathway

A likely synthetic route commences with a suitable precursor, such as 3-chlorobenzonitrile, and proceeds through the formation of an oxetane ring, followed by functional group manipulations to introduce the amine.

Synthetic Pathway A 3-Chlorobenzonitrile B 3-(3-Chlorophenyl)-3-oxo-propanenitrile A->B 1. Grignard Reagent 2. Epichlorohydrin C 3-(3-Chlorophenyl)oxetane-3-carbonitrile B->C Base-catalyzed cyclization D 3-(3-Chlorophenyl)oxetan-3-amine C->D Reduction (e.g., LiAlH4) E 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride D->E HCl in ether

Caption: Plausible synthetic route for this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on known chemical transformations for similar structures. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified chemists.

Step 1: Synthesis of 3-(3-Chlorophenyl)oxetane-3-carbonitrile

  • To a solution of 3-chlorobenzonitrile in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon), add a Grignard reagent such as methylmagnesium bromide at a controlled temperature (e.g., 0 °C).

  • After the initial reaction, introduce epichlorohydrin and allow the reaction to proceed, which facilitates the formation of a chlorohydrin intermediate.

  • Induce ring closure to form the oxetane by treating the intermediate with a suitable base (e.g., sodium hydride) in an appropriate solvent.

  • Purify the resulting 3-(3-chlorophenyl)oxetane-3-carbonitrile using standard techniques such as column chromatography.

Step 2: Reduction to 3-(3-Chlorophenyl)oxetan-3-amine

  • In a separate reaction vessel under an inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent.

  • Slowly add a solution of 3-(3-chlorophenyl)oxetane-3-carbonitrile to the reducing agent suspension at a low temperature (e.g., 0 °C).

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction with a sequential addition of water and an aqueous base solution.

  • Extract the product into an organic solvent and purify to yield 3-(3-Chlorophenyl)oxetan-3-amine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified 3-(3-Chlorophenyl)oxetan-3-amine in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

  • Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in ether).

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum to obtain this compound.

Potential Biological Activity and Applications in Drug Discovery

While no specific biological data for CAS 1332765-66-8 is publicly available, the structural motif of a 3-aryl-3-aminooxetane is of significant interest in medicinal chemistry. The amine group provides a key site for further functionalization, allowing for the exploration of a wide chemical space. The 3-chlorophenyl group can engage in various interactions with biological targets, including hydrophobic and halogen bonding.

The introduction of the oxetane ring can confer several advantageous properties:

  • Improved Solubility: The polar ether oxygen of the oxetane can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to its gem-dimethyl analogue.

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation than many other functional groups, which can lead to an improved pharmacokinetic profile.

  • Conformational Constraint: The rigid four-membered ring can lock the conformation of the molecule, potentially leading to higher binding affinity and selectivity for a specific biological target.

Given these properties, this compound serves as a valuable starting material for the synthesis of novel compounds targeting a range of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The primary amine can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups, enabling the construction of libraries for high-throughput screening.

Drug Discovery Workflow A 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride (Scaffold) B Derivatization of primary amine A->B Functionalization C Library Synthesis (Amides, Ureas, etc.) B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Candidate Drug F->G

Caption: Role of the title compound in a typical drug discovery workflow.

Conclusion

This compound is a chemical entity with significant potential in the field of drug discovery and medicinal chemistry. While specific literature detailing its biological activities is currently sparse, its structural features—a metabolically robust and solubilizing oxetane ring, a versatile primary amine for further chemistry, and a substituted phenyl ring for target interaction—make it an attractive building block for the synthesis of novel therapeutic agents. The provided hypothetical synthetic pathway offers a logical approach to its preparation, and its utility as a scaffold in drug discovery programs is clear. Further research into the biological effects of derivatives of this compound is warranted and could lead to the identification of new and potent drug candidates.

References

An In-Depth Technical Guide to 3-(3-Chlorophenyl)oxetan-3-amine Hydrochloride: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental chemical properties, explore plausible synthetic routes based on established methodologies for analogous structures, and discuss its potential applications in drug discovery, all grounded in the current scientific literature.

Core Chemical Properties and Structural Significance

This compound is a small molecule featuring a strained four-membered oxetane ring, a 3-chlorophenyl group, and a primary amine, presented as a hydrochloride salt. This unique combination of functional groups imparts specific physicochemical properties that are highly sought after in modern drug design.

Molecular Formula and Weight

The key quantitative identifiers for this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₉H₁₁Cl₂NO[1][2][3]
Molecular Weight ~220.09 g/mol [1][2][3]
CAS Number 1332765-66-8[1][3]

Note: The molecular weight may vary slightly between sources due to differences in isotopic abundance calculations.

Structural Features and Their Implications in Medicinal Chemistry

The constituent parts of this compound each contribute to its potential as a valuable building block in drug discovery.

  • The Oxetane Ring: The four-membered oxygen-containing heterocycle is a key feature. Its inclusion in drug candidates has been shown to improve crucial physicochemical properties. The strained nature of the oxetane ring can lead to enhanced aqueous solubility and metabolic stability. Furthermore, the oxetane moiety can act as a bioisostere for more common groups like gem-dimethyl or carbonyl groups, offering a way to fine-tune a molecule's properties.

  • The 3-Amino Group: The primary amine at the 3-position provides a crucial point for further chemical modification and interaction with biological targets. Its basicity is attenuated by the adjacent oxetane ring, which can be advantageous in reducing off-target effects, such as hERG channel inhibition. 3-Aminooxetanes are recognized as versatile 1,3-amphoteric molecules, capable of participating in various intermolecular annulation reactions to form more complex heterocyclic systems.

  • The 3-Chlorophenyl Group: The presence of a chlorine atom on the phenyl ring at the meta position significantly influences the molecule's lipophilicity and electronic properties. This can impact its ability to cross cell membranes, its binding affinity to target proteins, and its metabolic profile. The chloro-substituent provides a handle for modulating the structure-activity relationship (SAR) of potential drug candidates.

  • The Hydrochloride Salt: The formation of a hydrochloride salt from the primary amine enhances the compound's stability and crystallinity. More importantly, it typically increases aqueous solubility, which is a critical factor for bioavailability and formulation of pharmaceutical agents.

Plausible Synthetic Pathways

A logical and experimentally supported retrosynthetic analysis is presented below.

G Target 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride Freebase 3-(3-Chlorophenyl)oxetan-3-amine Target->Freebase HCl addition Hydroxy 3-(3-Chlorophenyl)oxetan-3-ol Freebase->Hydroxy Hydroxyl to Amine Conversion (e.g., Ritter or Mitsunobu reaction) Precursors Oxetan-3-one + 3-Chlorophenyl Grignard/Lithium Hydroxy->Precursors Nucleophilic Addition Starting_Materials 1,3-Dihalo-2-propanone derivatives Precursors->Starting_Materials Synthesis of Oxetan-3-one

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Experimental Protocol (Proposed)

This proposed protocol is a composite of established procedures for the synthesis of similar 3-aryl-3-aminooxetanes.

Part 1: Synthesis of 3-(3-Chlorophenyl)oxetan-3-ol

  • Preparation of Grignard Reagent: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 1-bromo-3-chlorobenzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. Maintain a gentle reflux until the magnesium is consumed.

  • Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of oxetan-3-one in anhydrous THF dropwise, maintaining the temperature below 5 °C.

  • Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-(3-chlorophenyl)oxetan-3-ol can be purified by column chromatography on silica gel.

Part 2: Conversion of the Tertiary Alcohol to the Amine

A common method for this transformation is the Ritter reaction.

  • Reaction Setup: In a flask, dissolve the purified 3-(3-chlorophenyl)oxetan-3-ol in a suitable solvent such as acetic acid. Add a nitrile source, for example, acetonitrile, and a strong acid catalyst like sulfuric acid.

  • Hydrolysis: Heat the reaction mixture to facilitate the formation of the N-acylated intermediate. After the reaction is complete, cool the mixture and carefully add water to hydrolyze the intermediate to the primary amine.

  • Basification and Extraction: Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) until alkaline. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over a suitable drying agent, and concentrate in vacuo to yield the crude 3-(3-chlorophenyl)oxetan-3-amine free base. Further purification can be achieved by chromatography.

Part 3: Formation of the Hydrochloride Salt

  • Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate.

  • Precipitation: Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with the solvent, and dry under vacuum to obtain this compound as a crystalline solid.

Potential Applications in Drug Discovery and Proposed Screening Strategies

Given the structural motifs present in this compound, it can be considered a valuable scaffold for the development of novel therapeutics, particularly those targeting the central nervous system (CNS).

Rationale for Therapeutic Potential

The phenethylamine backbone, embedded within the 3-aryloxetan-3-amine structure, is a common feature in many psychoactive compounds. This suggests that derivatives of this molecule could interact with various neurotransmitter systems. The 3-chloro substitution can enhance blood-brain barrier permeability, a desirable property for CNS-acting drugs.

Potential therapeutic areas for derivatives of this compound could include:

  • Antidepressants and Anxiolytics: By targeting monoamine transporters (e.g., for serotonin, norepinephrine, and dopamine).

  • Antipsychotics: Through modulation of dopamine and serotonin receptors.

  • Treatment of Neurological Disorders: By interacting with a range of CNS targets.

Proposed In-Vitro Screening Cascade

To elucidate the biological activity of this compound and its derivatives, a systematic screening approach is recommended.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization A Initial Target Binding Assays (e.g., Radioligand Binding) B Broad Panel Receptor Screening (e.g., GPCRs, Ion Channels) A->B C Monoamine Transporter Uptake Assays (SERT, NET, DAT) A->C D Functional Assays (e.g., cAMP, Calcium Flux) B->D F Cell-Based Potency and Efficacy C->F G ADME/Tox Profiling (Solubility, Permeability, Metabolic Stability, Cytotoxicity) D->G E Enzyme Inhibition Assays (if applicable) F->G H In Vivo Pharmacokinetic Studies G->H I In Vivo Efficacy Models H->I

Caption: Proposed in-vitro and in-vivo screening workflow.

A detailed methodology for a primary binding assay is as follows:

Methodology for Radioligand Binding Assays:

  • Target Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human receptor or transporter of interest.

  • Assay Conditions: In a multi-well plate, incubate the membrane preparation with a known concentration of a specific radioligand and varying concentrations of the test compound (this compound or its derivatives).

  • Incubation and Filtration: Allow the binding to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) using non-linear regression analysis.

Conclusion

This compound represents a promising and versatile chemical entity for drug discovery. Its unique structural features, particularly the strained oxetane ring, offer the potential to overcome common challenges in medicinal chemistry related to solubility and metabolic stability. While specific biological data for this compound is not yet widely published, the established chemistry of 3-aminooxetanes provides a clear path for its synthesis and derivatization. The proposed screening strategies offer a systematic approach to unlocking its therapeutic potential. This guide serves as a foundational resource for researchers looking to leverage this and similar scaffolds in the development of next-generation therapeutics.

References

Unlocking New Therapeutic Avenues: A Technical Guide to Oxetane-Containing Compounds and Their Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of a Strained Ring in Medicinal Chemistry

The four-membered oxetane ring, once a synthetic curiosity, has emerged as a powerhouse in modern drug discovery.[1][2][3] Its unique stereoelectronic properties—a blend of polarity, metabolic stability, and a three-dimensional scaffold—offer medicinal chemists a versatile tool to overcome perennial challenges in drug design, such as improving solubility, modulating basicity, and enhancing metabolic stability.[3][4] This guide provides an in-depth exploration of the therapeutic targets of oxetane-containing compounds, delving into their mechanisms of action, the rationale behind their design, and the experimental workflows crucial for their discovery and validation.

The Oxetane Moiety: A Bioisostere with Distinct Advantages

The strategic incorporation of an oxetane ring into a drug candidate is often a deliberate choice to fine-tune its physicochemical properties. The oxetane can act as a bioisosteric replacement for commonly used functional groups, such as gem-dimethyl and carbonyl groups, offering distinct advantages that can translate into improved pharmacokinetic and pharmacodynamic profiles.[2][4][5]

The strained nature of the four-membered ring, with a bond angle of approximately 90 degrees, results in a unique electronic distribution and conformational rigidity.[6][7] This rigidity can pre-organize a molecule for optimal binding to its target protein, while the polar oxygen atom can participate in crucial hydrogen bonding interactions within the binding pocket.[6]

Property Impact of Oxetane Incorporation Rationale
Aqueous Solubility Generally increasedThe polar oxygen atom enhances interactions with water molecules.[2][4]
Lipophilicity (logP/logD) Generally decreasedThe polar nature of the oxetane ring reduces overall lipophilicity.[4]
Metabolic Stability Often improvedThe oxetane ring can block sites of metabolism and is often more stable than corresponding gem-dimethyl or carbonyl groups.[3][8]
Basicity (pKa) of Proximal Amines DecreasedThe electron-withdrawing nature of the oxetane oxygen reduces the basicity of nearby nitrogen atoms, which can mitigate off-target effects like hERG inhibition.[3][4]
Conformational Rigidity IncreasedThe strained ring system provides a more defined three-dimensional structure.[6]

Key Therapeutic Target Classes for Oxetane-Containing Compounds

The versatility of the oxetane moiety has led to its incorporation in a diverse range of therapeutic agents targeting various protein classes. This section will explore some of the most prominent examples.

Protein Kinases: Modulating Cellular Signaling

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer. Oxetane-containing compounds have emerged as potent and selective kinase inhibitors.

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[1] Hyperactivation of this pathway is common in many cancers, making mTOR an attractive therapeutic target. Oxetane-containing compounds have been developed as highly selective mTOR inhibitors. The oxetane moiety in these inhibitors often serves to improve physicochemical properties and can engage in specific interactions within the ATP-binding pocket of the mTOR kinase domain.[1]

graph mTOR_Pathway { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

// Nodes Growth_Factors [label="Growth Factors"]; RTK [label="Receptor Tyrosine Kinase (RTK)"]; PI3K [label="PI3K"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1"]; Akt [label="Akt"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K1 [label="S6K1"]; _4EBP1 [label="4E-BP1"]; Protein_Synthesis [label="Protein Synthesis"]; Cell_Growth [label="Cell Growth"]; Oxetane_Inhibitor [label="Oxetane-containing\nmTOR Inhibitor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Growth_Factors -> RTK; RTK -> PI3K; PI3K -> PIP3 [label="PIP2 to PIP3"]; PIP3 -> PDK1; PDK1 -> Akt; Akt -> mTORC1; mTORC1 -> S6K1; mTORC1 -> _4EBP1; S6K1 -> Protein_Synthesis; _4EBP1 -> Protein_Synthesis [label="inhibition"]; Protein_Synthesis -> Cell_Growth; Oxetane_Inhibitor -> mTORC1 [label="inhibition", color="#EA4335"]; }

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of oxetane-containing compounds.

BTK is a crucial enzyme in the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.[3] Several oxetane-containing BTK inhibitors are in clinical development. In these molecules, the oxetane ring is often incorporated to reduce the basicity of a nearby amine, thereby minimizing off-target effects, such as inhibition of the hERG channel, while maintaining potent on-target activity.[3]

Epigenetic Modulators: Rewriting the Cancer Code

Epigenetic modifications, such as histone methylation and DNA demethylation, play a critical role in gene expression and are frequently dysregulated in cancer. Oxetane-containing compounds have shown promise as inhibitors of key epigenetic enzymes.

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 on lysine 27 (H3K27), a mark associated with gene silencing.[9][10] Overexpression or mutation of EZH2 is implicated in various cancers.[9] Oxetane-containing EZH2 inhibitors have been designed to improve metabolic stability and solubility.[11] The oxetane moiety can occupy a specific pocket in the EZH2 active site, contributing to the compound's potency and selectivity.[11]

graph EZH2_Mechanism { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

// Nodes EZH2 [label="EZH2 (PRC2 complex)"]; SAM [label="SAM (S-adenosyl methionine)"]; Histone_H3 [label="Histone H3"]; H3K27me3 [label="H3K27me3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Silencing [label="Tumor Suppressor\nGene Silencing"]; Oxetane_Inhibitor [label="Oxetane-containing\nEZH2 Inhibitor", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactivation [label="Gene Reactivation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges SAM -> EZH2 [label="Methyl donor"]; EZH2 -> Histone_H3 [label="Methylation"]; Histone_H3 -> H3K27me3; H3K27me3 -> Gene_Silencing; Oxetane_Inhibitor -> EZH2 [label="inhibition", color="#EA4335"]; EZH2 -> Reactivation [style=dashed, label="inhibition leads to"]; }

Caption: Mechanism of action of oxetane-containing EZH2 inhibitors.

FTO is an RNA demethylase that removes the N6-methyladenosine (m6A) modification from RNA, an important regulator of gene expression.[6] FTO is overexpressed in several cancers and is a promising therapeutic target.[6] Oxetane-containing FTO inhibitors have been developed that exhibit potent and selective inhibition. Docking studies have shown that the oxetane's oxygen atom can form a crucial hydrogen bond with a serine residue in the FTO active site, contributing to the compound's high affinity.[6][12]

Other Enzyme Targets

The application of oxetane-containing compounds extends beyond kinases and epigenetic modulators.

ALDH1A1 is an enzyme involved in the oxidation of aldehydes and has been implicated in cancer stem cell survival and chemoresistance.[9][13] The development of selective ALDH1A1 inhibitors is an active area of research. Oxetane-containing compounds have been designed to improve the metabolic stability and selectivity of ALDH1A1 inhibitors.[9]

MMP-13 is a zinc-dependent endopeptidase that plays a role in the degradation of the extracellular matrix and is implicated in cancer metastasis. Oxetane-containing compounds have been explored as MMP-13 inhibitors, where the oxetane moiety can enhance physicochemical properties.[1]

Experimental Workflows for Target Identification and Validation

The identification and validation of the protein targets of novel bioactive compounds are critical steps in drug discovery. Several powerful techniques can be employed to elucidate the molecular targets of oxetane-containing compounds.

Target Identification

The goal of target identification is to pinpoint the specific biomolecule(s) to which a compound binds to exert its biological effect.

This is a classic and robust method for identifying protein targets.[14][15][16]

Principle: An oxetane-containing compound is chemically modified with a linker and an affinity tag (e.g., biotin). This "bait" is immobilized on a solid support (e.g., streptavidin beads). A cell lysate is then passed over the beads, and proteins that bind to the compound are captured. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.

Step-by-Step Protocol:

  • Probe Synthesis: Synthesize an analog of the oxetane-containing compound with a linker and a biotin tag. Ensure the modification does not significantly alter the compound's biological activity.

  • Immobilization: Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to immobilize the "bait."

  • Cell Lysis: Prepare a whole-cell lysate from a relevant cell line under non-denaturing conditions to preserve protein structure and interactions.

  • Affinity Pulldown: Incubate the cell lysate with the immobilized probe. As a negative control, use beads without the probe or beads with an inactive analog.

  • Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be done by competitive elution with the original, unmodified compound, or by using a denaturing buffer (e.g., SDS-PAGE loading buffer).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby), and excise unique bands for identification by mass spectrometry (e.g., LC-MS/MS).

graph AC_MS_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Probe_Synthesis [label="Synthesize Biotinylated\nOxetane Probe"]; Immobilization [label="Immobilize Probe\non Streptavidin Beads"]; Cell_Lysis [label="Prepare Cell Lysate"]; Pulldown [label="Incubate Lysate\nwith Beads"]; Washing [label="Wash Beads"]; Elution [label="Elute Bound Proteins"]; SDS_PAGE [label="SDS-PAGE"]; MS [label="Mass Spectrometry\n(LC-MS/MS)"]; Target_ID [label="Identify Potential\nTarget Proteins", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Probe_Synthesis; Probe_Synthesis -> Immobilization; Cell_Lysis -> Pulldown; Immobilization -> Pulldown; Pulldown -> Washing; Washing -> Elution; Elution -> SDS_PAGE; SDS_PAGE -> MS; MS -> Target_ID; }

Caption: Workflow for target identification using Affinity Chromatography-Mass Spectrometry (AC-MS).

Target Validation

Once potential targets are identified, it is crucial to validate that the compound's biological effects are indeed mediated through these targets.

CETSA is a powerful method for confirming target engagement in a cellular environment.[17][18][19][20]

Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. CETSA measures this stabilization by heating intact cells or cell lysates treated with the compound to various temperatures. Unbound proteins will denature and precipitate at lower temperatures, while ligand-bound proteins will remain soluble at higher temperatures.

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells with the oxetane-containing compound or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using a specific antibody via Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

DARTS is another label-free method for identifying and validating protein targets.[2][7][8][21][22]

Principle: Similar to CETSA, DARTS relies on the principle that ligand binding can stabilize a protein. However, instead of heat, DARTS uses proteases to probe for this stabilization. A ligand-bound protein is often more resistant to proteolytic degradation than its unbound counterpart.

Step-by-Step Protocol:

  • Cell Lysis: Prepare a cell lysate under non-denaturing conditions.

  • Compound Incubation: Incubate the lysate with the oxetane-containing compound or a vehicle control.

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to the lysates and incubate for a specific time. The concentration of the protease and the digestion time should be optimized to achieve partial digestion in the control sample.

  • Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis: Analyze the protein samples by SDS-PAGE and visualize with a protein stain.

  • Identification of Protected Proteins: Look for protein bands that are more intense in the compound-treated sample compared to the control, indicating protection from proteolysis. These bands can be excised and identified by mass spectrometry.

graph Target_Validation_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

// Nodes Start [label="Identified Potential\nTarget", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CETSA [label="Cellular Thermal Shift\nAssay (CETSA)"]; DARTS [label="Drug Affinity Responsive\nTarget Stability (DARTS)"]; Target_Engagement [label="Confirm Target\nEngagement in Cells"]; Knockdown [label="Genetic Knockdown/out\nof Target"]; Phenotype_Rescue [label="Phenotypic Rescue\nExperiment"]; Validated_Target [label="Validated Target", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CETSA; Start -> DARTS; CETSA -> Target_Engagement; DARTS -> Target_Engagement; Target_Engagement -> Knockdown; Knockdown -> Phenotype_Rescue; Phenotype_Rescue -> Validated_Target; }

Caption: A general workflow for the validation of identified protein targets.

Future Perspectives and Conclusion

The oxetane ring has firmly established itself as a valuable motif in medicinal chemistry, enabling the development of novel therapeutics with improved drug-like properties. The diverse range of protein targets successfully modulated by oxetane-containing compounds highlights the broad applicability of this unique scaffold. As our understanding of disease biology continues to grow, so too will the opportunities to design innovative oxetane-based drugs against new and challenging targets.

The continued development of efficient synthetic methodologies for the preparation of diverse oxetane building blocks will be crucial for expanding the chemical space accessible to drug discovery programs.[18] Furthermore, the application of advanced target identification and validation techniques will be essential for elucidating the mechanisms of action of these novel compounds and accelerating their translation to the clinic. The future of oxetane-containing compounds in medicine is bright, with the potential to deliver a new generation of safer and more effective therapies for a wide range of human diseases.

References

Methodological & Application

Application Note & Protocol: In Vitro Characterization of 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist, Advanced Pharmacology Division

Abstract

This document provides a comprehensive guide for the in vitro characterization of 3-(3-chlorophenyl)oxetan-3-amine hydrochloride. Due to the compound's structural features—specifically the 3-chlorophenylamine moiety common in monoamine reuptake inhibitors and the strategic inclusion of an oxetane ring to modulate physicochemical properties—a primary hypothesis is its interaction with monoamine transporters such as the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2][3] This guide presents a logical, tiered experimental workflow to elucidate the compound's potency, selectivity, and functional effects on these targets, along with its general cellular toxicity.

Introduction and Scientific Rationale

This compound is a synthetic small molecule featuring two key structural motifs. The 3-chlorophenylamine substructure is a well-established pharmacophore found in numerous compounds that target the monoamine transporter (MAT) family. These transporters are critical for regulating neurotransmission by clearing serotonin, norepinephrine, and dopamine from the synaptic cleft.[3][4] Inhibition of these transporters is a validated therapeutic strategy for treating depression, anxiety, and other neuropsychiatric disorders.[5]

The second motif, the oxetane ring, has emerged as a valuable tool in modern medicinal chemistry.[6][7][8] Its incorporation in place of more common groups (like a gem-dimethyl or carbonyl) can significantly improve aqueous solubility, enhance metabolic stability, and reduce the basicity of adjacent amines.[9][10] This modulation of physicochemical properties can lead to a more favorable pharmacokinetic and safety profile.

Given this structural rationale, the following protocols are designed to systematically evaluate this compound as a potential monoamine reuptake inhibitor. The workflow begins with primary binding assays to determine affinity, followed by functional assays to confirm inhibitory activity, and concludes with a general cytotoxicity screen to establish a preliminary therapeutic window.

Experimental Cascade Workflow

The proposed characterization follows a standard drug discovery cascade, moving from target binding to cellular function and finally to safety.

G cluster_0 Tier 1: Primary Screening (Affinity) cluster_1 Tier 2: Functional Characterization (Potency) cluster_2 Tier 3: Safety & Selectivity a Radioligand Binding Assays (SERT, NET, DAT) b Neurotransmitter Uptake Inhibition Assays a->b Confirm Functional Activity c In Vitro Cytotoxicity Assay (e.g., MTT Assay) b->c Determine Therapeutic Index d Off-Target Screening (Optional Broad Panel) b->d Assess Selectivity

Caption: Tiered workflow for in vitro characterization.

Compound Preparation and Handling

Proper preparation of the test compound is critical for reproducible results.

  • Compound: this compound

  • Molecular Formula: C₉H₁₁Cl₂NO[11]

  • Molecular Weight: 220.09 g/mol [11][12]

Protocol for Stock Solution Preparation:

  • Solvent Selection: Due to the hydrochloride salt and the polar oxetane group, the compound is expected to have good aqueous solubility. Start with sterile, nuclease-free water. If solubility is limited, Dimethyl Sulfoxide (DMSO) can be used.

  • Preparation of 10 mM Stock:

    • Accurately weigh 2.20 mg of the compound.

    • Dissolve in 1.0 mL of the chosen solvent (Water or DMSO) to create a 10 mM primary stock solution.

    • Vortex thoroughly until fully dissolved.

  • Storage: Aliquot the primary stock into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (weeks) or -80°C for long-term (months) storage.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate assay buffer. Ensure the final concentration of DMSO in the assay wells is ≤0.5% to avoid solvent-induced artifacts.

Tier 1 Protocol: Radioligand Binding Assays (Affinity)

These assays quantify the direct binding affinity (Kᵢ) of the test compound for the human monoamine transporters. The protocol describes a competitive binding format where the test compound competes with a known high-affinity radioligand.[13][14]

Objective: To determine the binding affinity (Kᵢ) for hSERT, hNET, and hDAT.

Materials:

  • Membrane Preparations: Commercially available membrane preparations from HEK293 or CHO cells stably expressing human SERT, NET, or DAT.

  • Radioligands:

    • For hSERT: [³H]-Citalopram or [³H]-Paroxetine

    • For hNET: [³H]-Nisoxetine

    • For hDAT: [³H]-WIN 35,428[15]

  • Non-specific Inhibitors:

    • For hSERT: Fluoxetine (10 µM)[4][16]

    • For hNET: Desipramine (10 µM)

    • For hDAT: GBR-12909 (10 µM) or Cocaine (30 µM)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4[16]

  • Instrumentation: 96-well filter plates (GF/C), cell harvester, liquid scintillation counter.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer (e.g., 11-point curve, 1:3 dilution from 10 µM to 0.1 nM).

    • Dilute the radioligand in assay buffer to a final concentration near its Kₔ value (typically 1-5 nM).

    • Dilute the membrane preparation in assay buffer to a concentration that yields a robust signal (typically 5-20 µg protein per well).[17]

  • Assay Plate Setup (96-well format):

    • Total Binding (TB): 50 µL assay buffer + 50 µL radioligand + 100 µL membrane preparation.

    • Non-Specific Binding (NSB): 50 µL non-specific inhibitor + 50 µL radioligand + 100 µL membrane preparation.[16]

    • Test Compound: 50 µL of each test compound dilution + 50 µL radioligand + 100 µL membrane preparation.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.[17]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (assay buffer) to separate bound from free radioligand.[16][17]

  • Quantification: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Convert compound CPM to percent inhibition relative to the control (wells without the test compound).

  • Plot percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[16]

Parameter Description Example Value
IC₅₀ Concentration of compound causing 50% inhibition of radioligand binding.150 nM
Kᵢ Inhibitory constant; a measure of binding affinity.75 nM
[L] / Kₔ Concentration of radioligand used relative to its dissociation constant.Typically ~1

Tier 2 Protocol: Neurotransmitter Uptake Inhibition Assay (Function)

This assay measures the functional ability of the compound to block the uptake of neurotransmitters into cells expressing the target transporter. This confirms that binding affinity translates to functional activity. A fluorescence-based assay is described here as a safer and higher-throughput alternative to radiolabeled uptake assays.[18][19]

Objective: To determine the functional potency (IC₅₀) of the compound at inhibiting serotonin, norepinephrine, and dopamine uptake.

Mechanism of Fluorescence-Based Uptake Assay

G cluster_0 Extracellular Space cluster_1 Cell Cytoplasm quencher Masking Dye (Quenches Fluorescence) substrate Fluorescent Substrate quencher->substrate Quenches Signal transporter SERT/NET/DAT Transporter substrate->transporter Uptake fluorescence Signal Increase (Fluorescence Detected) transporter->fluorescence

Caption: Principle of the no-wash fluorescent uptake assay.

Materials:

  • Cell Lines: HEK293 or CHO cells stably expressing hSERT, hNET, or hDAT.

  • Assay Kit: A commercial neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices).[20] These kits contain a fluorescent substrate and a masking dye.

  • Positive Controls: Fluoxetine (SERT), Nisoxetine (NET), Vanoxerine (DAT).[21]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or equivalent.

  • Instrumentation: Fluorescence plate reader with bottom-read capability (e.g., FlexStation®).

Step-by-Step Protocol:

  • Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well plates at an optimized density (e.g., 15,000-20,000 cells/well for a 384-well plate) and allow them to adhere overnight.[18][20]

  • Compound Addition:

    • Prepare serial dilutions of the test compound and positive controls in assay buffer.

    • Remove the culture medium from the cells and add the diluted compounds to the wells.

    • Incubate for 10-20 minutes at 37°C to allow the compound to interact with the transporter.[18]

  • Substrate Addition: Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's protocol. Add this solution to all wells.[20]

  • Signal Detection: Immediately transfer the plate to the fluorescence plate reader. Measure the fluorescence signal in kinetic mode for 20-30 minutes or as an endpoint reading after a fixed incubation time (e.g., 30 minutes at 37°C).[18]

Data Analysis:

  • Determine the rate of uptake (slope of the kinetic curve) or the final fluorescence intensity for each well.

  • Normalize the data: set the signal from vehicle-treated cells as 100% activity and the signal from a saturating concentration of a known inhibitor as 0% activity.

  • Plot the percent inhibition versus the log concentration of the test compound.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the functional potency of the compound.

Target Positive Control Expected IC₅₀ Range
hSERT Fluoxetine10 - 100 nM
hNET Nisoxetine1 - 20 nM
hDAT Vanoxerine5 - 50 nM

Tier 3 Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay assesses the general metabolic health of cells after exposure to the compound, providing an early indication of its cytotoxic potential. The MTT assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial enzymes in living cells.[22]

Objective: To determine the concentration of the compound that reduces cell viability by 50% (CC₅₀).

Materials:

  • Cell Line: A standard, rapidly dividing cell line such as HEK293 or HepG2.

  • Reagents: MTT solution (5 mg/mL in PBS), Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[23]

  • Positive Control: Doxorubicin or Staurosporine (a potent inducer of cell death).

  • Instrumentation: 96-well plate reader capable of measuring absorbance at ~570 nm.

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include vehicle-only controls (100% viability) and positive controls.

  • Incubation: Incubate the cells with the compound for a relevant duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT stock solution (final concentration 0.5 mg/mL) to each well.[24]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[24]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution to each well to dissolve the purple crystals. Mix gently on an orbital shaker.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis:

  • Normalize the absorbance values to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the log concentration of the test compound.

  • Fit the data to a dose-response curve to calculate the CC₅₀ value.

  • Calculate Selectivity Index (SI): SI = CC₅₀ / IC₅₀. A higher SI value (>10) is generally desirable, indicating that the compound is potent at its target at concentrations well below those that cause general cytotoxicity.

References

Application Notes and Protocols for 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Novel Scaffold for Neuromodulation

In the intricate landscape of neuroscience drug discovery, the pursuit of novel chemical entities with desirable pharmacological and pharmacokinetic profiles is paramount. 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride emerges as a compound of significant interest, positioned at the intersection of two key medicinal chemistry principles: the privileged 3-chlorophenyl moiety for targeting monoamine transporters and the advantageous properties of the oxetane ring. While direct, peer-reviewed literature on this specific molecule is nascent, a robust scientific rationale for its application in neuroscience research can be constructed based on well-established structure-activity relationships.

This guide provides a comprehensive overview of the theoretical framework, potential applications, and detailed experimental protocols for investigating this compound. It is designed to empower researchers to explore its utility as a potential modulator of serotonergic neurotransmission.

Scientific Rationale: A Synthesis of Structure and Function

The potential of this compound as a tool in neuroscience research stems from the synergistic contribution of its two primary structural components.

The 3-Chlorophenyl Group: A Key to Monoamine Transporters

The presence of a 3-chlorophenyl group is a well-established pharmacophore in a multitude of compounds targeting monoamine transporters, including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET).[1][2] This substitution pattern is known to contribute to high-affinity binding to these transporters. Specifically, in the context of SERT, the 3-position of the phenyl ring is a critical interaction point within the transporter's binding pocket.

The 3-Amino-Oxetane Core: A Modern Scaffold for Drug Discovery

The oxetane ring is no longer a mere curiosity but a validated motif in modern medicinal chemistry.[3] Its incorporation into drug candidates can offer several advantages:

  • Improved Physicochemical Properties: The polar nature of the oxetane ring can enhance aqueous solubility and reduce lipophilicity, which are often critical for favorable pharmacokinetics.[3]

  • Metabolic Stability: The four-membered ring can be more stable to metabolic degradation compared to other functional groups.[3]

  • Three-Dimensionality: The non-planar structure of the oxetane ring provides a greater degree of three-dimensionality, which can lead to improved target selectivity and potency.

  • pKa Modulation: The oxetane ring can lower the pKa of adjacent amine groups, which can be beneficial for optimizing a compound's ionization state at physiological pH.

The 3-amino-3-aryl-oxetane scaffold, in particular, is being explored as a bioisostere for benzamides, a common feature in many approved drugs.

Hypothesized Mechanism of Action

Based on the structural features of this compound, its primary hypothesized mechanism of action is the inhibition of the serotonin transporter (SERT). By binding to SERT, it would block the reuptake of serotonin from the synaptic cleft, thereby increasing the extracellular concentration of this neurotransmitter and enhancing serotonergic signaling.

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Serotonin) Serotonin_Released Serotonin Vesicle->Serotonin_Released Release SERT SERT Compound 3-(3-Chlorophenyl)oxetan-3-amine HCl Compound->SERT Inhibition Serotonin_Released->SERT Reuptake Receptor Postsynaptic Serotonin Receptor Serotonin_Released->Receptor Binding Signal Signal Transduction Receptor->Signal Activation

Caption: Hypothesized mechanism of action of this compound.

Experimental Protocols: A Roadmap for Investigation

The following protocols provide a framework for the systematic evaluation of this compound's effects on the serotonin transporter.

Part 1: In Vitro Characterization

This assay determines the binding affinity (Ki) of the test compound for hSERT.

Principle: A competitive binding assay where the test compound displaces a known radiolabeled SERT ligand (e.g., [³H]citalopram) from membranes of cells expressing hSERT.[4]

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing hSERT.[4]

  • Radioligand: [³H]citalopram (specific activity 70-90 Ci/mmol).[4]

  • Test Compound: this compound.

  • Reference Compound: A known SSRI (e.g., paroxetine, fluoxetine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]

  • Non-specific Binding Control: 10 µM fluoxetine.[4]

  • 96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and reference compound in assay buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 25 µL of assay buffer.[4]

    • Non-specific Binding: 25 µL of 10 µM fluoxetine.[4]

    • Test Compound: 25 µL of each dilution of this compound.

  • Add Radioligand: Add 25 µL of [³H]citalopram (final concentration ~1 nM) to all wells.[4]

  • Add Membranes: Add 200 µL of hSERT membrane preparation (10-20 µg protein) to each well.[4]

  • Incubation: Incubate at room temperature for 60-90 minutes.[4]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.[4]

  • Washing: Wash the filters 3 times with 3 mL of ice-cold wash buffer.[4]

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value (concentration of test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Parameter Description
IC50 The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Ki The inhibition constant for an inhibitor; the concentration of competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.

This assay measures the functional inhibition of serotonin uptake into nerve terminals.

Principle: Synaptosomes, which are resealed nerve terminals, are used to measure the uptake of radiolabeled serotonin. The ability of the test compound to inhibit this uptake is quantified.[5]

Materials:

  • Synaptosomes: Prepared from rat brain tissue (e.g., striatum or hippocampus).[6]

  • Radiolabeled Substrate: [³H]Serotonin.

  • Test Compound: this compound.

  • Reference Compound: A known SSRI.

  • Uptake Buffer: Krebs-HEPES buffer (pH 7.4).[6]

  • MAO Inhibitor: Pargyline (to prevent serotonin degradation).[5]

  • 96-well microplates, cell harvester, and liquid scintillation counter.

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from fresh or frozen rat brain tissue by differential centrifugation.[7]

  • Pre-incubation: Pre-incubate synaptosomes with various concentrations of the test compound or reference compound for 10-15 minutes at 37°C.

  • Initiate Uptake: Add [³H]Serotonin (final concentration ~10 nM) to initiate the uptake reaction.

  • Incubation: Incubate for 5-10 minutes at 37°C.

  • Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold uptake buffer.

  • Quantification: Measure the radioactivity accumulated in the synaptosomes using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of serotonin uptake.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Binding Radioligand Binding Assay (hSERT Membranes) Uptake Synaptosomal Uptake Assay ([³H]Serotonin) Binding->Uptake Functional Validation Electrophysiology Electrophysiology (Serotonergic Neurons) Uptake->Electrophysiology Cellular Mechanism FST Forced Swim Test Electrophysiology->FST Behavioral Correlation TST Tail Suspension Test FST->TST Confirmatory Behavioral Test Microdialysis Microdialysis TST->Microdialysis Neurochemical Correlates Start Compound Synthesis & Characterization Start->Binding Initial Screening

References

Application Notes & Protocols: Preparation of 3-(3-Chlorophenyl)oxetan-3-amine Hydrochloride Stock Solutions for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The successful application of small molecule modulators in cell-based assays is fundamentally dependent on the precise and reproducible preparation of test solutions. 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride is a synthetic organic compound featuring an oxetane ring, a structural motif of increasing interest in medicinal chemistry. The accuracy of experimental outcomes—whether in academic research or high-throughput drug screening—hinges on the proper solubilization and delivery of this compound to the biological system.

This guide provides a comprehensive framework for preparing sterile, stable, and biologically compatible stock solutions of this compound. We will delve into the critical considerations of solvent selection, stability, and sterility, and provide detailed, field-proven protocols for generating high-concentration primary stocks and final working solutions for cell culture applications. The causality behind each procedural step is explained to empower researchers to adapt these methods to their specific experimental contexts.

Section 1: Physicochemical Properties & Key Considerations

A thorough understanding of the compound's properties is the first principle of robust protocol design. This dictates the choice of solvent, storage conditions, and handling procedures.

Compound Specifications
PropertyValueSource
Chemical Name This compound[1][2]
Molecular Formula C₉H₁₁Cl₂NO[1][2]
Molecular Weight 220.09 g/mol [1][2]
CAS Number 1332765-66-8[1][2]
Appearance Solid (likely white to off-white crystalline powder)[3]
The Rationale of Solvent Selection

The choice of solvent is the most critical decision in stock solution preparation. The ideal solvent must dissolve the compound at a high concentration while exhibiting minimal toxicity to the cell line under investigation.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) For novel organic compounds like this compound, anhydrous (cell culture grade) DMSO is the recommended starting solvent.[4][5]

    • Causality: DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic small molecules. Preparing a high-concentration stock (e.g., 10-100 mM) in DMSO allows for subsequent high-fold dilution into aqueous cell culture media, which minimizes the final concentration of the organic solvent.[4][6]

  • Aqueous Solvents (Water, PBS, Culture Media) The hydrochloride salt form is intended to improve aqueous solubility compared to the free base.[7] However, the solubility limit in purely aqueous buffers is often insufficient for creating a concentrated stock solution. Direct dissolution in media is generally not recommended as media components can interact with the compound or limit its solubility.

The Imperative of Sterility

Introducing microbial contamination into a cell culture experiment invalidates the results. Stock solutions are a potential source of contamination and must be properly sterilized.

  • Method of Choice: Sterile Filtration The most appropriate method for sterilizing small molecule solutions is filtration through a 0.2 µm syringe filter.[8]

    • Causality: This method physically removes bacteria without exposing the compound to high temperatures. Autoclaving (wet heat) or dry heat sterilization is not recommended as the high temperatures can cause chemical degradation of the compound.[8][9]

Ensuring Stability: Storage and Handling

The chemical stability of the compound, both as a powder and in solution, must be preserved.

  • Powder Storage: The compound powder, particularly as an amine salt, may be hygroscopic (absorbs moisture from the air).[10][11] It is best stored tightly sealed in a cool, dry environment, preferably in a desiccator.

  • Solution Storage: Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture introduction.[8][12][13] Store aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to 6 months).[4][8][14] Protect solutions from light to prevent potential photodegradation.[12]

Mitigating Solvent-Induced Cytotoxicity

While an excellent solvent, DMSO is not biologically inert and can exert toxic effects on cells at higher concentrations.

  • The 0.5% Rule: A widely accepted practice is to ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v), with concentrations below 0.1% being ideal.[8][15]

  • Vehicle Control: Every experiment must include a "vehicle control." This consists of treating cells with the same final concentration of DMSO (or the chosen solvent) as the highest concentration of the test compound.[5]

    • Causality: This control allows the researcher to distinguish the biological effects of the compound from any effects induced by the solvent itself, ensuring that observed cellular responses are correctly attributed to the drug.

Section 2: Experimental Protocols

These protocols provide a step-by-step methodology for preparing a primary stock solution in DMSO and subsequently diluting it to working concentrations for cell culture experiments. All steps involving open containers should be performed in a sterile environment, such as a laminar flow hood or biosafety cabinet.[16]

Protocol 1: Preparation of a 50 mM Primary Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vial

  • Analytical balance

  • Sterile 1 mL syringe and a 0.2 µm sterile syringe filter (PTFE or other chemically resistant membrane)

  • Sterile, light-protecting microcentrifuge tubes for aliquots

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-Protocol Calculation:

    • Determine the mass of the compound required.

    • Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of a 50 mM stock: Mass (mg) = 0.050 mol/L × 0.001 L × 220.09 g/mol × 1000 mg/g = 11.00 mg

  • Weighing and Dissolution:

    • Tare a sterile vial on an analytical balance.

    • Carefully weigh 11.00 mg of this compound powder directly into the vial. For small quantities, this minimizes transfer loss.[8]

    • Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution against a light source to ensure no particulates are visible. If dissolution is difficult, gentle warming in a 37°C water bath or brief sonication may be applied.[6]

  • Sterilization:

    • Draw the entire solution into a sterile 1 mL syringe.

    • Attach a 0.2 µm sterile syringe filter to the syringe.

    • Dispense the solution through the filter into a new sterile vial. This step removes any potential microbial contaminants.

  • Aliquoting and Storage:

    • Using sterile pipette tips, dispense the filtered stock solution into single-use aliquots (e.g., 20 µL) in sterile, light-protecting microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration (50 mM), solvent (DMSO), and preparation date.

    • Store the aliquots at -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 50 mM primary stock to a final working concentration of 50 µM in a cell culture plate well containing 1 mL of medium.

Materials:

  • One frozen aliquot of 50 mM primary stock solution

  • Pre-warmed, sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Thaw Primary Stock:

    • Remove one aliquot of the 50 mM stock solution from the -80°C freezer and thaw it at room temperature.

    • Once thawed, briefly vortex the tube to ensure homogeneity.

  • Prepare Intermediate Dilution (Recommended):

    • Causality: Performing a large dilution (e.g., 1:1000) in a single step can be inaccurate. An intermediate dilution step improves precision.

    • Pipette 98 µL of sterile cell culture medium into a sterile microcentrifuge tube.

    • Add 2 µL of the 50 mM primary stock to the medium. Vortex immediately. This creates a 1:50 dilution, resulting in a 1 mM intermediate stock.

  • Prepare Final Working Solution:

    • To the well containing 1 mL of cells in culture medium, add 1 µL of the 1 mM intermediate stock.

    • Calculation: (1 mM × 1 µL) / 1001 µL ≈ 1 µM. Adjust as needed for your target concentration. To achieve 50 µM: Add 50 µL of the 1 mM intermediate stock to 950 µL of medium in the well.

    • Gently swirl the plate immediately after adding the compound to ensure rapid and uniform mixing, which helps prevent precipitation.[6]

    • Final DMSO Concentration Check: The final DMSO concentration in the well will be 0.1%. This is well below the recommended maximum of 0.5%.

Section 3: Experimental Workflow and Validation

A robust experimental design includes validation steps to ensure the reliability of the results.

Workflow Diagram

G cluster_prep Primary Stock Preparation cluster_working Working Solution Preparation Compound Compound Powder Weigh Weigh 11.00 mg Compound->Weigh Dissolve Vortex to Dissolve Weigh->Dissolve DMSO Anhydrous DMSO Add_Solvent Add 1 mL DMSO DMSO->Add_Solvent Add_Solvent->Dissolve Stock_50mM 50 mM Primary Stock Dissolve->Stock_50mM Filter Sterile Filter (0.2 µm) Stock_50mM->Filter Aliquots Create Aliquots Filter->Aliquots Store Store at -80°C Aliquots->Store Thaw Thaw Aliquot Store->Thaw Intermediate Prepare 1 mM Intermediate Dilution Thaw->Intermediate Medium1 Cell Culture Medium Medium1->Intermediate Final Prepare Final Working Concentration Intermediate->Final Medium2 Cells in Medium Medium2->Final Assay Add to Assay Plate Final->Assay

Caption: Workflow for preparing stock solutions of this compound.

Validation Steps
  • Visual Solubility Check: At each dilution step, visually inspect the solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs in the final culture medium, the concentration may be above the compound's aqueous solubility limit.[17] Consider lowering the final concentration or exploring alternative formulation strategies.

  • Vehicle Control Execution: As mentioned, always run a parallel experiment where cells are treated with the vehicle (e.g., medium with 0.1% DMSO) to ensure that the observed cellular phenotype is due to the compound and not the solvent.

  • Solvent Tolerance Test: Before initiating a large-scale study, it is prudent to perform a solvent tolerance assay. Treat your specific cell line with a range of DMSO concentrations (e.g., 0.01% to 2.0%) and measure cell viability (e.g., using an MTT or CellTiter-Glo assay). This will establish the precise non-toxic concentration range of the solvent for your experimental system.[15]

Section 4: Safety Precautions

  • Consult the SDS: Always obtain and read the manufacturer-provided Safety Data Sheet (SDS) for this compound before handling.[18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the dry powder in a chemical fume hood to avoid inhalation.[19] Aseptic manipulations should be performed in a certified biosafety cabinet.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Section 5: Troubleshooting

ProblemPossible CauseRecommended Solution
Compound fails to dissolve in DMSO. Concentration is too high for its solubility limit.Try preparing a more dilute stock solution (e.g., 10 mM). Use gentle warming (37°C) or sonication to aid dissolution.[6][17]
Precipitate forms upon dilution into aqueous culture medium. The final concentration exceeds the compound's kinetic solubility in the aqueous environment.Immediately and vigorously vortex or mix the solution upon dilution.[6] Prepare a less concentrated final solution. The presence of serum in the media can sometimes help improve solubility.[17]
Inconsistent experimental results. Degradation of the compound due to repeated freeze-thaw cycles.Always use fresh aliquots for each experiment.[8][12] Ensure the powder and DMSO are stored under proper conditions (dry and protected from light).
Toxicity observed in vehicle control wells. The final DMSO concentration is too high for the specific cell line.Perform a DMSO toxicity curve to determine the maximum tolerated concentration.[15] Redesign the dilution scheme to achieve a lower final solvent concentration (e.g., <0.1%).

References

Application Notes and Protocols for Determining Appropriate Dosage of Novel Compounds in Animal Models: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The determination of an appropriate dosage is a foundational step in the preclinical evaluation of any novel chemical entity. A well-designed dosing strategy is paramount for ensuring the scientific validity of a study, adhering to ethical principles of animal welfare, and generating reproducible data that can be translated to subsequent stages of drug development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust dose-finding studies in animal models. We will use the novel compound 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride (hereafter referred to as "Compound X") as a representative case study to illustrate the principles and protocols involved. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Section 1: Introduction and Pre-Dosing Considerations

This guide outlines a logical, stepwise approach to dosage determination, beginning with initial compound characterization and culminating in the selection of doses for efficacy studies. All proposed animal work must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body, adhering to the principles of the 3Rs: Replacement, Reduction, and Refinement.[3]

Characterization of the Novel Compound: "Compound X"

Before in vivo administration, a thorough characterization of the test article is essential.[4] This information is critical for formulation, ensuring accurate dosing, and interpreting study outcomes. "Compound X" is a novel substance with limited publicly available pharmacological data.[4][5]

Table 1: Physicochemical Properties of Compound X (this compound)

Property Value Source
CAS Number 1332920-60-1 [6]
Molecular Formula C₉H₁₁Cl₂NO [7]
Molecular Weight 220.09 g/mol [7]
Purity >97% (Typical) [7]
Physical Form Solid [8]
Solubility To be determined experimentally in relevant vehicles (e.g., water, saline, 0.5% methylcellulose) -

| Stability | To be determined experimentally in the chosen vehicle and storage conditions | - |

Pharmaceutical Grade and Formulation Considerations

Whenever possible, pharmaceutical-grade compounds should be used for animal studies to minimize the introduction of impurities that could confound results.[9] If a non-pharmaceutical grade compound is used, as is common in early discovery, a justification must be provided to and approved by the IACUC.[10][11] This justification typically involves scientific necessity and the lack of a commercially available pharmaceutical-grade alternative.[9]

The formulation vehicle must be sterile, non-toxic, and appropriate for the intended route of administration.[12] The stability and homogeneity of the compound in the vehicle must be confirmed to ensure consistent dosing throughout the study.[4]

Section 2: The Dose Determination Workflow

The process of identifying a suitable dose range is multifactorial, integrating data from in vitro experiments, dose-finding toxicology studies, and pharmacokinetic assessments. The following workflow provides a systematic approach.

Workflow for Dose Determination

G cluster_0 Phase 1: In Silico & In Vitro cluster_1 Phase 2: In Vivo Dose Finding cluster_2 Phase 3: Efficacy Testing A In Vitro Efficacy (e.g., IC50, EC50) C Acute Dose Range-Finding (DRF) (Single dose escalation) A->C Provides starting dose estimate B Literature Review (Structurally similar compounds) B->C D Determine Maximum Tolerated Dose (MTD) C->D Identifies dose-limiting toxicity E Pharmacokinetic (PK) Study (ADME Profile) D->E Informs highest dose for PK study F Refine Dose Range & Frequency D->F H Establish Therapeutic Window (MTD vs. MED) D->H E->F Informs dosing frequency (t½) G Efficacy / Pharmacodynamic (PD) Studies (Determine Minimum Effective Dose - MED) F->G Selects doses for efficacy testing G->H

Caption: A typical workflow for determining appropriate dosages for a novel compound in animal models.

Protocol: Acute Dose Range-Finding (DRF) Study

A DRF study is a foundational experiment to establish the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable adverse effects.[1][13] This is often achieved through a dose escalation design.

Objective: To determine the acute toxicity profile and MTD of Compound X following a single administration in rodents.

Methodology:

  • Animal Model: Select a common rodent species (e.g., C57BL/6 mice or Sprague Dawley rats), using one sex (e.g., male) to reduce variability initially. Use a small number of animals per group (n=2-3).[5]

  • Dose Level Selection:

    • Start with a low dose, estimated from in vitro data or literature on similar compounds. For example, if the in vitro IC50 is 1 µM, a starting dose might be in the 1-5 mg/kg range.

    • Select 3-5 dose levels, escalating by a factor of 3x to 10x (e.g., 5, 15, 50, 150 mg/kg). This wide range helps to capture the toxicological threshold efficiently.[13]

    • Include a vehicle control group.

  • Administration: Administer Compound X via the intended therapeutic route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).

  • Monitoring and Clinical Observations:

    • Observe animals continuously for the first 4 hours post-dose, then at 24, 48, and 72 hours, and daily thereafter for up to 14 days.[13]

    • Record detailed clinical signs of toxicity. Body weight should be recorded daily.

    • Use a scoring sheet to standardize observations.

  • Humane Endpoints: Clearly define humane endpoints (e.g., >20% body weight loss, severe lethargy, seizures) to minimize animal suffering.[4] Animals reaching these endpoints must be euthanized immediately.

  • Data Analysis: The MTD is defined as the highest dose at which no severe toxicity or mortality is observed.

Table 2: Example Clinical Signs of Toxicity in Rodents

System Signs to Monitor Severity Score (0-3)
General Body weight loss, changes in posture (hunching), piloerection 0=Normal, 3=Severe
Neurological Ataxia, tremors, convulsions, changes in arousal (lethargy/hyperactivity) 0=Normal, 3=Severe
Autonomic Salivation, lacrimation, changes in respiration rate 0=Normal, 3=Severe

| Gastrointestinal | Diarrhea, changes in fecal output | 0=Normal, 3=Severe |

Protocol: Pharmacokinetic (PK) Study

A PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound.[14] This information is crucial for selecting a rational dosing frequency.[15]

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) of Compound X in rodents.

Methodology:

  • Animal Model: Use the same species and strain as the DRF study.

  • Dosing Groups:

    • Group 1 (IV): A low, non-toxic dose (e.g., 1-2 mg/kg) administered intravenously to determine absolute bioavailability.

    • Group 2 (Therapeutic Route, e.g., PO): A dose at or below the MTD (e.g., 50 mg/kg) to characterize the intended route of administration.

  • Blood Sampling:

    • Collect sparse samples from multiple animals at each time point (n=3-4 animals/timepoint).

    • A typical sampling schedule for IV administration might be: 2, 5, 15, 30, 60, 120, 240, and 480 minutes.[15]

    • For PO administration: 15, 30, 60, 120, 240, 480, and 1440 minutes.[15]

  • Bioanalysis: Process blood to plasma and store at -80°C. Analyze plasma concentrations of Compound X using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use PK software to calculate key parameters. The terminal half-life (t½) is particularly important for determining how often the drug needs to be administered to maintain exposure.

Allometric Scaling for Interspecies Dose Extrapolation

Allometric scaling is a mathematical method used to extrapolate drug doses between animal species and to humans based on the principle that many physiological processes scale with body surface area.[16][17][18] This is a valuable tool for estimating starting doses in a new species.[19]

The dose can be converted using a Km factor (Body Weight / Body Surface Area).[20]

Formula for Dose Conversion: Dose in Species B (mg/kg) = Dose in Species A (mg/kg) × (Km of Species A / Km of Species B)[19][20]

Table 3: Allometric Scaling Factors (Km) for Common Species

Species Body Weight (kg) Body Surface Area (m²) Km Factor
Mouse 0.02 0.0066 3
Rat 0.15 0.025 6
Rabbit 1.8 0.15 12
Dog 10 0.50 20
Human 60 1.62 37

(Source: Adapted from FDA guidance and scientific literature)[19][20]

Example: To convert a 50 mg/kg dose from a mouse to a rat: Rat Dose = 50 mg/kg (Mouse Dose) × (3 / 6) = 25 mg/kg

Decision Making for Efficacy Studies

With data from DRF and PK studies, researchers can make informed decisions for designing efficacy studies to determine the Minimum Effective Dose (MED).[1]

G cluster_0 Dose Selection for Efficacy Study cluster_1 Dosing Frequency start DRF & PK Data (MTD, t½) dose1 High Dose (e.g., ~0.5-0.75 x MTD) start->dose1 freq_decision t½ > 12h? start->freq_decision dose2 Mid Dose (e.g., 3-5x lower than High) dose1->dose2 dose3 Low Dose (e.g., 3-5x lower than Mid) dose2->dose3 end_node Initiate Efficacy Study dose3->end_node once_daily Once Daily (QD) freq_decision->once_daily Yes twice_daily Twice Daily (BID) freq_decision->twice_daily No once_daily->end_node twice_daily->end_node

References

Application Notes and Protocols: Analytical Techniques for Detecting 3-(3-Chlorophenyl)oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Chlorophenyl)oxetan-3-amine hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical compounds.[1] The oxetane ring, a four-membered cyclic ether, has gained significant attention in medicinal chemistry. Its incorporation into drug candidates can improve physicochemical properties such as solubility and metabolic stability, while also providing a unique three-dimensional structure.[2][3] Given its role as a critical building block, ensuring the purity and identity of this compound is paramount for the quality and safety of the final active pharmaceutical ingredient (API).[4]

This document provides a comprehensive guide to the analytical techniques for the detection and quantification of this compound in various samples. These protocols are designed for researchers, scientists, and drug development professionals to ensure reliable and accurate analytical results, adhering to the stringent requirements of the pharmaceutical industry.[5] The methodologies detailed herein are grounded in established analytical principles and have been structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices.

Molecular Structure and Properties
  • IUPAC Name: 3-(3-Chlorophenyl)oxetan-3-amine;hydrochloride[1]

  • CAS Number: 1332765-66-8[6]

  • Molecular Formula: C₉H₁₁Cl₂NO[6]

  • Molecular Weight: 220.09 g/mol [6]

Part 1: Chromatographic Methods for Quantification and Impurity Profiling

Chromatographic techniques are the cornerstone for the analysis of pharmaceutical compounds, offering high-resolution separation and sensitive detection. For this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice for quantification and impurity profiling.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC provides a robust platform for separating the target analyte from related substances, degradation products, and other potential impurities.[8] The choice of a reversed-phase C18 column is strategic, as it effectively retains the moderately polar this compound and allows for separation based on hydrophobicity.

Protocol 1: Reversed-Phase HPLC for Purity Assessment

This protocol outlines a validated HPLC method for determining the purity of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Phosphate buffer (0.01 M, pH 3.0).

  • Mobile Phase A: 0.01 M Phosphate buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.

3. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 Methanol:Water) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Rationale for Method Parameters:

  • The phosphate buffer at pH 3.0 ensures the amine group is protonated, leading to better peak shape and retention on the C18 column.

  • The gradient elution allows for the separation of impurities with a wide range of polarities.

  • Detection at 220 nm provides good sensitivity for the aromatic chlorophenyl group.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

As 3-(3-Chlorophenyl)oxetan-3-amine possesses a chiral center, the separation of its enantiomers is crucial, especially if one enantiomer exhibits different pharmacological or toxicological properties. Chiral stationary phases (CSPs) are employed for this purpose.[9] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating chiral amines.[10]

Protocol 2: Enantiomeric Separation by Chiral HPLC

This protocol provides a starting point for developing a chiral separation method.

1. Instrumentation and Columns:

  • HPLC system with a UV or DAD detector.

  • Chiral stationary phase column (e.g., cellulose or amylose-based, such as CHIRALCEL® or CHIRALPAK®).

2. Reagents and Mobile Phase:

  • n-Hexane (HPLC grade).

  • Isopropanol (IPA) (HPLC grade).

  • Diethylamine (DEA) (optional, as a mobile phase additive).

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase n-Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% DEA
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Rationale for Method Parameters:

  • The non-polar mobile phase (normal phase mode) is typical for polysaccharide-based CSPs.

  • The addition of a small amount of a basic modifier like DEA can improve peak shape and resolution for amine compounds.[11]

  • The specific ratio of hexane to IPA may require optimization to achieve baseline separation of the enantiomers.

Part 2: Mass Spectrometry and Spectroscopic Techniques

Mass spectrometry (MS) and spectroscopic methods are indispensable for the structural confirmation and identification of this compound and its potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. While the hydrochloride salt form is not directly amenable to GC analysis, the free base can be analyzed after a suitable sample preparation step. Derivatization may also be employed to improve volatility and chromatographic performance.[12]

Protocol 3: GC-MS Analysis of the Free Base

1. Sample Preparation (Free Base Extraction):

  • Dissolve the hydrochloride salt in water.

  • Basify the solution with a suitable base (e.g., sodium carbonate solution) to a pH > 10.

  • Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.

  • Reconstitute in a suitable solvent for GC injection.

2. Instrumentation and Conditions:

ParameterCondition
GC Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Inlet Temperature 250 °C
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Carrier Gas Helium at a constant flow rate of 1 mL/min
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

3. Rationale for Method Parameters:

  • The non-polar column is suitable for the separation of the moderately polar free base.

  • The temperature program is designed to elute the analyte and any potential impurities within a reasonable time frame.

  • EI at 70 eV will produce a characteristic fragmentation pattern for structural elucidation.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in this compound.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to identify the functional groups in the molecule. For the hydrochloride salt, characteristic peaks for the amine salt (N-H stretching) are expected.[13]

Expected Characteristic Absorptions:

  • N-H stretch (amine salt): Broad absorption in the range of 2400-3200 cm⁻¹

  • C-O stretch (ether): Strong absorption around 1100-1000 cm⁻¹

  • C-Cl stretch (aryl chloride): Absorption in the range of 800-600 cm⁻¹

  • Aromatic C-H and C=C stretches: Characteristic peaks in the aromatic region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The spectra will provide information on the number and connectivity of protons and carbons in the molecule.

Part 3: Method Validation

Analytical method validation is a critical requirement in the pharmaceutical industry to ensure that the chosen method is suitable for its intended purpose.[14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC purity analysis of 3-(3-Chlorophenyl)oxetan-3-amine HCl.

Logical Relationship: Method Validation Parameters

Validation_Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Linearity->Accuracy Linearity->Precision Precision->Accuracy LOD->LOQ

Caption: Interrelationship of key analytical method validation parameters.

References

Application Note: The Utility of 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Chlorophenyl)oxetan-3-amine hydrochloride is a synthetic compound featuring a distinct oxetane ring coupled to a chlorophenyl group. The oxetane moiety, a four-membered cyclic ether, is of growing interest in medicinal chemistry. Its incorporation into molecular scaffolds can significantly alter physicochemical properties such as solubility, metabolic stability, and the basicity of nearby functional groups. Structurally, this compound shares features with known monoamine transporter ligands, suggesting its potential utility as a tool compound in neuropharmacology research, particularly in the study of monoamine transporters like the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies and protocols for characterizing the binding of this compound to its putative receptor targets using in vitro receptor binding assays. While direct pharmacological data for this specific compound is not extensively published, its structural similarity to known transporter inhibitors provides a strong rationale for its investigation as a ligand for SERT, NET, or DAT. The protocols outlined herein are designed to be robust and self-validating, enabling researchers to determine the binding affinity (Ki) and selectivity of this compound.

Principle of Receptor Binding Assays

Receptor binding assays are a cornerstone of pharmacology, allowing for the quantification of the interaction between a ligand (e.g., this compound) and its receptor protein.[1][2] These assays are broadly categorized into saturation and competition assays. Saturation binding assays are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand.[3][4] Competition binding assays, which are the focus of this application note, are employed to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand of known affinity from the receptor.[3]

Experimental Design and Workflow

A typical workflow for characterizing a novel compound like this compound involves several key stages, from initial preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation Assay_Setup Competition Assay Setup Compound_Prep->Assay_Setup Receptor_Prep Receptor Source Preparation Receptor_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Separation Separation of Bound/Free Ligand Incubation->Separation Detection Detection Separation->Detection Data_Processing Data Processing Detection->Data_Processing Curve_Fitting Non-linear Regression Data_Processing->Curve_Fitting Ki_Calc Ki Calculation Curve_Fitting->Ki_Calc

Caption: General workflow for a competitive receptor binding assay.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Category Item Supplier Example Purpose
Test Compound This compoundFluorochem, SynHetThe unlabeled ligand being tested.
Radioligand [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET), [³H]-WIN 35,428 (for DAT)PerkinElmerLabeled ligand for detection.
Receptor Source HEK293 cells expressing human SERT, NET, or DAT; or rat brain tissue (cortex, striatum)ATCC, Charles RiverSource of the target receptor.
Buffers & Reagents Tris-HCl, NaCl, KCl, CaCl₂, MgCl₂, Assay Buffer, Wash BufferSigma-AldrichMaintain pH and ionic strength.
Scintillation Scintillation cocktail, Scintillation vials/platesPerkinElmerFor detection of radioactivity.
Equipment Homogenizer, Centrifuge, Scintillation counter, 96-well plates, Filter harvesterBeckman Coulter, PerkinElmerFor sample preparation and analysis.

Protocols

Protocol 1: Preparation of Receptor Membranes from Cell Culture

This protocol describes the preparation of membranes from HEK293 cells stably expressing a monoamine transporter.

  • Cell Culture: Culture HEK293 cells expressing the transporter of interest to ~90% confluency.

  • Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Scrape the cells into fresh, ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or polytron homogenizer.

  • Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step.

  • Final Preparation: Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL, determined by a protein assay such as the Bradford or BCA assay. Aliquot and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

This protocol outlines the steps for a competitive binding assay in a 96-well format.[5]

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding (NSB): 50 µL of a high concentration of a known selective inhibitor for the target transporter (e.g., 10 µM citalopram for SERT).

    • Test Compound: 50 µL of each dilution of this compound.

  • Add Radioligand: Add 50 µL of the appropriate radioligand (at a concentration close to its Kd) to all wells.

  • Add Receptor Membranes: Add 150 µL of the prepared receptor membrane suspension to all wells to initiate the binding reaction. The final assay volume is 250 µL.

  • Incubation: Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials or a compatible 96-well plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis and Interpretation

The raw data, in counts per minute (CPM) or disintegrations per minute (DPM), is processed to determine the binding affinity of the test compound.

data_analysis_flow Raw_CPM Raw CPM Data Avg_Triplicates Average Triplicates Raw_CPM->Avg_Triplicates Subtract_NSB Subtract Non-specific Binding (NSB) Avg_Triplicates->Subtract_NSB Specific_Binding Calculate % Specific Binding Subtract_NSB->Specific_Binding Plot_Data Plot % Specific Binding vs. Log[Compound] Specific_Binding->Plot_Data Nonlinear_Fit Non-linear Regression (sigmoidal dose-response) Plot_Data->Nonlinear_Fit IC50 Determine IC50 Nonlinear_Fit->IC50 Cheng_Prusoff Cheng-Prusoff Equation IC50->Cheng_Prusoff Ki Calculate Ki Cheng_Prusoff->Ki

Caption: Flowchart for data analysis in a competitive binding assay.

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Normalize Data: Express the binding at each concentration of the test compound as a percentage of the specific binding in the absence of the competitor.

  • Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:[6]

    Kᵢ = IC₅₀ / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

The resulting Kᵢ value represents the affinity of this compound for the target receptor. By performing these assays on a panel of receptors (e.g., SERT, NET, DAT), the selectivity of the compound can be determined.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

This compound is a compound of interest for neuropharmacological research due to its structural characteristics. The protocols detailed in this application note provide a robust framework for determining its binding affinity and selectivity for monoamine transporters. Rigorous adherence to these methodologies will enable researchers to accurately characterize this novel compound and assess its potential as a selective tool for studying transporter function and for future drug development efforts.

References

Application Notes and Protocols for the Synthesis of 3-(3-Chlorophenyl)oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxetane Moiety in Modern Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued structural motif in contemporary medicinal chemistry.[1] Its incorporation into drug candidates can significantly enhance key physicochemical and pharmacokinetic properties.[1] Unlike more traditional lipophilic groups, the oxetane unit can improve aqueous solubility and metabolic stability while acting as a non-classical hydrogen bond acceptor.[1] Specifically, 3-amino-3-aryloxetanes are of considerable interest as they introduce a basic nitrogen center on a rigid, three-dimensional scaffold, offering a unique vector for interacting with biological targets.[1]

This guide provides detailed synthetic methodologies for the preparation of 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride, a key building block for the development of novel therapeutics. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive and practical approach to its synthesis.

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most efficiently approached through a retrosynthetic strategy centered on the formation of the C-N bond at the C3 position of the oxetane ring. The primary disconnection is the bond between the nitrogen and the oxetane, leading back to 3-oxetanone and 3-chloroaniline. This approach is advantageous due to the commercial availability and synthetic accessibility of these starting materials. The final step involves the conversion of the resulting amine to its hydrochloride salt to improve stability and handling.

Synthetic Workflow Overview

The overall synthetic pathway can be visualized as a two-stage process:

  • Reductive Amination: Formation of the 3-(3-Chlorophenyl)oxetan-3-amine free base via the reaction of 3-oxetanone with 3-chloroaniline.

  • Salt Formation: Conversion of the purified free base to its hydrochloride salt.

G cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Salt Formation 3-Oxetanone 3-Oxetanone Reductive_Amination Reductive Amination 3-Oxetanone->Reductive_Amination 3-Chloroaniline 3-Chloroaniline 3-Chloroaniline->Reductive_Amination Free_Base 3-(3-Chlorophenyl)oxetan-3-amine (Free Base) Reductive_Amination->Free_Base Salt_Formation Salt Formation Free_Base->Salt_Formation HCl_Source HCl in Dioxane HCl_Source->Salt_Formation Final_Product 3-(3-Chlorophenyl)oxetan-3-amine HCl Salt_Formation->Final_Product caption Synthetic Workflow for 3-(3-Chlorophenyl)oxetan-3-amine HCl

References

Troubleshooting & Optimization

stability testing of 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride. The guidance herein is grounded in established principles of pharmaceutical stability analysis and is designed to address common challenges encountered during experimental workflows.

I. Understanding the Molecule: Key Stability Considerations

This compound possesses several functional groups that are pertinent to its stability profile: a tertiary amine hydrochloride, a strained four-membered oxetane ring, and a chlorinated aromatic ring. Each of these moieties can be susceptible to degradation under different stress conditions. A proactive understanding of these potential liabilities is crucial for designing robust stability studies and for troubleshooting unexpected results.

  • Amine Hydrochloride: This salt form is generally stable but can be susceptible to pH-dependent degradation, particularly hydrolysis. The free amine is a potential nucleophile and can be prone to oxidation.

  • Oxetane Ring: As a strained cyclic ether, the oxetane ring can be susceptible to acid-catalyzed ring-opening reactions.

  • Chlorophenyl Group: The aromatic ring itself is relatively stable, but the chlorine substituent can influence the electronic properties of the ring and potentially participate in photolytic degradation pathways.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways to consider for this compound?

Based on the structure, the most probable degradation pathways include hydrolysis, oxidation, and photolysis.[1][2][3] Hydrolytic degradation may involve the opening of the oxetane ring, particularly under acidic conditions.[1][2] The amine functional group is a potential site for oxidation.[2][3] Photolytic degradation can also occur, potentially involving the chlorophenyl ring.[4][5][6]

Q2: What are the recommended ICH guidelines to follow for the stability testing of this compound?

The stability testing of a new drug substance like this compound should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines. The key documents to consult are:

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[7][8][9]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products.[4][5][6][10]

Q3: What are typical "forced degradation" or "stress testing" conditions for this molecule?

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][3][11] Typical conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).

  • Oxidative Degradation: 3% H2O2 at room temperature.

  • Thermal Degradation: Dry heat (e.g., 105°C) or at a temperature relevant to the manufacturing process.[2]

  • Photostability: Exposure to a combination of UV and visible light as specified in ICH Q1B.[4][5][6]

Q4: How should I prepare samples for photostability testing?

For photostability testing of the drug substance, a thin layer of the solid material should be exposed to the light source.[4][12] A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions to assess the contribution of thermal degradation.[4][12] If testing in solution, use a chemically inert and transparent container.[1]

III. Troubleshooting Guide

This section addresses specific issues that may arise during the stability testing of this compound.

Issue 1: Unexpected Peaks in HPLC Chromatogram During Acidic Hydrolysis

Scenario: You are running a stability study under acidic conditions (0.1 M HCl) and observe one or more new peaks eluting at different retention times than the parent compound.

Possible Cause & Troubleshooting Steps:

  • Acid-Catalyzed Oxetane Ring Opening: The strained oxetane ring is susceptible to ring-opening in the presence of a strong acid and a nucleophile (in this case, water or chloride from the HCl). This would result in the formation of a diol or a chlorohydrin, which are more polar and would likely elute earlier on a reverse-phase HPLC column.

    • Verification: Use LC-MS to determine the mass of the new peak(s). The expected mass would correspond to the addition of H2O (M+18) or HCl (M+36.5) to the parent molecule.

    • Solution: This is a genuine degradation product. The goal is to characterize it and ensure your analytical method can resolve and quantify it.

Diagram of Potential Acid-Catalyzed Degradation:

G cluster_0 Acidic Hydrolysis Parent 3-(3-Chlorophenyl)oxetan-3-amine (Parent Compound) Degradant1 3-(3-Chlorophenyl)-3-aminopropane-1,3-diol (Ring-Opened Product - Diol) Parent->Degradant1 + H2O (H+) Degradant2 1-Chloro-3-(3-chlorophenyl)-3-aminopropan-2-ol (Ring-Opened Product - Chlorohydrin) Parent->Degradant2 + HCl

Caption: Potential degradation via acid-catalyzed oxetane ring opening.

Issue 2: Loss of Parent Compound Purity Under Oxidative Stress with No Clear Degradation Peaks

Scenario: After exposing the compound to hydrogen peroxide, you observe a significant decrease in the peak area of the parent compound, but no distinct new peaks appear on the chromatogram.

Possible Cause & Troubleshooting Steps:

  • Formation of Highly Polar or Non-UV Active Degradants: Oxidation of the amine could lead to the formation of an N-oxide or other highly polar species that are not well-retained on a standard C18 column and may elute in the solvent front.[2][3] Alternatively, the degradation products may lack a chromophore and thus be invisible to a UV detector.

    • Troubleshooting:

      • Change HPLC Method: Use a more polar column (e.g., C18 with an aqueous mobile phase or a HILIC column) and a shallower gradient to try and retain and resolve any early-eluting peaks.

      • Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV to detect non-chromophoric compounds.

      • LC-MS Analysis: Analyze the sample by LC-MS to look for masses corresponding to potential oxidation products (e.g., M+16 for an N-oxide).

Issue 3: Inconsistent Results in Photostability Studies

Scenario: You are getting variable results between different photostability experiments, or you are seeing significant degradation in your "dark" control sample.

Possible Cause & Troubleshooting Steps:

  • Inadequate Temperature Control: Photostability chambers can generate heat. If the temperature is not adequately controlled, you may be observing thermal degradation in addition to photolytic degradation.[5]

    • Solution: Ensure your photostability chamber has robust temperature control. The dark control sample, stored under the same temperature and humidity conditions, is crucial for differentiating between thermal and photolytic effects.[4]

  • Inconsistent Light Exposure: The intensity of the light source may not be uniform across the sample shelf.

    • Solution: Calibrate your light source and ensure a consistent and uniform light exposure for all samples.[5] Chemical actinometry can be used to confirm adequate UV exposure.[6]

Experimental Workflow for Photostability Testing:

G cluster_0 Photostability Protocol (ICH Q1B) start Prepare Samples (Solid or Solution) prep_light Exposed Sample start->prep_light prep_dark Dark Control (Wrapped in Foil) start->prep_dark expose Expose to Light Source (ICH Q1B Conditions) prep_light->expose store_dark Store alongside Exposed Sample prep_dark->store_dark analyze Analyze Samples at Time Points (HPLC, LC-MS) expose->analyze store_dark->analyze compare Compare Results: Exposed vs. Dark Control vs. T0 analyze->compare end Determine Photostability Profile compare->end

References

Technical Support Center: Optimizing Incubation Times for 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Incubation Time

Welcome to the technical support guide for assays involving 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride. As a research chemical, understanding its interaction within a biological system is paramount to generating reliable and reproducible data.[1][2][3][4] A frequently underestimated parameter in assay development is the incubation time . This is not merely a passive waiting period; it is the critical window during which the compound interacts with its target, and the reaction approaches equilibrium.

An improperly optimized incubation time can be the source of significant experimental variability, leading to inconsistent IC50 values, poor signal-to-noise ratios, and misleading structure-activity relationship (SAR) data.[5] This guide provides a framework for understanding, optimizing, and troubleshooting incubation times to ensure the integrity of your results.

The principles discussed here are broadly applicable to various assay formats, including enzymatic assays, binding assays, and cell-based functional assays where this compound might be investigated as a potential inhibitor or modulator.

Part 1: Foundational Concepts - Why Incubation Time Matters

Before troubleshooting, it's essential to understand the kinetics at play. Several factors directly influence the optimal incubation period for your specific assay.

Q1: What key factors determine the ideal incubation time for my assay?

A1: The ideal incubation time is a balance of multiple factors to ensure the reaction has reached a steady state without compromising the integrity of the reagents.[6][7] Key determinants include:

  • Reaction Kinetics (Equilibrium): For inhibitor studies, the primary goal is to allow the binding reaction between this compound and its target to reach equilibrium. Measuring before this point will result in an underestimation of the compound's potency (an artificially high IC50).[8]

  • Reagent Stability: All biological reagents, including enzymes and substrates, have a finite period of stability under assay conditions.[6] Prolonged incubation can lead to denaturation of the enzyme or degradation of the substrate, causing the signal to drift or decrease over time.[6]

  • Substrate Consumption: In enzymatic assays, the incubation must be short enough to ensure that the substrate is not significantly depleted (typically <10-15% consumption).[6] If too much substrate is consumed, the reaction rate will no longer be linear, violating the principles of Michaelis-Menten kinetics and leading to inaccurate results.[6][8]

  • Assay Temperature and pH: Temperature and pH dramatically affect enzyme activity and reaction rates.[9][10][11] Higher temperatures generally accelerate reactions, potentially shortening the required incubation time, but can also increase the rate of reagent degradation.[10][11]

  • Mechanism of Action: The compound's mechanism (e.g., competitive, non-competitive, irreversible inhibitor) can influence the time required to observe its full effect.

Part 2: Experimental Design for Optimization

A systematic approach is crucial for determining the optimal incubation time. The most direct method is a time-course experiment .

Q2: How do I design and perform a time-course experiment to find the optimal incubation time?

A2: A time-course experiment measures the assay signal at multiple time points to identify the window of linearity and equilibrium.

Protocol 1: Time-Course Experiment for an Enzymatic Assay
  • Preparation: Prepare all assay reagents (buffer, enzyme, substrate, and a concentration of this compound expected to give significant inhibition, e.g., 80% or IC80) and equilibrate them to the intended assay temperature.[12]

  • Control Wells: Designate wells for positive controls (no inhibitor) and negative controls (no enzyme) on your microplate.

  • Initiate Reaction: Add the enzyme to wells containing the buffer and either the inhibitor or vehicle control (e.g., DMSO).[13]

  • Start Time-Course: Initiate the reaction by adding the substrate to all wells simultaneously using a multichannel pipette.

  • Kinetic Reading: If using a plate reader with kinetic capabilities, immediately begin reading the plate at set intervals (e.g., every 1-2 minutes) for a prolonged period (e.g., 60-120 minutes).

  • Endpoint Reading: If using an endpoint assay, prepare multiple identical plates and stop the reaction on each plate at different time points (e.g., 10, 20, 30, 45, 60, 90, 120 minutes) by adding a stop solution.

  • Data Analysis: Plot the signal (e.g., absorbance, fluorescence) versus time for both the inhibited and uninhibited reactions. The optimal incubation time is within the linear phase of the uninhibited reaction and where the inhibited reaction has reached a stable, maximal effect.

Workflow for a Time-Course Experiment

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_reagents Prepare & Equilibrate Reagents (Buffer, Enzyme, Substrate, Compound) design_plate Design Plate Layout (Controls & Samples) prep_reagents->design_plate add_enzyme Add Enzyme to Buffer/Compound Mix design_plate->add_enzyme add_substrate Initiate with Substrate add_enzyme->add_substrate read_plate Read Plate Kinetically (e.g., every 2 min for 90 min) OR Stop Reaction at Time Points add_substrate->read_plate plot_data Plot Signal vs. Time for Control and Inhibited Wells read_plate->plot_data identify_window Identify Linear Phase & Reaction Equilibrium plot_data->identify_window select_time Select Optimal Incubation Time identify_window->select_time

Caption: Workflow for a typical time-course experiment.

Interpreting Time-Course Data

The ideal incubation time is the point where the difference between the uninhibited and inhibited signals is maximal and stable, while the uninhibited reaction remains in its linear phase.

Time (min)Uninhibited Signal (RFU)Inhibited Signal (RFU)Signal Window (Uninhibited - Inhibited)Notes
1020005001500Reaction is linear.
2040008003200Reaction is linear, signal window increasing.
30 6000 1000 5000 Reaction is linear, signal window is stable.
40 8000 1200 6800 Reaction is linear, signal window is stable.
50950013508150Reaction begins to slow (substrate depletion).
601050014009100Non-linear phase. Data is unreliable.

In this example, an incubation time between 30 and 40 minutes would be optimal.

Part 3: Troubleshooting Guide & FAQs

Even with optimized protocols, issues can arise. This section addresses common problems related to incubation time.

Q3: My IC50 values for this compound are inconsistent between experiments. Could incubation time be the cause?

A3: Absolutely. Inconsistent incubation time is a primary driver of IC50 variability.[5]

  • Cause 1: Incubation is too short. The binding between the inhibitor and its target has not reached equilibrium. Early measurements will underestimate the inhibitor's true potency, leading to a higher and more variable IC50.

  • Cause 2: Incubation is too long. If the reaction in the control wells (no inhibitor) proceeds out of the linear phase due to substrate depletion or enzyme instability, the calculated percent inhibition will be inaccurate.[6]

  • Solution: Strictly adhere to the optimized incubation time determined from your time-course experiment.[5] Ensure consistent timing for all plates within an experiment and between experiments. Using automated liquid handlers can help minimize timing variability.

Q4: I'm observing a high background signal in my assay. How can incubation time affect this?

A4: A high background can sometimes be time-dependent.

  • Cause: This could be due to the slow, non-enzymatic breakdown of the substrate into a product that generates a signal. The longer the incubation, the more this background signal will accumulate.

  • Solution: Review your time-course data for the negative control (no enzyme) wells. If the signal in these wells increases significantly over time, a shorter incubation period may be necessary. You may also need to source a higher-purity substrate or adjust buffer conditions.

Q5: My assay signal is drifting downwards after an initial peak, even in the control wells. What's happening?

A5: This indicates instability in one of your assay components.

  • Cause 1: Enzyme Instability. The enzyme may be losing activity over the course of the incubation at the given temperature and pH.[6]

  • Cause 2: Signal Instability. In some fluorescence- or luminescence-based assays, the signal-generating molecule itself may be unstable and decay over time.

  • Solution: Analyze your time-course data to identify the point at which the signal begins to decay. Your incubation time must be shorter than this. Consider optimizing the buffer conditions (e.g., adding stabilizing agents like BSA or glycerol) or running the assay at a lower temperature to improve enzyme stability.[9][14]

Troubleshooting Logic for Incubation-Related Issues

G cluster_ic50 Inconsistent IC50 cluster_drift Signal Drift / Decay cluster_bkgd High Background problem Problem Observed ic50_cause1 Time Too Short? (Not at Equilibrium) problem->ic50_cause1 ic50_cause2 Time Too Long? (Non-linear Reaction) problem->ic50_cause2 drift_cause Reagent Instability? (Enzyme or Substrate) problem->drift_cause bkgd_cause Non-enzymatic Substrate Breakdown? problem->bkgd_cause ic50_sol Solution: Re-run time-course. Standardize timing precisely. ic50_cause1->ic50_sol ic50_cause2->ic50_sol drift_sol Solution: Shorten incubation time. Optimize buffer/temp for stability. drift_cause->drift_sol bkgd_sol Solution: Shorten incubation time. Check substrate purity. bkgd_cause->bkgd_sol

Caption: Troubleshooting flowchart for common incubation issues.

Conclusion

Optimizing the incubation time for assays with this compound is a foundational step that cannot be overlooked. By investing the time to systematically determine the ideal reaction window through time-course experiments, researchers can significantly enhance the quality, reliability, and reproducibility of their data. Always remember that consistency is key; once an optimal time is determined, it must be rigorously controlled in all subsequent experiments.[15]

References

Technical Support Center: Characterizing and Mitigating Off-Target Effects of Novel Chemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you with the foundational knowledge and practical methodologies to proactively identify and minimize off-target effects of novel small molecules, using the hypothetical compound 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride as a case study. In the absence of established biological data for this specific molecule, we will treat it as a new chemical entity (NCE) and outline a comprehensive strategy for its characterization. Our approach is grounded in principles of scientific integrity, ensuring that each step provides robust, verifiable data to inform your research and development decisions.

Introduction: The Imperative of Off-Target Profiling

Off-target effects, the unintended interactions of a drug or chemical probe with proteins other than its primary target, are a significant cause of experimental irreproducibility, misleading results, and adverse drug reactions.[1] A thorough understanding and proactive mitigation of these effects are therefore not just best practice, but a critical component of rigorous scientific inquiry and successful therapeutic development.[2] This guide will walk you through a multi-pronged approach, from initial computational predictions to detailed cellular and proteomic validation, to build a comprehensive selectivity profile for your compound of interest.

Frequently Asked Questions (FAQs)

Here we address common questions and concerns that arise during the characterization of a new chemical entity.

Q1: I have synthesized a novel compound, this compound. Where do I even begin to look for potential off-target effects?

A1: The most effective strategy is a hierarchical approach that begins with broad, predictive methods and progressively narrows down to specific, high-confidence interactions.

  • In Silico (Computational) Profiling: Start with computational methods to predict potential off-targets based on the chemical structure of your compound.[3][4] These alignment-based and scoring-based algorithms compare your molecule's structure to databases of known ligands for a wide range of proteins.[5][6] This provides a cost-effective first pass to generate a list of putative off-targets for experimental validation.[1]

  • Broad Spectrum In Vitro Screening: The next step is to experimentally screen your compound against large panels of proteins. A kinome scan is a common starting point, as kinases are a large and functionally important protein family often implicated in off-target effects.[7][8] Several contract research organizations (CROs) offer kinome profiling services that can screen your compound against hundreds of kinases.[9][10][11]

  • Phenotypic Screening: Assess the overall effect of your compound on cellular phenotypes.[1] This can provide clues to its biological activity and potential off-target interactions by observing changes in cell morphology, proliferation, or other measurable outputs.

Q2: My compound is showing an unexpected phenotype in my cell-based assays. How can I determine if this is due to an off-target effect?

A2: This is a classic scenario where off-target effects can confound experimental results. To dissect this, you need to confirm direct engagement with your intended target and identify any unintended interactions.

  • Confirm On-Target Engagement: First, verify that your compound is binding to its intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose.[12][13][14] CETSA measures the thermal stabilization of a protein upon ligand binding, providing direct evidence of target engagement within intact cells.[15][16]

  • Unbiased Proteome-Wide Analysis: To identify unknown off-targets, consider using chemical proteomics approaches.[17][18][19] Techniques like Thermal Proteome Profiling (TPP), an extension of CETSA coupled with mass spectrometry, can identify proteins that are thermally stabilized by your compound across the entire proteome.[17]

  • Genetic Validation: Use genetic tools like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the suspected off-target protein.[1] If the unexpected phenotype is rescued or mimicked by knocking down the suspected off-target, it provides strong evidence for its involvement.

Q3: I've identified a likely off-target. What are my next steps to minimize its impact on my experiments?

A3: Once an off-target is identified, you have several strategies to mitigate its effects:

  • Rational Drug Design: If the off-target is structurally distinct from your primary target, you may be able to design analogs of your compound that have reduced affinity for the off-target while maintaining potency for the intended target.[1] This involves leveraging structural biology and computational modeling.

  • Dose-Response Analysis: Carefully titrate your compound to use the lowest effective concentration that elicits the desired on-target effect. This can often minimize off-target effects that occur at higher concentrations.

  • Use of Chemical Probes with Different Scaffolds: If available, use a structurally distinct chemical probe for your target of interest to see if it recapitulates the on-target phenotype without producing the off-target effect. This can help confirm that the initial phenotype was indeed due to on-target activity.

Troubleshooting Guides

This section provides structured guidance for specific experimental challenges.

Issue 1: Inconsistent Results in Cellular Assays
  • Symptom: High variability in experimental readouts (e.g., cell viability, reporter gene activity) between replicates or experiments.

  • Possible Cause: This could be due to off-target effects influencing cellular pathways peripheral to your primary target, leading to unpredictable outcomes. It could also be related to compound stability or solubility.

  • Troubleshooting Workflow:

    A Inconsistent Cellular Assay Results B Verify Compound Purity, Solubility, and Stability A->B C Perform Dose-Response Curve for On-Target Effect B->C D Run CETSA to Confirm On-Target Engagement at Active Concentrations C->D E Perform Proteome-Wide Off-Target Screen (e.g., TPP) D->E F Identify Potential Off-Targets E->F G Validate Off-Targets with Orthogonal Assays (e.g., CRISPR knockdown) F->G

    Workflow for troubleshooting inconsistent cellular assay results.

Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
  • Symptom: Your compound is highly potent in a biochemical assay (e.g., IC50 in the nanomolar range) but shows much weaker activity in cell-based assays (e.g., EC50 in the micromolar range).

  • Possible Cause: This common issue can arise from poor cell permeability, active efflux from the cell, compound metabolism, or an off-target effect that antagonizes the on-target activity.

  • Troubleshooting Workflow:

    A Discrepancy between Biochemical and Cellular Potency B Assess Cell Permeability (e.g., PAMPA assay) and Efflux (e.g., use of efflux pump inhibitors) A->B C Evaluate Compound Stability in Cell Culture Media and Lysates B->C D Perform CETSA to Assess Target Engagement in Cells C->D E If Target Engagement is Weak, Re-evaluate Permeability and Efflux D->E F If Target Engagement is Strong, Investigate Off-Target Antagonism via Proteomic Profiling D->F

    Workflow for addressing potency discrepancies.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in off-target identification.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the confirmation of direct binding between your compound and its intended target within a cellular environment.[13][14]

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. By heating cell lysates treated with your compound to various temperatures, you can assess the amount of soluble (non-denatured) target protein remaining. An increase in the melting temperature (Tm) of the target protein in the presence of your compound indicates direct binding.[14]

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Your compound of interest (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents and equipment

  • Antibody specific to your target protein

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with your compound at various concentrations (and a vehicle control) for a predetermined time (e.g., 1-2 hours) in complete medium.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly on the plate with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.

    • Collect the supernatant.

  • Heat Challenge:

    • Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.

    • Place the tubes/plate in a thermocycler and heat at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes. Include a non-heated control.

  • Separation of Soluble and Aggregated Proteins:

    • After the heat challenge, centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Analysis by Western Blot:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein remaining as a function of temperature for both the vehicle- and compound-treated samples.

    • Determine the melting temperature (Tm) for each condition. A shift in Tm indicates target engagement.

Protocol 2: Kinome Profiling for Off-Target Kinase Identification

This protocol outlines a general approach for screening your compound against a panel of kinases to identify potential off-target interactions. Many CROs offer this as a service with established platforms.[7][8][9][10][11]

Principle: The activity of a panel of purified kinases is measured in the presence of your compound at one or more concentrations. Inhibition of kinase activity indicates a potential off-target interaction.

General Workflow:

A Compound Submission to CRO B Screening at a Single High Concentration (e.g., 10 µM) against Kinase Panel A->B C Identification of 'Hits' (e.g., >50% inhibition) B->C D Dose-Response (IC50) Determination for Hits C->D E Data Analysis and Generation of Selectivity Profile D->E

General workflow for kinome profiling.

Data Interpretation: The results are typically presented as a percentage of inhibition at a given concentration or as IC50 values for the inhibited kinases. This data allows you to assess the selectivity of your compound. A highly selective compound will inhibit only a few kinases, while a non-selective compound will inhibit many.

Quantitative Data Summary Table:

ParameterOn-Target KinaseOff-Target Kinase 1Off-Target Kinase 2
IC50 (nM) 101500>10,000
Selectivity Ratio -150-fold>1000-fold

This table provides a clear, quantitative comparison of your compound's potency against its intended target and identified off-targets.

Conclusion

The identification and mitigation of off-target effects are fundamental to the successful development of selective chemical probes and therapeutics. By employing a systematic and multi-faceted approach that combines in silico prediction, broad in vitro screening, and rigorous cellular validation, researchers can build a comprehensive understanding of their compound's biological activity. This not only enhances the reliability and reproducibility of experimental data but also provides a solid foundation for advancing promising molecules through the drug discovery pipeline.

References

degradation products of 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride in biological media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Degradation Products of 3-(3-Chlorophenyl)oxetan-3-amine Hydrochloride in Biological Media

Audience: Researchers, Scientists, and Drug Development Professionals

Document ID: TSC-2026-01-A Version: 1.0 Compiled by: Gemini, Senior Application Scientist

Introduction: Understanding the Molecule

This compound is a molecule of interest in drug discovery, incorporating an oxetane ring. The oxetane motif is often used by medicinal chemists to replace metabolically labile groups like carbonyls and to improve physicochemical properties such as solubility and metabolic stability.[1][2] However, the inherent ring strain and the presence of a primary aromatic amine mean that a thorough understanding of its stability and degradation pathways is critical for accurate bioanalysis and interpretation of pharmacokinetic and pharmacodynamic data.

This guide provides a comprehensive technical overview of the potential degradation pathways of 3-(3-Chlorophenyl)oxetan-3-amine in biological media, offers troubleshooting advice for common experimental challenges, and presents standardized protocols for investigation. The core structure features two key reactive sites: the oxetane ring and the primary aromatic amine .

  • Oxetane Ring Stability: The stability of the oxetane ring is highly dependent on its substitution pattern. The subject molecule is a 3,3-disubstituted oxetane, a pattern known to confer the highest stability against chemical degradation due to steric hindrance.[3] However, it is susceptible to enzymatic ring-opening.

  • Aromatic Amine Reactivity: Primary aromatic amines are well-known sites for metabolic activity, primarily through oxidative pathways.[4][5]

Section 1: Frequently Asked Questions (FAQs) - Stability & Degradation Profile

Q1: What are the primary predicted degradation pathways for 3-(3-Chlorophenyl)oxetan-3-amine in a biological system?

There are two major predicted pathways:

  • Enzymatic Hydrolysis of the Oxetane Ring: The most significant metabolic route for many oxetane-containing compounds is hydrolytic ring-opening catalyzed by microsomal epoxide hydrolase (mEH).[6][7] This is a non-oxidative, Phase I metabolic reaction that converts the oxetane into a 1,3-diol.[8]

  • Oxidation of the Primary Amine: The primary amine group is susceptible to oxidation by cytochrome P450 (CYP) enzymes or other monoamine oxidases (MAO).[5][9] This can lead to the formation of N-oxides or hydroxylamines.[4][10] Additionally, oxidative deamination can occur, leading to the release of ammonia.[11]

Q2: I am observing a loss of the parent compound in my plasma samples, even during frozen storage. What is the likely cause?

This is a common issue when working with biological matrices. Several factors could be at play:

  • Residual Enzymatic Activity: Even at low temperatures, some enzymatic activity from esterases or other hydrolases present in plasma can persist, leading to slow degradation over time.

  • pH Shifts: The process of freezing and thawing can cause localized pH shifts within the sample, potentially accelerating acid- or base-catalyzed hydrolysis, though the 3,3-disubstituted oxetane is relatively robust.[3]

  • Oxidation: If samples are not protected from air, slow oxidation can occur, especially if pro-oxidant species are present.

  • Actionable Advice: For maximum stability, process plasma samples immediately after collection. If storage is necessary, flash-freeze in an inert atmosphere (e.g., nitrogen or argon) and store at ≤ -70°C. Consider adding specific enzyme inhibitors or antioxidants to your collection tubes if instability is confirmed to be enzymatic or oxidative.

Q3: How can I differentiate between CYP-mediated metabolism and mEH-catalyzed hydrolysis in my in vitro experiments (e.g., with human liver microsomes)?

This can be achieved by manipulating the cofactors required for these distinct enzyme classes:

  • CYP450 activity is dependent on the presence of NADPH as a cofactor.[12] Running parallel incubations with and without NADPH will reveal CYP-dependent metabolism. Degradation observed in the absence of NADPH is likely not mediated by CYPs.

  • mEH activity is NADPH-independent.[8] Therefore, if you observe the formation of the diol metabolite in incubations without NADPH, it strongly implicates mEH.

  • Use of Inhibitors: You can also use broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or specific mEH inhibitors to confirm the involvement of each pathway.

Q4: Can the hydrochloride salt form influence the degradation profile?

The hydrochloride salt form itself does not directly alter the in vivo biological degradation pathways. However, it significantly impacts the compound's physicochemical properties, such as solubility and pH in aqueous solutions. When preparing stock solutions or formulating for in vitro assays, the resulting pH could influence chemical stability. It is crucial to ensure that the final pH of the incubation media is well-controlled and physiologically relevant (typically pH 7.4) to avoid artifacts from pH-driven degradation.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you might encounter during the analysis of 3-(3-Chlorophenyl)oxetan-3-amine and its degradation products.

Issue 1: High Variability and Poor Analyte Recovery in LC-MS/MS Analysis

Potential Cause Troubleshooting Steps & Explanation
Analyte Adsorption Primary amines can adsorb to acidic sites on glass or plastic surfaces, leading to inconsistent recovery. Solution: Use silanized glass vials or low-adsorption polypropylene labware. Pre-treating the LC system by injecting a high-concentration sample can help passivate active sites.
In-Process Instability The analyte may be degrading during sample preparation (e.g., protein precipitation, evaporation). Solution: Keep samples on ice or in a chilled rack throughout the process. Minimize the time between sample preparation and injection. Evaluate the stability in the final reconstitution solvent.
Matrix Effects Co-eluting phospholipids or other matrix components can cause ion suppression or enhancement in the mass spectrometer, leading to high variability. Solution: Optimize chromatography to separate the analyte from the bulk of matrix components. Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE). The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.

Issue 2: Appearance of Unexpected or Shifting Chromatographic Peaks

Potential Cause Troubleshooting Steps & Explanation
In-Source Degradation/Fragmentation The analyte might be fragmenting within the ion source of the mass spectrometer, creating a "pseudo-degradant" peak. Solution: Methodically reduce source parameters such as temperature and collision energy to find the softest possible ionization conditions that still provide adequate sensitivity.
Autosampler Instability Degradation can occur while samples are waiting in the autosampler tray.[13] Solution: Always use a chilled autosampler set to a low temperature (e.g., 4-10°C). Perform an autosampler stability test by re-injecting the same vial over an extended period (e.g., 24 hours) to check for changes.
Back-Conversion of Metabolites Labile metabolites, such as N-glucuronides, can revert to the parent drug in the sample matrix or during analysis.[13] Solution: Adjust the pH of the sample or mobile phase to stabilize the metabolite. Develop chromatographic conditions that fully separate the labile metabolite from the parent analyte to ensure accurate quantification.

Section 3: Experimental Protocols and Workflows

Protocol 1: Forced Degradation Study Workflow

Forced degradation (or stress testing) is essential for identifying potential degradation products and developing a stability-indicating analytical method.[4][14]

Objective: To generate likely degradation products of 3-(3-Chlorophenyl)oxetan-3-amine.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor and a control solution with the corresponding vehicle. Incubate as specified in the table below.

  • Neutralization: After incubation, neutralize the acidic and basic samples to approximately pH 7 using an appropriate acid or base (e.g., 1N NaOH or 1N HCl).

  • Analysis: Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase and analyze immediately by LC-MS/MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Aim for 5-20% degradation of the parent compound. If degradation is excessive, reduce the incubation time or stressor concentration.

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent / MethodTypical ConditionsPotential Products
Acid Hydrolysis 0.1 M HCl60°C for 24 hoursRing-opening (slow)
Base Hydrolysis 0.1 M NaOH60°C for 24 hoursMinimal degradation expected
Oxidation 3% H₂O₂Room Temp for 8 hoursN-oxide, hydroxylamine
Thermal 80°C in solution80°C for 48 hoursMinimal degradation expected
Photolytic UV (254 nm) & White LightICH Q1B guidelinesVarious photoproducts
Workflow for Investigating Unknown Degradants

The following diagram outlines a logical workflow for identifying an unknown peak observed during a stability study.

G start Unknown Peak Detected in Chromatogram check_blank Is the peak present in the matrix blank? start->check_blank is_isotope Does the mass correspond to an isotopic variant? check_blank->is_isotope No end_artifact Artifact / Contamination check_blank->end_artifact Yes check_control Is the peak present in the T=0 control sample? is_isotope->check_control No end_isotope Isotopic Peak is_isotope->end_isotope Yes mass_shift Calculate Mass Shift from Parent Compound check_control->mass_shift No end_impurity Starting Material Impurity check_control->end_impurity Yes lookup_table Compare mass shift to predicted transformations (e.g., +16 Da = Oxidation) mass_shift->lookup_table hrms Acquire High-Resolution MS to determine elemental composition lookup_table->hrms msms Acquire MS/MS Fragmentation Data hrms->msms compare_forced Compare fragmentation pattern to forced degradation samples msms->compare_forced end_identified Structure Proposed compare_forced->end_identified G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 3-(3-Chlorophenyl)oxetan-3-amine (Parent Drug) diol 1-(3-chlorophenyl)-3-amino- 1,3-propanediol (Diol Metabolite) parent->diol mEH (Hydrolysis) n_oxide N-Oxide Metabolite parent->n_oxide CYP450 (N-Oxidation) hydroxylamine Hydroxylamine Metabolite parent->hydroxylamine CYP450 (N-Oxidation) glucuronide N-Glucuronide Conjugate parent->glucuronide UGTs

References

Technical Support Center: Refining Experimental Design with 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride (CAS No. 1332765-66-8).[1] This document is designed for researchers, scientists, and drug development professionals to proactively address and mitigate sources of experimental variability when working with this specific oxetane-containing compound. Our goal is to move beyond simple procedural steps and delve into the chemical reasoning behind best practices, ensuring the integrity and reproducibility of your results.

The structure of this molecule—featuring a strained oxetane ring, a basic amine, and its formulation as a hydrochloride salt—presents unique challenges and opportunities in experimental design.[2][3] This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to navigate these complexities.

Part 1: Foundational Compound Handling & Storage

Variability often begins before the experiment itself. The chemical nature of this compound as a salt makes it susceptible to environmental factors.

FAQ 1: My compound's weight seems inconsistent, and I'm seeing poor reproducibility in my initial dose-response curves. What's the likely cause?

Answer: The most probable cause is the hygroscopic nature of the compound. Amine hydrochloride salts readily absorb atmospheric moisture, leading to inaccurate weighing and, consequently, incorrect stock solution concentrations.[4] This directly translates to high variability in biological assays.

Core Insight: When you weigh out a hygroscopic powder, you are weighing both the compound and an unknown amount of water. This error is not systematic and will vary depending on ambient humidity and the duration of exposure to air.[4][5]

Mitigation Protocol: Handling a Hygroscopic Solid

  • Acclimatization: Before opening, allow the sealed container to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation from forming on the cold powder.

  • Controlled Environment: Whenever possible, handle the compound in a glove box with a controlled nitrogen or argon atmosphere. If a glove box is unavailable, use a desiccator for storage and work quickly in a room with controlled, low humidity.[5][6]

  • Rapid Weighing: Do not leave the container open. Dispense the approximate amount needed onto your weigh boat quickly and immediately seal the stock container.

  • Documentation: Record the relative humidity of the lab environment during weighing. This can be a critical piece of metadata when troubleshooting outlier data points later.

  • Storage: Proper storage is paramount. The table below outlines best practices.

Table 1: Storage Recommendations for this compound

ConditionRecommendationRationale
Temperature 2-8°CSlows potential degradation pathways.[7]
Atmosphere Store under inert gas (Argon or Nitrogen).Minimizes exposure to moisture and oxygen.
Container Tightly sealed, airtight container. Use of Parafilm® on threads is recommended.Prevents moisture ingress during storage.[8]
Desiccation Store the primary container within a secondary container (desiccator) containing a drying agent (e.g., silica gel).[8]Actively removes any moisture that permeates the primary seal.

Part 2: Solution Preparation & Stability

The transition from a solid to a solution introduces new variables related to solubility, pH, and the inherent stability of the oxetane ring.

FAQ 2: I'm observing precipitation in my aqueous stock solution, especially after freeze-thaw cycles. How can I improve solubility and stability?

Answer: This issue stems from the pH-dependent solubility of the amine hydrochloride salt and the potential for the less soluble free base to precipitate.[9][10] The hydrochloride salt is highly soluble in aqueous media, but if the pH of the solution rises, the equilibrium will shift towards the neutral (free base) form of the amine, which is significantly less water-soluble.

References

Technical Support Center: Synthesis of Substituted Oxetane Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted oxetane amines. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating these valuable motifs into their work. Oxetane amines are prized in drug discovery for their ability to act as polar, metabolically stable bioisosteres for groups like gem-dimethyl and carbonyls, often improving key physicochemical properties such as solubility.[1][2][3] However, their synthesis is not without challenges, owing to the inherent ring strain of the four-membered ether and the nuanced reactivity of the amine functionality.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to explain the causality behind common synthetic issues, enabling you to diagnose problems and rationally design solutions for your specific system.

Section 1: Troubleshooting Oxetane Ring Formation

The construction of the strained four-membered ring is often the first major hurdle. The choice of strategy dictates the potential challenges. The two most common routes are the intramolecular Williamson etherification and the Paternò-Büchi cycloaddition.

FAQ 1.1: My Williamson etherification yield for the oxetane ring is low. What are the common causes and solutions?

The Williamson etherification, which forms the C-O bond via an intramolecular SN2 reaction, is a workhorse for oxetane synthesis.[3] However, low yields are frequently reported. The primary culprits are unfavorable reaction kinetics and competing side reactions.

Root Cause Analysis:

  • Slow Cyclization Kinetics: The formation of a four-membered ring is kinetically less favorable than three-, five-, or six-membered rings.[3] This requires forcing conditions or highly activated substrates.

  • Competing Elimination (Grob Fragmentation): This is the most significant side reaction. If the 1,3-diol precursor has the correct anti-periplanar stereochemistry between the alcohol, the C2-C3 bond, and the leaving group, a concerted electronic rearrangement can occur to form an alkene and a carbonyl compound, completely avoiding oxetane formation.[4]

  • Intermolecular Reactions: At high concentrations, the alkoxide can react with another molecule of the haloalcohol precursor, leading to oligomerization instead of cyclization.

Troubleshooting Strategies:

ProblemRecommended Solution & Rationale
Low Conversion Use a stronger, non-nucleophilic base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are preferred over weaker bases like K₂CO₃ to ensure complete and irreversible deprotonation of the alcohol.[3]
Choose a better leaving group: Mesylates (Ms) and tosylates (Ts) are superior to halides (I > Br > Cl) as they are more readily displaced.[3]
Grob Fragmentation Control Stereochemistry: If possible, design the synthesis of your 1,3-diol precursor to favor a syn relationship between the hydroxyl and the carbon bearing the leaving group, which disfavors the anti-periplanar arrangement required for fragmentation.
Use Milder Cyclization Conditions: Sometimes, less aggressive basic conditions can favor the desired SN2 pathway over the E2-like fragmentation. However, this is a delicate balance with reaction rate.
Oligomerization Employ High Dilution: Run the reaction at a low concentration (e.g., 0.01-0.05 M) to favor the intramolecular cyclization pathway over intermolecular side reactions. This is a classic technique for ring-forming reactions.

Diagram 1.1: Competing Pathways in Oxetane Formation

G cluster_0 Desired Pathway: Williamson Etherification (SN2) cluster_1 Side Reaction: Grob Fragmentation A 1,3-Haloalcohol Precursor B Alkoxide Intermediate A->B Base (e.g., NaH) D Anti-periplanar Conformer A->D Conformational Isomerization C Substituted Oxetane B->C Intramolecular 4-exo-tet Cyclization E Alkene + Carbonyl Products D->E Concerted Rearrangement G cluster_paths cluster_solutions start Start: Low yield or ring-opened byproducts in reductive amination q1 Which reducing agent are you using? start->q1 a1 LiAlH₄ or other strong hydrides q1->a1 Path A a2 NaBH₄ at rt or elevated temp q1->a2 Path B a3 STAB, NaBH₃CN, or H₂/Pd q1->a3 Path C s1 High risk of ring opening. Switch to a milder reagent like STAB or NaBH₃CN. a1->s1 s2 Ring opening is likely. Repeat reaction at 0 °C or lower. If failure persists, switch to STAB. a2->s2 s3 These are good choices. If issues persist, check pH (avoid strong acid) or consider steric hindrance of amine. a3->s3

References

ensuring reproducibility in experiments involving 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to ensure maximal reproducibility and success in their experiments. We will move beyond simple procedural lists to explore the chemical reasoning behind best practices, helping you to troubleshoot effectively and innovate confidently.

Compound Identification and Key Properties

Reproducibility begins with confirming the identity and purity of your starting materials. 3-(3-Chlorophenyl)oxetan-3-amine is typically supplied as a hydrochloride salt to improve its shelf-life and handling characteristics. Understanding this is crucial for its use in reactions.

PropertyValueSource
IUPAC Name 3-(3-chlorophenyl)oxetan-3-amine;hydrochloride[1]
CAS Number 1332765-66-8[2][3][4]
Molecular Formula C₉H₁₁Cl₂NO[2][4]
Molecular Weight 220.09 g/mol [2][4]
Appearance White to grey or off-white solid[5]
Storage Recommended 2-8°C, sealed in a dry, dark place.[3][6]

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of this reagent.

Q1: Why is this compound provided as a hydrochloride salt?

A: The amine functional group is basic. Reacting the free amine with hydrochloric acid forms a stable, crystalline salt. This has several advantages:

  • Enhanced Stability: Amine salts are generally less prone to air oxidation and degradation than the corresponding free amines, leading to a longer shelf-life.

  • Improved Handling: They are typically non-volatile, free-flowing solids, making them easier and safer to weigh and handle compared to potentially oily or low-melting free amines.

  • Modified Solubility: The salt form is often more soluble in protic solvents, including water, which can be advantageous for certain workup procedures or biological assays.[7]

Q2: What are the recommended storage conditions and why?

A: Store the compound tightly sealed at 2-8°C in a dry, dark environment.[6]

  • Low Temperature (2-8°C): Slows down any potential long-term degradation pathways.

  • Tightly Sealed: Amine hydrochloride salts can be hygroscopic (absorb moisture from the air). Moisture ingress can affect accurate weighing and may introduce water into sensitive reactions.

  • Dry & Dark: Protects against hydrolysis and light-induced degradation.

Q3: I'm struggling to dissolve the compound in my reaction solvent (e.g., Dichloromethane, THF). What should I do?

A: This is a common issue. As an ionic salt, this compound has poor solubility in many common non-polar and aprotic organic solvents. You have two primary options:

  • In-situ Free-Basing: Add a stoichiometric equivalent (or slight excess, e.g., 1.1 eq.) of a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to your suspension of the salt in the reaction solvent. The added base will neutralize the hydrochloride, forming the free amine which is significantly more soluble in organic solvents. The triethylammonium chloride byproduct is often a spectator salt. This is the most common and recommended method for using the reagent in a reaction.

  • Solvent Selection: If the reaction allows, consider more polar aprotic solvents like DMF or DMSO where the salt may have slightly better, though often still limited, solubility. However, for most nucleophilic applications, in-situ free-basing is superior.

Q4: Do I need to account for the hydrochloride portion when calculating molar equivalents?

A: Yes, absolutely. This is a critical and often overlooked source of irreproducibility. When calculating the moles of your amine, you must use the full molecular weight of the hydrochloride salt (220.09 g/mol ).[2][4] If you use the molecular weight of the free base (183.64 g/mol )[6], you will be adding approximately 20% less amine than intended, which can cause your reaction to be sluggish or incomplete.

Troubleshooting Guide for Synthesis

When experiments fail, a logical diagnostic process is key. The following guide addresses common problems encountered when using this reagent in synthetic applications.

Problem 1: My reaction (e.g., amide coupling, alkylation) is not proceeding or is extremely slow.

This is the most frequent issue reported. The root cause is almost always related to the nucleophilicity of the amine.

Root Cause Analysis and Solutions

start Reaction Failure: No or Low Conversion q1 Did you add a base to neutralize the HCl salt? start->q1 no_base No q1->no_base No yes_base Yes q1->yes_base Yes sol1 Diagnosis: The amine is protonated (R-NH3+) and is NOT nucleophilic. Solution: Add at least 1.0 equivalent of a non-nucleophilic base (e.g., Et3N, DIPEA). For sensitive substrates, consider 2.0+ equivalents. no_base->sol1 q2 What type of base and how much was used? yes_base->q2 weak_base Weak Base (e.g., NaHCO3, K2CO3) or <1.0 eq. q2->weak_base Weak / Insufficient strong_base Strong, Non-Nucleophilic Base (e.g., Et3N, DIPEA) ≥ 1.0 eq. q2->strong_base Sufficient sol2 Diagnosis: Incomplete deprotonation. Inorganic bases often have poor solubility in organic solvents and may not be strong enough. Solution: Switch to a soluble organic base like Et3N or DIPEA. Ensure at least 1.0 eq. is used to neutralize the salt, plus any acid byproduct from the reaction (e.g., in acylations). weak_base->sol2 q3 Are there other issues? strong_base->q3

Caption: Troubleshooting workflow for reaction failure.

  • Detailed Explanation: The nitrogen atom in this compound exists as an ammonium cation (R-NH₃⁺). The lone pair of electrons is tied up in the bond to the proton and is unavailable for nucleophilic attack. Adding a base is not optional; it is a mandatory step to "activate" the reagent by generating the free amine (R-NH₂).

  • Choosing a Base: For reactions like amide coupling (with an acid chloride) or reductive amination, you often generate an equivalent of acid as a byproduct. Therefore, you need at least two equivalents of base: one to neutralize the starting material salt and one to scavenge the acid produced during the reaction.

Problem 2: My purification is difficult, and I see multiple unexpected spots on TLC or peaks in LC-MS.

This often points to issues with starting material purity or side reactions.

Probable CauseRecommended Solution & Explanation
Starting Material Impurity Verify Purity: Before use, run a quality control check on the starting material using a suitable analytical method like ¹H NMR or LC-MS.[1] Potential Impurities: Look for residual synthesis precursors or isomers (e.g., 2- or 4-chlorophenyl derivatives). If significant impurities are found, purification of the starting material (e.g., by recrystallization) may be necessary, though often it is more practical to source a higher purity batch.
Oxetane Ring Opening Check Reaction Conditions: The oxetane ring, while more stable than an epoxide, is strained and can be opened under harsh conditions.[8] Strongly acidic conditions (e.g., excess strong Lewis acids) or high temperatures in the presence of nucleophiles can lead to ring-opening byproducts. Solution: Use milder conditions where possible. If a Lewis acid is required, use it stoichiometrically at lower temperatures.
Reaction with Solvent Solvent Choice: In rare cases, particularly under activating conditions, the amine may react with the solvent (e.g., acylation of DMF to form a formamidinium species). Solution: Ensure your solvent is inert under the reaction conditions. Dichloromethane, THF, and acetonitrile are generally safe choices.

Key Experimental Protocols

Adhering to validated protocols is fundamental for reproducibility.[9]

Protocol 1: Standard Procedure for In-situ Free-Basing and Amide Coupling

This protocol describes a representative reaction with an acid chloride.

Workflow for Amide Coupling

G cluster_prep Vessel Preparation cluster_activation Amine Activation cluster_reaction Coupling Reaction A 1. Add Amine HCl (1.0 eq.) and solvent (e.g., DCM) to a dry flask. B 2. Cool vessel to 0 °C in an ice bath. A->B C 3. Add Triethylamine (2.1 eq.) dropwise. B->C D 4. Stir for 15-30 minutes at 0 °C. C->D E 5. Add Acid Chloride (1.05 eq.) slowly as a solution in DCM. D->E F 6. Allow to warm to room temp and stir until completion (monitor by TLC/LC-MS). E->F

Caption: Step-by-step workflow for a standard amide coupling reaction.

Step-by-Step Methodology:

  • Preparation: To a dry, inert-atmosphere flask, add this compound (e.g., 220 mg, 1.0 mmol, 1.0 eq.).

  • Suspension: Add anhydrous dichloromethane (DCM, 5 mL). The material will likely not dissolve completely, forming a suspension.

  • Cooling: Place the flask in an ice-water bath and cool to 0 °C.

  • Activation (Free-Basing): Add triethylamine (0.29 mL, 212 mg, 2.1 mmol, 2.1 eq.) dropwise via syringe. Stir the mixture at 0 °C for 15-30 minutes. The suspension should become a clear, homogeneous solution as the free amine is formed.

  • Reaction: Slowly add a solution of your desired acid chloride (1.05 mmol, 1.05 eq.) in anhydrous DCM (2 mL).

  • Monitoring: Remove the ice bath, allow the reaction to warm to room temperature, and stir until analysis (TLC or LC-MS) shows complete consumption of the starting amine.

  • Workup: Upon completion, quench the reaction with water or saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

References

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-tiered framework for the validation of the biological activity of 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride. Our approach is grounded in a hypothesis-driven workflow, beginning with fundamental biochemical interactions and progressing to complex in vivo behavioral models. We will objectively compare its performance against established and novel therapeutic agents, providing the rationale behind each experimental choice to ensure a self-validating and robust data package for researchers, scientists, and drug development professionals.

The chemical structure of 3-(3-Chlorophenyl)oxetan-3-amine, featuring a phenyl ring and a primary amine, is suggestive of activity at monoamine transporters. Therefore, our central hypothesis is that this compound functions as a monoamine reuptake inhibitor, a class of drugs frequently used in the management of major depressive disorder (MDD). Our validation strategy is designed to rigorously test this hypothesis, characterize its potency and selectivity, and assess its potential as an antidepressant-like agent.

Validation Workflow: From Target Engagement to Physiological Response

A systematic validation process is critical to confidently ascertain a compound's biological activity. We propose a three-phase workflow that moves from the molecular to the whole-organism level. This ensures that resources for more complex and costly in vivo studies are invested only after clear evidence of target engagement and cellular function is established.

Validation_Workflow cluster_0 Phase 1: In Vitro Target Profiling cluster_1 Phase 2: Cell-Based Functional Assays cluster_2 Phase 3: In Vivo Validation a1 Primary Assays: Monoamine Transporter Binding & Uptake Inhibition (SERT, NET, DAT) a2 Counter-Screening: Monoamine Oxidase Inhibition (MAO-A, MAO-B) a1->a2 Determine Selectivity b1 Transporter Uptake Assays in Transfected Cell Lines (e.g., HEK293) a2->b1 Confirm Functional Activity c1 Pharmacodynamics: In Vivo Microdialysis in Prefrontal Cortex b1->c1 Assess In Vivo Efficacy c2 Behavioral Models: Forced Swim Test (FST) & Tail Suspension Test (TST) c1->c2 Correlate Neurochemistry with Behavior SNRI_Mechanism cluster_PreSynaptic Presynaptic Neuron cluster_PostSynaptic Postsynaptic Neuron pre_neuron SERT SERT NET NET post_neuron Receptor5HT 5-HT Receptor ReceptorNE NE Receptor SynapticCleft Synaptic Cleft S1 5HT S1->SERT Reuptake S1->Receptor5HT Signal N1 NE N1->NET Reuptake N1->ReceptorNE Signal Compound Test Compound Compound->SERT Block Compound->NET Block

A Comparative Analysis of 3-(3-Chlorophenyl)oxetan-3-amine Hydrochloride within the Phenylpropanamine Class: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Phenylpropanamine-Based Neuromodulators

The phenylpropanamine scaffold is a cornerstone in the development of therapeutics targeting monoamine transporters, crucial regulators of neurotransmission in the central nervous system (CNS). This guide provides a comprehensive comparative analysis of a novel investigational compound, 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride, with established serotonin-norepinephrine reuptake inhibitors (SNRIs) from the same structural family: venlafaxine, duloxetine, and milnacipran.

While direct experimental data on this compound is not yet publicly available, this analysis will leverage established structure-activity relationships (SAR) to build a predictive pharmacological profile. The inclusion of an oxetane ring, a four-membered cyclic ether, is a modern medicinal chemistry strategy to enhance physicochemical and pharmacokinetic properties.[1][2] This guide will explore the potential impact of this structural modification in comparison to the well-characterized profiles of leading SNRIs.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison to inform discovery and development programs. We will delve into a comparative analysis of their chemical structures, receptor binding affinities, pharmacokinetic profiles, and potential functional outcomes, supported by detailed experimental protocols for key assays.

Structural Comparison: The Significance of the Oxetane Moiety

The core structure of phenylpropanamine consists of a phenyl group attached to a three-carbon chain with an amine group. Variations in substitutions on the phenyl ring and the propane backbone give rise to a diverse range of pharmacological activities.

This compound introduces a unique structural feature: an oxetane ring fused to the alpha-carbon of the propanamine chain. The oxetane moiety is known to be a versatile tool in drug design, often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[3] Its incorporation can lead to improved aqueous solubility, metabolic stability, and a more favorable three-dimensional conformation for receptor binding.[4][5] The presence of a chlorine atom at the meta-position of the phenyl ring is a common feature in many CNS-active compounds and is expected to influence binding affinity and selectivity.

In contrast, venlafaxine , duloxetine , and milnacipran feature more traditional acyclic or carbocyclic substitutions. Venlafaxine possesses a cyclohexanol ring, duloxetine a naphthyl ring, and milnacipran a cyclopropane ring. These structural differences are directly responsible for their distinct pharmacological and pharmacokinetic profiles.

Comparative Pharmacodynamics: A Focus on Serotonin and Norepinephrine Transporter Inhibition

The primary mechanism of action for the comparator compounds is the inhibition of serotonin (SERT) and norepinephrine (NET) transporters, leading to increased synaptic concentrations of these neurotransmitters.[6] The relative affinity for SERT and NET is a key determinant of a drug's therapeutic efficacy and side-effect profile.

Based on its structural similarity to other phenylpropanamine-based SNRIs, it is hypothesized that this compound will also exhibit inhibitory activity at SERT and NET. The oxetane ring, with its polar oxygen atom, could potentially form hydrogen bonds within the transporter binding sites, influencing affinity and selectivity. The 3-chlorophenyl substituent is also known to contribute to high-affinity binding at monoamine transporters.

The following table summarizes the in vitro binding affinities (Ki, nM) of the comparator compounds for human SERT and NET.

CompoundSERT Ki (nM)NET Ki (nM)SERT/NET Ratio
Venlafaxine 82[7]2480[7]~30
Duloxetine 0.8[7][8]7.5[7][8]~9
Milnacipran ~1.6 (inferred from ratio)[9]~1 (inferred from ratio)[9]~1.6

Lower Ki values indicate higher binding affinity.

As the table illustrates, duloxetine and milnacipran exhibit a more balanced inhibition of SERT and NET compared to venlafaxine, which is significantly more potent at inhibiting serotonin reuptake.[7][9] The clinical implications of these differences are significant, with more balanced SNRIs potentially offering broader efficacy in treating both emotional and physical symptoms of depression.[6]

Comparative Pharmacokinetics: The Impact of Structure on ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds are heavily influenced by their chemical structures. The introduction of the oxetane moiety in this compound is anticipated to confer favorable pharmacokinetic properties. Oxetanes are known to improve aqueous solubility and can enhance metabolic stability by blocking sites of metabolism.[1]

The following table provides a comparative overview of the key pharmacokinetic parameters of the established SNRIs.

ParameterVenlafaxineDuloxetineMilnacipran
Bioavailability ~45%[10]Varies with dose[11]85%[12]
Half-life (t½) 5 ± 2 hours (parent)[13]~12 hours[14]~8 hours[12]
Metabolism Extensive hepatic (CYP2D6)[10][15]Extensive hepatic[16]Primarily glucuronidation[6]
Active Metabolites Yes (O-desmethylvenlafaxine)[10]Yes[17]No[6]

Venlafaxine undergoes extensive first-pass metabolism, primarily by CYP2D6, to its active metabolite, O-desmethylvenlafaxine.[10][15] This can lead to variability in plasma concentrations between individuals with different CYP2D6 genotypes.[15] Duloxetine is also extensively metabolized in the liver.[16] In contrast, milnacipran has a simpler pharmacokinetic profile with high bioavailability, minimal metabolism by cytochrome P450 enzymes, and no active metabolites, resulting in lower inter-individual variability.[6][12]

The oxetane ring in this compound is expected to be relatively stable to metabolic degradation, potentially leading to a pharmacokinetic profile more akin to milnacipran, with improved bioavailability and reduced potential for drug-drug interactions.

Experimental Protocols for Comparative Evaluation

To empirically determine the pharmacological and functional profile of this compound and directly compare it to other phenylpropanamines, a series of in vitro and in vivo experiments are necessary. The following are detailed, step-by-step methodologies for key assays.

In Vitro Receptor Binding Assay for SERT and NET

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the serotonin and norepinephrine transporters.

Objective: To determine the inhibitory constant (Ki) of this compound and comparator compounds at human SERT and NET.

Workflow Diagram:

Receptor_Binding_Assay A Prepare cell membranes expressing hSERT or hNET B Incubate membranes with radioligand ([3H]citalopram for SERT, [3H]nisoxetine for NET) and varying concentrations of test compound A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Calculate IC50 and Ki values D->E

Receptor Binding Assay Workflow

Materials:

  • Cell membranes expressing recombinant human SERT or NET

  • Radioligands: [³H]citalopram (for SERT) and [³H]nisoxetine (for NET)

  • Test compounds: this compound, venlafaxine, duloxetine, milnacipran

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and the serially diluted test compounds.

  • Initiate Reaction: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vivo Microdialysis for Measurement of Extracellular Serotonin and Norepinephrine

This protocol details the use of in vivo microdialysis in awake, freely moving rats to measure changes in extracellular levels of serotonin and norepinephrine in a specific brain region (e.g., prefrontal cortex) following drug administration.[18][19]

Objective: To assess the in vivo potency and efficacy of this compound and comparator compounds in increasing extracellular levels of serotonin and norepinephrine.

Workflow Diagram:

Microdialysis_Workflow cluster_0 Surgical Phase cluster_1 Experiment Day cluster_2 Analysis Phase A Anesthetize rat and place in stereotaxic frame B Implant guide cannula targeting the prefrontal cortex A->B C Allow for post-operative recovery B->C D Insert microdialysis probe through the guide cannula C->D E Perfuse with artificial cerebrospinal fluid (aCSF) D->E F Collect baseline dialysate samples E->F G Administer test compound (e.g., via intraperitoneal injection) F->G H Collect post-administration dialysate samples G->H I Analyze dialysate samples using HPLC with electrochemical detection H->I J Quantify serotonin and norepinephrine concentrations I->J K Calculate percent change from baseline J->K

In Vivo Microdialysis Experimental Flow

Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Surgical instruments

  • Artificial cerebrospinal fluid (aCSF)

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Test compounds

Procedure:

  • Surgical Implantation: Anesthetize the rat and surgically implant a guide cannula directed at the prefrontal cortex using stereotaxic coordinates.[20] Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the prefrontal cortex of the awake, freely moving rat.

  • Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) and allow the system to equilibrate for at least 1-2 hours.[20]

  • Baseline Collection: Collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable baseline levels of serotonin and norepinephrine.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Post-Dose Collection: Continue to collect dialysate samples for several hours post-administration.

  • Sample Analysis: Analyze the collected dialysate samples using HPLC with electrochemical detection to quantify the concentrations of serotonin and norepinephrine.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare the effects of the different test compounds.

Forced Swim Test (FST) for Antidepressant-Like Activity

The Forced Swim Test is a widely used behavioral assay in rodents to screen for potential antidepressant-like effects.[21][22]

Objective: To evaluate the antidepressant-like activity of this compound and comparator compounds in mice.

Workflow Diagram:

Forced_Swim_Test A Administer test compound or vehicle to mice B After a pre-determined time, place each mouse individually in a cylinder of water A->B C Record the 6-minute session on video B->C D Score the duration of immobility in the last 4 minutes of the test C->D E Compare immobility time between treatment groups D->E

Forced Swim Test Procedure

Materials:

  • Male C57BL/6 mice

  • Cylindrical containers (e.g., 25 cm tall, 10 cm diameter)

  • Water bath to maintain water temperature

  • Video recording equipment

  • Test compounds

Procedure:

  • Drug Administration: Administer the test compound, a positive control (e.g., a known antidepressant), or vehicle to the mice at a specified time before the test (e.g., 30-60 minutes).

  • Test Apparatus: Fill the cylinders with water (23-25°C) to a depth where the mice cannot touch the bottom with their tails or feet.[23]

  • Test Session: Gently place each mouse into a cylinder of water for a 6-minute test session.[24][25]

  • Recording: Record the entire session for later analysis.

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: Compare the mean immobility time across the different treatment groups. A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.

Conclusion and Future Directions

This comparative guide provides a framework for understanding the potential pharmacological profile of this compound in the context of established phenylpropanamine-based SNRIs. The incorporation of an oxetane ring represents a rational design strategy to optimize the drug-like properties of this scaffold. Based on SAR principles, it is hypothesized that this novel compound will act as a dual serotonin and norepinephrine reuptake inhibitor with a potentially favorable pharmacokinetic profile, characterized by improved solubility, metabolic stability, and reduced potential for drug-drug interactions.

The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. A thorough in vitro and in vivo characterization of this compound is essential to elucidate its precise mechanism of action, potency, selectivity, and preclinical efficacy. The data generated from these studies will be critical in determining its potential as a next-generation therapeutic for CNS disorders.

References

A Researcher's Guide to Characterizing Novel CNS Compounds: 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride as a Case Study Against Selective Serotonin Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in neuroscience, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous, systematic evaluation. This guide provides a comparative framework for assessing new compounds, using the largely uncharacterized molecule, 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride, as a hypothetical candidate against the well-established class of Selective Serotonin Reuptake Inhibitors (SSRIs).

While public domain data on the specific pharmacological activity of this compound is not available, its structure—featuring a phenyl ring common in many CNS-active compounds and an oxetane moiety known to modulate physicochemical properties—makes it an intriguing subject for investigation.[1][2] This guide will, therefore, serve as a roadmap for the experimental steps required to determine its mechanism of action and benchmark its performance against current standards of care like SSRIs.

Section 1: Foundational Understanding: SSRIs and the Serotonin Transporter

Selective Serotonin Reuptake Inhibitors (SSRIs) are a cornerstone in the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1][3] Their primary mechanism of action involves the inhibition of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin (5-HT) from the synaptic cleft into the presynaptic neuron.[3][4] By blocking this reuptake process, SSRIs increase the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[4][5] The most commonly prescribed SSRIs include fluoxetine, sertraline, citalopram, escitalopram, paroxetine, and fluvoxamine.[1][6]

The therapeutic effects of SSRIs are believed to arise from these elevated serotonin levels, though the full cascade of neuroadaptive changes is complex and continues to be an area of active research.[2][3] It is important to note that while effective for many, SSRIs have limitations, including a delayed onset of action and a range of side effects such as sexual dysfunction, gastrointestinal issues, and in rare cases, serotonin syndrome.[1][4] These drawbacks drive the ongoing search for novel antidepressants with improved efficacy and tolerability.[7]

The Serotonin Reuptake Mechanism

To understand how a novel compound might compare to SSRIs, it is crucial to visualize the primary target: the serotonin transporter. The following diagram illustrates the key steps in serotonergic neurotransmission and the inhibitory action of SSRIs.

SERT_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_vesicle Serotonin (5-HT) in Vesicles 5HT_synapse 5-HT 5HT_vesicle->5HT_synapse Release SERT Serotonin Transporter (SERT) 5HT_synapse->SERT Reuptake 5HT_receptor 5-HT Receptor 5HT_synapse->5HT_receptor Binding & Signal Transduction SSRI SSRI SSRI->SERT Inhibition

Mechanism of Serotonin Reuptake and SSRI Inhibition.

Section 2: Characterizing a Novel Compound: A Hypothetical Profile for this compound

To begin a comparative analysis, the first step is to determine the fundamental pharmacological properties of the novel compound. This involves a series of in vitro assays to establish its binding affinity and functional activity at the primary target (SERT) and a panel of other receptors and transporters to assess its selectivity.

Primary Target Engagement: SERT Binding Affinity

A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a specific target. This assay measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target with high affinity.

Experimental Protocol: SERT Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT).

Materials:

  • Membrane Preparation: Membranes from cells stably expressing hSERT (e.g., HEK293-hSERT cells).

  • Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.

  • Test Compound: this compound, serially diluted.

  • Reference Compound: A known SSRI (e.g., paroxetine) for positive control.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: 96-well glass fiber filter plates and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known SERT blocker like fluoxetine), and competitor binding (radioligand + serial dilutions of the test compound or reference compound).

  • Incubation: Add the hSERT membrane preparation, radioligand, and competitor to the wells. Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Pharmacology: Affinity and Selectivity Profile

The ideal SSRI should exhibit high affinity for SERT and low affinity for other neurotransmitter transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), as well as other receptors to minimize off-target side effects.[8][9] The table below presents a hypothetical dataset that would be generated from radioligand binding assays, comparing our novel compound to established SSRIs.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Selectivity (NET/SERT)Selectivity (DAT/SERT)
3-(3-Chlorophenyl)oxetan-3-amine HCl (Hypothetical) 5.2 850 1200 163 231
Fluoxetine1.020020002002000
Sertraline0.325258383
Paroxetine0.1302003002000
Citalopram1.63900780024384875

Note: Ki values for established SSRIs are representative and may vary depending on experimental conditions.

Functional Activity: Serotonin Reuptake Inhibition

While binding affinity indicates how well a compound interacts with its target, a functional assay is necessary to confirm that this binding translates into a biological effect—in this case, the inhibition of serotonin reuptake.

Experimental Protocol: In Vitro Serotonin Reuptake Assay

Objective: To measure the functional potency (IC50) of this compound in inhibiting serotonin reuptake into cells expressing hSERT.

Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing hSERT (e.g., JAR cells, HEK293-hSERT cells).[10]

  • Radiolabeled Serotonin: [³H]5-HT.

  • Test Compound: this compound, serially diluted.

  • Reference Compound: A known SSRI (e.g., fluoxetine).

  • Uptake Buffer.

  • Scintillation Counter.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with serial dilutions of the test compound or reference compound.

  • Initiate Uptake: Add [³H]5-HT to each well to initiate the reuptake process. Incubate for a short period (e.g., 10-20 minutes) at 37°C.

  • Terminate Uptake: Stop the reuptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Counting: Lyse the cells and measure the amount of intracellular [³H]5-HT using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]5-HT uptake against the logarithm of the test compound concentration to determine the IC50 value.

Assay_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki at SERT, NET, DAT) Functional_Assay [³H]5-HT Reuptake Assay (Determine IC50) Binding_Assay->Functional_Assay Confirm Functional Activity Selectivity_Panel Broad Receptor Screening Panel Functional_Assay->Selectivity_Panel Assess Off-Target Effects Microdialysis In Vivo Microdialysis (Measure extracellular 5-HT) Selectivity_Panel->Microdialysis Promising Candidate Behavioral_Models Animal Models of Depression (e.g., Forced Swim Test) Microdialysis->Behavioral_Models Confirm In Vivo Efficacy

Experimental workflow for characterizing a novel CNS compound.

Section 3: In Vivo Evaluation: Assessing Therapeutic Potential

Positive in vitro results are the gateway to in vivo studies, which are critical for understanding how a compound behaves in a complex biological system.

Target Engagement and Pharmacodynamics: In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring the levels of neurotransmitters in the brains of freely moving animals.[11][12][13] This experiment would provide direct evidence that this compound can cross the blood-brain barrier and engage SERT to increase extracellular serotonin levels.

Experimental Protocol: In Vivo Microdialysis in Rodents

Objective: To measure the effect of this compound administration on extracellular serotonin levels in a specific brain region (e.g., the hippocampus or prefrontal cortex).

Materials:

  • Animal Model: Rat or mouse.

  • Microdialysis Probes and Surgical Equipment.

  • Perfusion Pump and Fraction Collector.

  • Analytical System: HPLC with electrochemical detection (HPLC-ED) for serotonin quantification.

  • Test Compound: this compound formulated for systemic administration (e.g., intraperitoneal injection).

  • Artificial Cerebrospinal Fluid (aCSF).

Procedure:

  • Surgery: Surgically implant a microdialysis guide cannula into the target brain region of an anesthetized animal. Allow the animal to recover.

  • Probe Insertion and Baseline Collection: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low, constant flow rate. Collect baseline dialysate samples to establish stable extracellular serotonin levels.

  • Compound Administration: Administer the test compound or vehicle.

  • Post-Dose Sample Collection: Continue to collect dialysate samples at regular intervals for several hours.

  • Sample Analysis: Analyze the serotonin concentration in each dialysate sample using HPLC-ED.

  • Data Analysis: Express the post-dose serotonin levels as a percentage of the baseline levels and compare the effects of the test compound to the vehicle control.

Section 4: Conclusion and Future Directions

The development of novel therapeutics for CNS disorders requires a methodical and evidence-based approach. While this compound remains an uncharacterized entity in the public scientific literature, this guide outlines the critical experimental path to define its pharmacological profile and assess its potential as a serotonin reuptake inhibitor.

By systematically conducting in vitro binding and functional assays, followed by in vivo target engagement and behavioral studies, researchers can build a comprehensive data package. This allows for a direct and objective comparison against established drugs like SSRIs, ultimately determining if a novel compound offers a meaningful improvement in efficacy, selectivity, or side effect profile. The integration of the oxetane scaffold in drug design is a growing area of interest, and a thorough investigation of compounds like this compound is warranted to explore their potential contributions to the next generation of CNS therapeutics.[1][2]

References

A Guide to the Cross-Validation of 3-(3-Chlorophenyl)oxetan-3-amine Hydrochloride: Ensuring Analytical Consistency Across Laboratories

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the reproducibility of analytical data is the bedrock of scientific integrity. The seemingly routine task of confirming the identity and purity of a key synthetic intermediate, such as 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride, can become a significant source of variability when projects span multiple laboratories or contract research organizations (CROs). Discrepancies in analytical findings not only delay timelines but can also cast doubt on downstream biological or chemical results.

This guide provides a comprehensive framework for the cross-validation of findings for this compound. It is designed to move beyond a simple listing of methods, instead explaining the causality behind experimental choices and establishing a self-validating system for ensuring consistency, regardless of where the analysis is performed. We will delve into a plausible synthetic route to understand potential impurities, detail standardized analytical protocols, and provide a clear methodology for comparing data sets to ensure inter-laboratory concordance.

The Synthetic Landscape: A Starting Point for Impurity Profiling

To effectively compare batches of this compound, one must first understand its likely synthetic origin and the potential for process-related impurities. While multiple routes to 3-amino-3-aryloxetanes exist[1][2], a common and efficient approach involves the reductive amination of a 3-oxetanone precursor.

A plausible synthetic pathway is outlined below. This understanding is critical because residual starting materials, reagents, or by-products from any of these steps are the most likely sources of variation between batches synthesized in different laboratories.

G cluster_synthesis Plausible Synthetic Pathway 3-Oxetanone 3-Oxetanone Imine_Intermediate Imine Intermediate 3-Oxetanone->Imine_Intermediate 3-Chloroaniline 3-Chloroaniline 3-Chloroaniline->Imine_Intermediate Condensation Target_Free_Base 3-(3-Chlorophenyl)oxetan-3-amine (Free Base) Imine_Intermediate->Target_Free_Base Reductive Amination Final_Product 3-(3-Chlorophenyl)oxetan-3-amine HCl (Final Product) Target_Free_Base->Final_Product Salt Formation Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Imine_Intermediate HCl_Source HCl Source (e.g., HCl in Dioxane) HCl_Source->Target_Free_Base

Caption: Plausible synthesis of the target compound via reductive amination.

This process highlights key potential impurities to monitor:

  • Unreacted Starting Materials: 3-Oxetanone and 3-chloroaniline.

  • Over-reduction Products: Potential opening of the oxetane ring under harsh reductive conditions.

  • By-products of Condensation: Water or other small molecules.

  • Residual Solvents: From reaction and purification steps (e.g., Dioxane, THF, Ethyl Acetate).

A Framework for Inter-Laboratory Comparison

An effective inter-laboratory comparison study is meticulously planned to minimize variables outside of the sample itself[3][4][5]. The workflow should be standardized across all participating sites.

G cluster_workflow Inter-Laboratory Comparison Workflow Reference_Material Distribute Homogenized Reference Material Data_Acquisition Independent Data Acquisition (Lab A, Lab B, Lab C) Reference_Material->Data_Acquisition Standardized_Protocols Provide Standardized Analytical Protocols Standardized_Protocols->Data_Acquisition Data_Submission Centralized Data Submission Data_Acquisition->Data_Submission Statistical_Analysis Statistical Analysis (Z-Score Calculation) Data_Submission->Statistical_Analysis Report Generate Comparison Report Statistical_Analysis->Report

Caption: Standardized workflow for conducting an inter-laboratory comparison.

Standardized Analytical Protocols for Cross-Validation

To ensure that any observed differences are due to the sample and not the methodology, all participating laboratories must adhere to identical, detailed analytical protocols.

Protocol 1: Purity and Impurity Profiling by HPLC-UV

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules and quantifying impurities[6][7]. A standardized method ensures that retention times and peak areas are comparable. For amine hydrochlorides, careful control of mobile phase pH is crucial to ensure consistent peak shape[8].

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of mobile phase A to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL using mobile phase A.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Integrate all peaks with an area greater than 0.05% of the main peak area.

    • Calculate purity as the percentage of the main peak area relative to the total area of all integrated peaks.

    • Report the retention time and relative peak area for all impurities.

Protocol 2: Identity Confirmation and Structural Elucidation by NMR

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation[9][10][11]. A standardized protocol for sample preparation and data acquisition ensures that chemical shifts and coupling constants can be directly compared. The characteristic signals for the oxetane ring protons are key identifiers[12].

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). (DMSO-d₆ is chosen for its ability to dissolve hydrochloride salts and exchange with the amine protons).

    • Add Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse acquisition.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to TMS at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled acquisition.

    • Number of Scans: 1024 or as needed for adequate signal-to-noise.

    • Relaxation Delay: 5 seconds.

    • Data Processing: Apply Fourier transformation and reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Protocol 3: High-Resolution Mass Spectrometry (LC-MS)

Rationale: LC-MS is essential for confirming the molecular weight of the main component and for identifying the mass of unknown impurities, which is the first step in their structural elucidation[13][14][15][16].

Step-by-Step Methodology:

  • Sample Preparation: Use the same sample prepared for HPLC analysis.

  • LC-MS Conditions:

    • Employ the same HPLC method as described in Protocol 1.

    • Divert the flow to the mass spectrometer post-UV detector.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Full Scan.

    • Mass Range: 50-500 m/z.

    • Data Analysis: Extract the exact mass of the main peak and compare it to the theoretical mass of the protonated free base [M+H]⁺. Analyze the masses of impurity peaks.

Comparing Findings: Data Presentation and Statistical Analysis

To facilitate a direct comparison, data from each laboratory should be compiled into standardized tables. Below are examples using hypothetical, yet realistic, data from three different labs analyzing the same batch of material.

Table 1: Comparative HPLC Purity and Impurity Profile
ParameterLab ALab BLab C
Main Peak Retention Time (min) 7.527.517.53
Purity by Area % 99.65%99.58%99.61%
Impurity 1 (RRT 0.85) 0.12%0.15%0.14%
Impurity 2 (RRT 1.15) 0.08%0.10%0.09%
Unidentified Impurities (>0.05%) 0.15%0.17%0.16%

RRT = Relative Retention Time

Table 2: Comparative ¹H NMR Chemical Shift Data (Key Signals, ppm in DMSO-d₆)
Proton AssignmentLab A (δ, ppm)Lab B (δ, ppm)Lab C (δ, ppm)Expected Range
Oxetane CH₂ (multiplet) 4.854.864.854.8-5.0
Oxetane CH₂ (multiplet) 4.654.644.654.6-4.8
Aromatic CH (multiplet) 7.40-7.657.41-7.667.40-7.657.3-7.7
NH₃⁺ (broad singlet) 9.159.129.168.9-9.3
Table 3: Comparative High-Resolution Mass Spectrometry Data
ParameterLab ALab BLab CTheoretical
[M+H]⁺ Observed Mass (m/z) 198.0578198.0581198.0579198.0580
Mass Accuracy (ppm) -1.01+0.51-0.51N/A
Statistical Evaluation: The Z-Score

For quantitative results like purity, a Z-score is a powerful statistical tool to benchmark each laboratory's performance against the group consensus[17][18][19][20]. It measures how many standard deviations an individual result is from the mean of the participating labs.

Z-Score Formula: Z = (x - µ) / σ Where:

  • x is the result from an individual laboratory.

  • µ is the mean of the results from all laboratories.

  • σ is the standard deviation of the results from all laboratories.

Interpretation[20][21]:

  • |Z| ≤ 2: Satisfactory performance.

  • 2 < |Z| < 3: Questionable performance (warrants investigation).

  • |Z| ≥ 3: Unsatisfactory performance (action required).

Example Calculation (Purity Data):

  • Mean (µ): (99.65 + 99.58 + 99.61) / 3 = 99.613%

  • Standard Deviation (σ): 0.035%

  • Z-Score (Lab A): (99.65 - 99.613) / 0.035 = +1.06 (Satisfactory)

  • Z-Score (Lab B): (99.58 - 99.613) / 0.035 = -0.94 (Satisfactory)

Conclusion: A Commitment to Reproducibility

Cross-validation of analytical findings for critical reagents like this compound is not merely a procedural formality; it is a fundamental component of robust scientific research and development. By establishing a framework built on a shared understanding of the material's synthesis, employing rigorously standardized analytical protocols, and using objective statistical measures to compare results, research organizations can build confidence in their data. This guide provides the necessary tools—from detailed experimental methods to the logic of inter-laboratory comparison—to ensure that analytical data is consistent, reliable, and reproducible, thereby upholding the highest standards of scientific integrity.

References

A Senior Application Scientist's Guide to Selecting Appropriate Positive and Negative Controls for 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic selection and implementation of controls for studies involving the novel compound 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride. We will move beyond a simple list of reagents to a logical, mechanism-driven approach that ensures the generation of robust, interpretable, and trustworthy data.

Introduction: The Foundational Role of Controls in Novel Compound Characterization

The validation of any new chemical entity in biological research is fundamentally dependent on a rigorously designed experimental plan. For a compound like this compound, whose pharmacological profile is not yet widely documented, the selection of appropriate controls is not a mere formality but the very cornerstone of scientific validity. Controls serve two primary purposes: they validate that the assay system is performing as expected and they allow researchers to attribute the observed effects specifically to the compound's mechanism of action.[1][2][3]

Part 1: In Vitro Target Validation: Is the Compound a Monoamine Reuptake Inhibitor?

The initial step is to determine if this compound interacts with its putative targets. This is typically achieved through binding and uptake inhibition assays using cell lines or synaptosomes that express the human monoamine transporters.

Experimental Approach: Radioligand Binding and Neurotransmitter Uptake Assays

Two complementary assays are essential:

  • Binding Assays: These determine the affinity (Ki) of the test compound for the transporter protein by measuring its ability to displace a known high-affinity radioligand.[6]

  • Uptake Inhibition Assays: These measure the functional potency (IC50) of the compound in blocking the transport of a radiolabeled neurotransmitter (e.g., [³H]NE) into the cell.[7][8]

The selection of controls is critical for interpreting the data from these assays.

Selection of Positive Controls

A positive control must be a well-characterized compound with a known mechanism of action and potency at the target of interest.[9] This confirms that the assay can detect the expected pharmacological effect. For monoamine transporters, selective inhibitors are ideal.

Target TransporterRecommended Positive ControlRationale & Key Characteristics
Norepinephrine (NET) Desipramine or NisoxetineHigh potency and selectivity for NET over SERT and DAT. They serve as the gold standard for validating NET inhibition.[4][6][10]
Serotonin (SERT) Fluoxetine or CitalopramPotent and highly selective serotonin reuptake inhibitors (SSRIs) used to confirm SERT-specific activity.[6][11]
Dopamine (DAT) GBR 12909 or VanoxerinePotent and selective dopamine reuptake inhibitors, essential for establishing a compound's activity at DAT.[6][12]
Dual/Triple Action Venlafaxine or DuloxetineKnown Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) that can be used as comparators if the test compound shows activity at multiple transporters.[5][13]
Selection of Negative Controls

Negative controls are essential for establishing a baseline and ensuring that the observed effects are not artifacts of the experimental system.[1][3]

  • Vehicle Control: This is the most fundamental negative control. The solvent in which the test compound is dissolved (e.g., 0.1% DMSO) is added to the assay in place of the drug. This establishes the 100% activity baseline (for uptake assays) or the baseline specific binding (for binding assays). Any effect observed must be significantly different from the vehicle control.

  • Non-specific Binding Control: In radioligand binding assays, this involves adding a very high concentration of a known inhibitor to determine the level of radioligand binding to non-transporter components (e.g., filters, lipids).[6] This value is subtracted from all other measurements to ensure the signal is target-specific.

Workflow for In Vitro Control Selection and Assay Validation

The following diagram illustrates the logical flow for using controls to validate an in vitro binding or uptake assay for this compound.

G cluster_setup Assay Setup cluster_execution Execution & Measurement cluster_validation Assay Validation Logic cluster_results Result Interpretation Assay Prepare Assay Plates (e.g., Cells expressing NET) Incubate Incubate with Radioligand/[³H]Neurotransmitter Assay->Incubate Test_Compound Test Compound: 3-(3-Chlorophenyl)oxetan-3-amine HCl Test_Compound->Incubate Positive_Control Positive Control: (e.g., Desipramine for NET) Positive_Control->Incubate Negative_Control Negative Control: (Vehicle - 0.1% DMSO) Negative_Control->Incubate Measure Measure Radioactivity Incubate->Measure PC_Check Positive Control Shows Inhibition? Measure->PC_Check NC_Check Negative Control Shows Baseline? PC_Check->NC_Check Yes Invalid Assay is Invalid Troubleshoot Protocol PC_Check->Invalid No Valid Assay is Valid NC_Check->Valid Yes NC_Check->Invalid No Interpret Interpret Test Compound Data Valid->Interpret

Caption: Workflow for in vitro assay validation using controls.

Part 2: In Vivo Functional Assessment: Does the Compound Show Antidepressant-like Activity?

If in vitro data confirms that this compound is a monoamine reuptake inhibitor, the next logical step is to assess its functional effects in a living system. Animal models of depression are commonly used for this purpose.[14]

Experimental Approach: Behavioral Models of Depression

The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used acute screening models.[15][16] In these tests, antidepressant compounds are expected to decrease the duration of immobility, which is interpreted as a reduction in behavioral despair. The Chronic Unpredictable Mild Stress (CUMS) model is a more etiologically relevant model that induces a depressive-like state in rodents over several weeks.

Selection of Positive Controls

The choice of an in vivo positive control should be guided by the in vitro pharmacological profile of the test compound.[17] This provides a critical link between the molecular mechanism and the behavioral outcome.

  • If the test compound is primarily a Norepinephrine Reuptake Inhibitor (NRI): A classic tricyclic antidepressant like Imipramine or Desipramine is an appropriate positive control. These have a long history of efficacy in preclinical models.[11]

  • If the test compound is primarily a Serotonin Reuptake Inhibitor (SSRI): Fluoxetine is the standard choice. It's important to note that SSRIs often require chronic administration (14-21 days) to show effects in models like the FST, so the treatment paradigm must be designed accordingly.[11]

  • If the test compound has a dual SNRI profile: A compound like Venlafaxine or Duloxetine would serve as a suitable comparator.

Selection of Negative Controls
  • Vehicle Control: This is the most critical in vivo control. The animal receives an injection of the same vehicle (e.g., saline, sterile water with Tween 80) used to administer the test and positive control drugs, following the same route and schedule. This group establishes the baseline level of immobility against which all other groups are compared.[18]

  • Control for General Motor Activity: A potential confounding factor in the FST/TST is that a drug might decrease immobility simply by increasing general locomotor activity, rather than through a specific antidepressant-like mechanism. To control for this, a separate cohort of animals can be tested in an open-field arena. A compound like caffeine , a non-specific psychostimulant, can be used as a positive control in this context to demonstrate that the assay can detect general increases in activity. If this compound reduces immobility in the FST but does not significantly increase locomotion in the open-field test (unlike caffeine), it strengthens the interpretation of a specific antidepressant-like effect.

Experimental Protocols

Protocol 1: In Vitro Norepinephrine (NE) Uptake Inhibition Assay

This protocol is adapted for human neuroblastoma SK-N-BE(2)C cells, which endogenously express the norepinephrine transporter (hNET).[7]

  • Cell Culture: Culture SK-N-BE(2)C cells under standard conditions and plate them in 24-well plates to reach confluence.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of the test compound and positive control (e.g., Desipramine) in Krebs-Ringer-HEPES (KRH) buffer containing 0.07% DMSO.

    • Prepare a [³H]NE working solution in KRH buffer.

    • Prepare a high-concentration solution of Desipramine (e.g., 50 µM) to determine non-specific uptake.

  • Assay Procedure:

    • Wash the cell monolayers twice with KRH buffer.

    • Add the test compound dilutions, positive control, vehicle (0.07% DMSO/KRH for total binding), or high-concentration Desipramine (for non-specific binding).

    • Initiate the uptake by adding the [³H]NE working solution to all wells.

    • Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.

  • Measurement & Analysis:

    • Lyse the cells with a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percent inhibition of specific uptake against the log concentration of the compound and use non-linear regression to determine the IC50 value.

Protocol 2: In Vivo Forced Swim Test (FST)

This protocol is a standard method for assessing antidepressant-like activity in rodents.[16]

  • Animals: Use male mice (e.g., C57BL/6 strain), housed under standard laboratory conditions with a 12-hour light/dark cycle. Allow at least one week for acclimatization.

  • Drug Administration:

    • Divide animals into groups (n=8-10 per group): Vehicle, Positive Control (e.g., Imipramine, 30 mg/kg), and Test Compound (this compound at various doses).

    • Administer the compounds via intraperitoneal (i.p.) injection 60 minutes before the test.

  • Test Procedure:

    • Fill individual glass cylinders (25 cm high, 10 cm diameter) with 15 cm of water (23-25°C).

    • Gently place each mouse into its respective cylinder.

    • Record a 6-minute test session using a video camera. The experimenter should be blind to the treatment conditions.

  • Behavioral Scoring:

    • Score the last 4 minutes of the 6-minute session.

    • Measure the total duration of immobility, defined as the absence of all movement except for small motions necessary to keep the head above water.

  • Data Analysis:

    • Compare the mean immobility time across groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treatment groups to the vehicle control. A significant reduction in immobility time is indicative of antidepressant-like activity.

Data Visualization and Interpretation

Interpreting In Vivo Behavioral Data

The following diagram outlines the decision-making process based on the outcomes from the FST, incorporating the essential controls.

G cluster_validation Assay Validation cluster_interpretation Test Compound Interpretation cluster_conclusion Conclusions start Forced Swim Test Results PC_Valid Positive Control (e.g., Imipramine) ↓ Immobility vs Vehicle? start->PC_Valid NC_Valid Inactive Control (if used) No Effect vs Vehicle? PC_Valid->NC_Valid Yes Conclusion_Invalid Assay Invalid (Control Failure) PC_Valid->Conclusion_Invalid No TC_Effect Test Compound ↓ Immobility vs Vehicle? NC_Valid->TC_Effect Yes NC_Valid->Conclusion_Invalid No (if applicable) Motor_Effect Test Compound ↑ Locomotion in Open Field Test? TC_Effect->Motor_Effect Yes Conclusion_Negative No Evidence for Antidepressant-like Activity TC_Effect->Conclusion_Negative No Conclusion_Positive Evidence for Antidepressant-like Activity Motor_Effect->Conclusion_Positive No Conclusion_Confounded Effect likely due to General Hyperactivity Motor_Effect->Conclusion_Confounded Yes

Caption: Decision tree for interpreting Forced Swim Test results.

Conclusion

References

A Researcher's Guide to Statistical Analysis in Preclinical Evaluation of Novel Therapeutic Candidates: A Comparative Approach Featuring 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide eschews a rigid template, instead adopting a narrative that mirrors the logical progression of preclinical research. We will journey from initial dose-finding studies to more complex pharmacokinetic and toxicological assessments, at each stage dissecting the rationale behind the choice of statistical methodologies. The focus will be on not just the "how" but the critical "why" of experimental design and data interpretation, ensuring a self-validating system of inquiry.

Section 1: Foundational Principles of Preclinical Data Analysis

Before delving into specific experimental scenarios, it is crucial to establish the fundamental principles that govern statistical analysis in a preclinical setting. The primary objective is to make inferences about a population from a sample, and to do so with a quantifiable degree of certainty. In toxicology and pharmacology, this often involves comparing the effects of a treatment group (receiving the investigational compound) to a control group.[7][8]

The Importance of Hypothesis Testing

At the core of statistical analysis is hypothesis testing. We begin with a null hypothesis (H₀), which typically states that there is no difference between the groups being compared. The alternative hypothesis (H₁) posits that a difference does exist. The goal of the statistical test is to determine whether there is enough evidence in the sample data to reject the null hypothesis in favor of the alternative.

Section 2: Dose-Response Analysis: Quantifying Efficacy and Potency

One of the initial stages in evaluating a novel compound like 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride is to establish its dose-response relationship. This involves exposing a biological system (e.g., cells in culture, animal models) to a range of concentrations of the compound and measuring a specific biological effect. The resulting data are typically plotted to generate a dose-response curve.[11]

Experimental Protocol: In Vitro Cytotoxicity Assay

To illustrate, let's consider a hypothetical in vitro cytotoxicity assay to determine the effect of this compound on a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a human glioblastoma cell line (e.g., U-87 MG).

Methodology:

  • Cell Culture: U-87 MG cells are cultured under standard conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: A serial dilution of this compound is prepared, and cells are treated with a range of concentrations (e.g., 0.01 µM to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated plates are incubated for a specified period (e.g., 48 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT assay. The absorbance is read using a plate reader.

  • Data Normalization: The absorbance values are normalized to the vehicle control to represent the percentage of cell viability.

Statistical Approaches for Dose-Response Data

The analysis of dose-response data typically involves fitting a mathematical model to the experimental data points. A common choice is the four-parameter logistic (4PL) model, which describes a sigmoidal dose-response curve.[11][12]

Comparison of Statistical Models:

Statistical ModelDescriptionAdvantagesDisadvantages
Linear Regression A simple model that assumes a linear relationship between dose and response.Easy to implement and interpret.Rarely appropriate for biological data which is often non-linear.[11]
Logit/Probit Models These are generalized linear models used for binary response data, but can be adapted for continuous data.[11]Statistically robust and widely used in toxicology.May not provide the best fit for all sigmoidal curves.
Four-Parameter Logistic (4PL) Model A non-linear regression model that fits a sigmoidal curve with parameters for the bottom and top plateaus, the slope (Hill coefficient), and the IC₅₀.[11][12]Provides a good fit for most dose-response curves and directly estimates key parameters like IC₅₀.[12]Requires specialized software for fitting.
Machine Learning Models Algorithms like neural networks can be trained to recognize dose-response patterns.[11][13][14][15][16]Can capture complex, non-linear relationships without predefined models.[13][14][15][16]Often considered "black box" models, making mechanistic interpretation difficult.[13][14][15][16]

For our hypothetical cytotoxicity data, the 4PL model would be the most appropriate choice. The output of this analysis would be an estimated IC₅₀ value with a 95% confidence interval, providing a measure of the compound's potency.

Visualization of the Dose-Response Analysis Workflow:

DoseResponseWorkflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase CellCulture Cell Culture & Seeding Treatment Treatment with Compound CellCulture->Treatment Incubation Incubation Treatment->Incubation ViabilityAssay Viability Assay Incubation->ViabilityAssay DataNormalization Data Normalization ViabilityAssay->DataNormalization Raw Data ModelFitting Non-linear Regression (4PL Model) DataNormalization->ModelFitting ParameterEstimation IC50 & Confidence Interval Estimation ModelFitting->ParameterEstimation Conclusion Conclusion on Compound Potency ParameterEstimation->Conclusion Potency Assessment

Caption: Workflow for Dose-Response Experiment and Analysis.

Section 3: Pharmacokinetic Analysis: Understanding ADME Properties

Following in vitro characterization, promising compounds like this compound would proceed to in vivo studies to understand their pharmacokinetic (PK) properties: Absorption, Distribution, Metabolism, and Excretion (ADME).

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of this compound following a single intravenous (IV) and oral (PO) administration in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Dosing: One group receives an IV bolus dose, and another group receives an oral gavage dose of the compound.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Analysis: Plasma is separated, and the concentration of the compound is quantified using a validated analytical method (e.g., LC-MS/MS).

Statistical Approaches for Pharmacokinetic Data

The analysis of PK data involves characterizing the concentration-time profile of the drug in the body. Two main approaches are used: Non-Compartmental Analysis (NCA) and Compartmental Analysis.[17][18]

Comparison of Pharmacokinetic Analysis Methods:

MethodDescriptionAdvantagesDisadvantages
Non-Compartmental Analysis (NCA) Directly calculates PK parameters from the observed concentration-time data without assuming a specific compartmental model. Key parameters include AUC (Area Under the Curve) and Cmax (Maximum Concentration).[17][18]Simple, makes fewer assumptions, and is widely accepted by regulatory agencies for bioequivalence studies.[17][18]Provides limited insight into the underlying physiological processes of drug disposition.
Compartmental Analysis Fits the concentration-time data to a mathematical model consisting of one or more compartments (e.g., one-compartment, two-compartment models).[18]Can provide a more detailed understanding of drug distribution and elimination, and allows for simulation of different dosing regimens.The choice of the correct model can be complex and subjective. Requires more complex software and expertise.
Population Pharmacokinetic (PopPK) Modeling A sophisticated approach that analyzes data from multiple individuals simultaneously to identify sources of variability in PK parameters.[19]Can quantify inter-individual variability and identify covariates (e.g., age, weight) that influence drug disposition.[19]Requires large datasets and specialized expertise in modeling and simulation.

For an initial single-dose PK study, NCA is often the preferred method due to its simplicity and robustness.[17] Key parameters such as clearance, volume of distribution, half-life, and bioavailability (by comparing IV and PO data) would be calculated.

Visualization of the Pharmacokinetic Analysis Decision Tree:

PK_Analysis_Decision Start Pharmacokinetic Data Available StudyObjective What is the primary objective of the analysis? Start->StudyObjective DataComplexity Is the dataset sparse or rich? Are there multiple sources of variability? StudyObjective->DataComplexity Detailed understanding of disposition & simulation NCA Non-Compartmental Analysis (NCA) StudyObjective->NCA Basic parameter estimation (AUC, Cmax, T1/2) Compartmental Compartmental Analysis DataComplexity->Compartmental Rich data from a single study PopPK Population PK (PopPK) Modeling DataComplexity->PopPK Sparse data from multiple studies or significant inter-individual variability

Caption: Decision tree for selecting a pharmacokinetic analysis method.

Section 4: Toxicology Studies: Assessing Safety

A critical aspect of preclinical development is the assessment of a compound's safety profile through toxicology studies.[7][8] These studies aim to identify potential adverse effects and determine a safe dose range for subsequent clinical trials.

Experimental Protocol: 28-Day Repeated-Dose Toxicity Study in Rodents

Objective: To evaluate the potential toxicity of this compound following daily administration for 28 days in rats.

Methodology:

  • Animal Model: Male and female Wistar rats are used.

  • Dosing: Animals are divided into multiple groups, including a control group and at least three dose levels of the test compound. Dosing is performed daily via oral gavage.

  • Observations: Clinical signs, body weight, and food consumption are monitored throughout the study.

  • Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.

  • Histopathology: A full necropsy is performed, and selected organs are weighed and examined microscopically.

Statistical Approaches for Toxicology Data

The statistical analysis of toxicology data is often complex due to the multiplicity of endpoints being evaluated.[7][20] A key consideration is the control of the overall Type I error rate (the probability of a false positive).

Comparison of Statistical Tests for Group Comparisons:

Statistical TestDescriptionWhen to UseConsiderations
Student's t-test Compares the means of two groups.For comparing a single treatment group to a control group.Assumes normality and equal variances.[9][10]
Analysis of Variance (ANOVA) Compares the means of three or more groups.[7][9]For comparing multiple dose groups to a control group.Assumes normality and equal variances. A significant ANOVA result indicates a difference among groups, but not which specific groups differ.[7][9]
Dunnett's Test A post-hoc test used after a significant ANOVA to compare each treatment group to the control group.[20]The standard for multiple comparisons against a single control in toxicology studies.[20]Controls the experiment-wise error rate.
Williams' Test A test for dose-dependent effects, assuming a monotonic dose-response.[20]When a dose-dependent trend is expected.[20]More powerful than Dunnett's test if the monotonicity assumption holds.
Non-parametric alternatives (e.g., Kruskal-Wallis, Dunn's test) Used when the assumptions of ANOVA are not met.For data that is not normally distributed or has unequal variances.Generally have less statistical power than their parametric counterparts.

For the 28-day toxicity study, a typical statistical analysis plan would involve an initial assessment of the data for normality and homogeneity of variances. If these assumptions are met, a one-way ANOVA would be performed for each continuous endpoint (e.g., body weight, organ weights, clinical chemistry parameters). If the ANOVA is significant, Dunnett's test would be used to identify which dose groups are significantly different from the control group.

Section 5: Integrating Statistical Approaches for a Holistic Assessment

The true power of statistical analysis in drug development lies not in the application of isolated tests, but in the integration of findings from multiple experiments to build a comprehensive understanding of a compound's properties. The results from the in vitro dose-response assays, in vivo pharmacokinetic studies, and toxicology assessments must be considered together to make an informed decision about the future development of this compound.

Modern drug development is increasingly moving towards model-informed drug development (MIDD), where data from various sources are integrated into mathematical models to simulate and predict clinical outcomes.[21] This approach represents a synergy between pharmacometrics and statistics, allowing for more efficient and ethical drug development.[21]

Conclusion

The statistical analysis of preclinical data is a multifaceted discipline that requires a deep understanding of both the biological context and the underlying statistical principles. As we have seen through the hypothetical case of this compound, the choice of statistical methodology is not a one-size-fits-all decision. It must be tailored to the specific research question, the experimental design, and the nature of the data. By embracing a logical and well-justified approach to statistical analysis, researchers can enhance the reliability and impact of their findings, ultimately contributing to the development of safe and effective new medicines.

References

peer-reviewed studies on the pharmacological effects of 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Analysis of 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride: A Search for Pharmacological Data

To Researchers, Scientists, and Drug Development Professionals,

A comprehensive search for peer-reviewed studies detailing the pharmacological effects of this compound has been conducted to generate a comparative guide. The objective was to synthesize existing experimental data into a technical resource for the scientific community.

However, our extensive search of scientific databases and literature has revealed a critical finding: there are currently no publicly available, peer-reviewed pharmacological studies for this compound.

The available information for this compound, identified by CAS Number 1332765-66-8, is limited to entries in chemical databases and listings from various chemical suppliers.[1][2][3][4] These sources confirm its chemical structure and provide basic identifiers but do not contain any data regarding its biological activity, mechanism of action, pharmacokinetics, or pharmacodynamics. One database explicitly notes, "No literature data available for this compound."[4]

While research exists for structurally related compounds containing a chlorophenyl moiety, such as 3-chlorophenylpiperazine or various indanamine derivatives, these molecules are distinct chemical entities.[5][6] Extrapolating their pharmacological profiles to this compound would be scientifically unfounded and speculative.

The core requirement for creating an authoritative and trustworthy comparison guide is the availability of verifiable, peer-reviewed experimental data. Without primary literature sources detailing the pharmacological effects of this compound, it is impossible to:

  • Compare its performance with any alternatives.

  • Provide supporting experimental data, quantitative tables, or detailed protocols.

  • Elucidate its mechanism of action or any associated signaling pathways.

Therefore, the creation of the requested in-depth technical guide cannot be fulfilled at this time. This highlights a gap in the current scientific literature and indicates that this compound may be a novel compound that has not yet been characterized pharmacologically in a published academic setting.

We will continue to monitor for emerging research on this compound and will update our resources as new information becomes available.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3-Chlorophenyl)oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the integrity of your work extends beyond groundbreaking discoveries to include the safe and responsible management of laboratory chemicals. This guide provides a detailed protocol for the proper disposal of 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. As a novel compound, specific data is limited, necessitating a disposal strategy grounded in the chemical's structural components: a chlorinated aromatic ring, an amine hydrochloride group, and a strained oxetane ring.

Hazard Assessment and Characterization

A thorough understanding of the potential hazards associated with this compound is the critical first step in its safe management. Due to its novelty, a comprehensive toxicological profile is not widely available. Therefore, a conservative approach, treating the substance as potentially hazardous, is imperative. The hazard assessment is derived from the known risks of its constituent functional groups.

  • Chlorinated Aromatic Compound : Compounds in this category can exhibit persistence in the environment and may have toxic effects on aquatic life.[1] Some chlorinated organic substances are known to be toxic or carcinogenic.[2]

  • Amine Hydrochloride : This salt form can be corrosive and irritating. Upon neutralization or decomposition, it can release the free amine, which may be flammable, toxic, or an irritant.

  • Oxetane Ring : Oxetanes are four-membered cyclic ethers.[3][4][5] The ring strain makes them more reactive than larger cyclic ethers, particularly susceptible to ring-opening reactions in the presence of acids.[6][7]

A Safety Data Sheet (SDS) for the structurally similar compound, 3-(2-Chlorophenyl)oxetan-3-amine hydrochloride, indicates that it is a solid which may cause skin and eye irritation.[8] It is also soluble in water.[8] For the target compound, this compound, one supplier notes the GHS07 symbol, indicating it can cause skin irritation, serious eye irritation, or respiratory irritation.[9]

Known Physical and Chemical Properties:

PropertyInformationSource
Chemical Formula C₉H₁₀ClNO · HCl[8]
Appearance Likely a solid (e.g., off-white or grey)[8][10]
Solubility Soluble in water[8]

Personal Protective Equipment (PPE) and Safe Handling

Given the potential for skin, eye, and respiratory irritation, strict adherence to PPE protocols is mandatory when handling this compound in any form, including as a waste product.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes.
Body Protection A properly fastened laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A fume hood is required when handling the solid to avoid inhalation of dust.To minimize inhalation of potentially irritating particles.

Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

Minor Spill (Solid):

  • Evacuate and Ventilate : Restrict access to the spill area and ensure adequate ventilation.

  • Don PPE : Wear the appropriate PPE as detailed in the table above.

  • Containment : Gently sweep up the solid material, avoiding dust generation. Use a dustpan and brush designated for chemical waste.

  • Collection : Place the swept material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination : Clean the spill area with a damp cloth or paper towel. Dispose of cleaning materials as hazardous waste.

Minor Spill (Solution):

  • Evacuate and Ventilate : Clear the area and ensure good ventilation.

  • Don PPE : Wear appropriate PPE, including splash goggles.

  • Containment : Surround the spill with an absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Absorption : Cover the spill with the absorbent material and allow it to be fully absorbed.

  • Collection : Carefully collect the saturated absorbent material and place it in a labeled, sealed container for hazardous waste.

  • Decontamination : Wipe down the spill area with a suitable solvent (e.g., water, if the compound is dissolved in an aqueous solution), followed by a final wipe with a dry cloth. Dispose of all cleaning materials as hazardous waste.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste.[11] It must not be disposed of down the drain or in regular solid waste.[11] The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) mandate that hazardous waste be managed from "cradle to grave," meaning from its generation to its final disposal.[12][13]

Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Identify Waste Stream: 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride (solid or solution) B Select Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Prepare Labeled Hazardous Waste Container B->C D Transfer Waste to Container in a Fume Hood C->D E Securely Seal the Container D->E F Segregate from Incompatible Chemicals (e.g., strong bases, oxidizers) E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Arrange for Pickup by a Licensed Hazardous Waste Disposal Service G->H I Complete All Necessary Waste Manifest Documentation H->I

Caption: Workflow for the disposal of this compound.

Experimental Protocol: Waste Collection and Storage
  • Waste Identification : All waste containing this compound, including pure compound, contaminated solutions, and spill cleanup materials, must be classified as hazardous waste.

  • Container Selection : Use a dedicated, chemically compatible, and leak-proof container for waste accumulation. The container must be in good condition and have a secure, tight-fitting lid.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[14][15] The label should also indicate the primary hazards (e.g., "Irritant").

  • Segregation : This waste stream should be segregated from other chemical wastes to prevent potentially hazardous reactions.[14][16] Specifically, keep it separate from:

    • Strong Bases : Contact with strong bases will neutralize the hydrochloride salt, liberating the free amine, which may have different reactivity and volatility.

    • Strong Oxidizing Agents : Amines can react vigorously with strong oxidizers.

    • Strong Acids : While the compound is a hydrochloride salt, further addition of strong, non-nucleophilic acids could potentially promote the decomposition of the oxetane ring.[6]

  • Accumulation : Collect the waste in the designated container, ensuring the container is kept closed when not in use.[17] Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel generating the waste.

  • Final Disposal : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[16][18] Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.[19]

Regulatory Compliance

Disposal of this chemical waste must adhere to local, state, and federal regulations. In the United States, this includes regulations set forth by the EPA under the Resource Conservation and Recovery Act (RCRA) and by OSHA's Laboratory Standard (29 CFR 1910.1450).[13][20][21] It is the responsibility of the waste generator to ensure full compliance with all applicable regulations.[12]

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper handling, and regulatory-compliant waste management, researchers can ensure that their valuable work does not come at the cost of safety or environmental integrity. Always consult your institution's specific chemical hygiene plan and EHS professionals for guidance.

References

Personal protective equipment for handling 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Guide: Handling 3-(3-Chlorophenyl)oxetan-3-amine hydrochloride

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling this compound. As a compound featuring a strained oxetane ring, an amine hydrochloride group, and a chlorinated aromatic moiety, its handling demands a rigorous adherence to safety procedures to mitigate potential risks.[1][2][3] This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a deep-rooted culture of safety in your laboratory.

Hazard Assessment & Risk Profile

Understanding the "why" behind safety protocols is the first step toward building a self-validating system of laboratory safety. The risk profile of this compound is derived from its constituent chemical features.

  • Amine Hydrochloride Salt: This compound is a solid, meaning the primary exposure risk during handling of the neat material is the inhalation of fine dust or direct contact with skin and eyes.[4]

  • Chlorinated Aromatic System: Halogenated benzenes are a component of this molecule, which necessitates careful handling to avoid systemic exposure.[1]

  • Oxetane Ring: The four-membered oxetane ring is strained and can be susceptible to ring-opening, particularly under harsh conditions, though it is generally more stable than an epoxide.[3][5] While primarily a concern for chemical stability, this reactivity underscores the need to avoid incompatible materials.[5]

The primary hazards associated with this and structurally similar compounds are summarized below.

Property Identifier Source(s)
IUPAC Name 3-(3-Chlorophenyl)oxetan-3-amine;hydrochloride[6]
CAS Number 1332765-66-8[1][7]
Molecular Formula C₉H₁₁Cl₂NO[1][7]
Appearance Solid[8]
GHS Pictogram GHS07: Harmful/Irritant[6][9]
Signal Word Warning[9][10]
Primary Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[10]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is a direct response to the identified hazards of irritation, and potential toxicity from inhalation, ingestion, or skin contact.[10] Adherence to this protocol is mandatory for all personnel handling the compound.

Essential PPE Ensemble
  • Eye and Face Protection:

    • Requirement: ANSI Z87.1-compliant safety glasses with side shields (at a minimum) or, preferably, safety goggles for superior protection against dust particles.[11]

    • Rationale: To prevent eye irritation or serious eye damage from accidental splashes or airborne particulates.[10][12] A face shield should be worn over goggles when there is a significant risk of splashing.[13][14]

  • Hand Protection:

    • Requirement: Chemical-resistant nitrile gloves. Ensure gloves are inspected for tears or defects before each use.

    • Rationale: To prevent skin irritation and potential absorption of the chemical.[4][12] Contaminated gloves must be removed promptly using the proper technique to avoid cross-contamination, and hands should be washed thoroughly.

  • Body Protection:

    • Requirement: A clean, buttoned laboratory coat. For larger quantities or tasks with a higher spill risk, a chemical-resistant apron or disposable coveralls should be worn.[13]

    • Rationale: To protect the skin and personal clothing from contamination.[4]

  • Respiratory Protection:

    • Requirement: All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood or a powder containment hood.[4] If engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is required.[11]

    • Rationale: To prevent respiratory tract irritation from the inhalation of fine particulates.[10]

Step-by-Step Donning and Doffing Procedure
  • Donning (Putting On):

    • Put on the laboratory coat and fasten it completely.

    • Put on safety goggles or a face shield.

    • Perform hand hygiene.

    • Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.

  • Doffing (Taking Off) - The Contamination Control Sequence:

    • Remove gloves using a "glove-in-glove" technique. Peel the first glove off by pinching the cuff and turning it inside out. Ball it into the palm of the still-gloved hand. Slide two fingers of the bare hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of immediately in the designated chemical waste.

    • Perform hand hygiene.

    • Remove the lab coat by folding it inward on itself to contain any surface contamination and hang it in its designated location or dispose of it if it's disposable.

    • Remove eye and face protection.

    • Wash hands thoroughly with soap and water.

Safe Handling & Operational Workflow

A structured workflow minimizes the potential for exposure and ensures procedural consistency.

Engineering Controls
  • Primary Control: Always handle this compound inside a certified chemical fume hood to contain dust and vapors.[4]

  • Secondary Control: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[4][15]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the procedure to contain potential spills.

  • Weighing & Transfer: Carefully weigh the solid compound on weighing paper or in a tared container. Avoid creating dust clouds. Use a spatula for transfers and gently tap to release the powder.

  • Solubilization: If preparing a solution, add the solvent to the vessel containing the weighed solid. Do not add the solid to a large volume of solvent, as this can increase the risk of splashing. The compound is soluble in water.[4]

  • Post-Handling Decontamination: Thoroughly decontaminate the spatula, weighing vessel, and any other equipment with an appropriate solvent. Clean the work surface inside the fume hood.

  • Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4][12] It should be stored locked up or in an area accessible only to qualified personnel.

Operational Workflow Diagram

Caption: Workflow for handling this compound.

Emergency Procedures & Spill Management

Immediate and correct response to an exposure or spill is critical.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][16]

  • If on Skin: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek medical advice if irritation persists.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.

Spill Cleanup Protocol
  • Evacuate & Secure: Alert others in the area. Evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

  • PPE: Don the appropriate PPE as described in Section 2, including respiratory protection if not already worn.

  • Contain & Clean: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[17] Carefully sweep up the material and place it into a labeled, sealed container for chemical waste disposal.[4]

  • Decontaminate: Clean the spill area with a suitable solvent and wipe it down.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

Waste Disposal

Proper disposal prevents environmental contamination and ensures regulatory compliance.

  • Chemical Waste: Unused or unwanted this compound must be disposed of as hazardous chemical waste. Do not mix with other waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing papers, and absorbent materials from spill cleanups, must be placed in a sealed, labeled hazardous waste container.[4]

  • Regulatory Compliance: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4] Never discharge chemical waste into drains or sewers.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Chlorophenyl)oxetan-3-amine hydrochloride
Reactant of Route 2
3-(3-Chlorophenyl)oxetan-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.